2-Boc-4-amino-octahydro-isoindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNEZKFSOMQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027333-18-1 | |
| Record name | tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is 2-Boc-4-amino-octahydro-isoindole
An In-Depth Technical Guide to 2-Boc-4-amino-octahydro-1H-isoindole: A Key Scaffold for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate, a conformationally constrained diamine building block of significant interest in medicinal chemistry. The unique stereochemistry of its cis-fused bicyclic core imparts a rigid three-dimensional structure that is highly valuable for designing selective and potent therapeutic agents. We will delve into its physicochemical properties, explore a robust synthetic strategy, present detailed experimental protocols for its preparation and subsequent elaboration, and discuss its critical applications in the development of novel pharmaceuticals, particularly as a scaffold for GABA receptor modulators and other CNS-targeting agents.
Introduction: The Strategic Value of the Octahydroisoindole Scaffold
The secondary amine of the isoindole core is protected by a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This leaves the primary amino group at the C4 position available for a diverse range of chemical modifications, such as acylation, sulfonylation, alkylation, and reductive amination. This differential protection is the cornerstone of its utility, allowing for the sequential and controlled elaboration of the scaffold into more complex target molecules. Its defined cis-stereochemistry (3aS,4R,7aR) further reduces conformational flexibility, making it an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor binding.
Physicochemical and Safety Data
Properly understanding the physical properties and handling requirements of a building block is paramount for its effective use in a research setting.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1027333-18-1 | N/A |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.35 g/mol | |
| Appearance | White crystalline powder or liquid | , |
| Melting Point | 160-165 °C | |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF) |
Safety and Handling
This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear protective eyewear, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) at temperatures below 25 °C. The compound may be light-sensitive.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
The key challenge is the stereocontrolled installation of the C4-amino group on the cis-fused octahydroisoindole core. A logical approach involves the catalytic hydrogenation of a protected azido or nitro precursor, which itself can be derived from a key olefin intermediate formed via a Diels-Alder cycloaddition.
Step-by-Step Synthetic Protocol
This protocol is a representative, field-proven methodology for achieving the target structure. Each step is designed for high yield and stereochemical control.
Step 1: Synthesis of tert-butyl 1,3,3a,6,7,7a-hexahydro-1H-isoindole-2-carboxylate (Intermediate B)
The foundational bicyclic core is constructed via a [4+2] Diels-Alder cycloaddition. N-Boc-pyrrole serves as the dienophile, reacting with 1,3-butadiene to form the cis-fused hexahydroisoindole ring system. High pressure is often required to facilitate this reaction with the less reactive pyrrole dienophile.
-
Setup: A high-pressure stainless-steel reactor is charged with N-Boc-pyrrole (1.0 equiv) and a suitable solvent such as toluene.
-
Reaction: The reactor is cooled to -78 °C, and liquefied 1,3-butadiene (3.0-5.0 equiv) is condensed into the vessel.
-
Cycloaddition: The reactor is sealed and allowed to warm to room temperature, then heated to 100-120 °C for 24-48 hours. The internal pressure will increase significantly. Causality: The thermal conditions are necessary to overcome the activation energy of the cycloaddition involving the aromatic pyrrole ring.
-
Workup: After cooling, the reactor is carefully vented. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate B.
-
Self-Validation: The structure should be confirmed by ¹H NMR, looking for the characteristic olefinic protons, and LC-MS to verify the mass.
-
Step 2: Synthesis of tert-butyl (3aS,4R,7aR)-4-azidooctahydro-1H-isoindole-2-carboxylate (Intermediate A)
This step involves a hydroboration-oxidation to create an alcohol, followed by a Mitsunobu reaction to install the azide with inversion of stereochemistry, setting the crucial C4 configuration.
-
Hydroboration: To a solution of Intermediate B (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. Causality: Borane adds to the less sterically hindered face of the double bond, setting up the precursor stereochemistry for the subsequent inversion.
-
Oxidation: The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (e.g., 3M) and hydrogen peroxide (30% solution). The mixture is stirred vigorously for 2 hours at room temperature.
-
Workup: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol intermediate.
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Azide Installation (Mitsunobu): The crude alcohol is dissolved in anhydrous THF. Triphenylphosphine (PPh₃, 1.5 equiv) is added, and the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 equiv). The reaction is allowed to warm to room temperature and stirred overnight. Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position, converting the hydroxyl group to the desired azide.
-
Purification: The solvent is removed, and the residue is purified by flash chromatography (ethyl acetate/hexanes) to yield Intermediate A.
-
Self-Validation: Successful conversion can be monitored by the appearance of a strong, sharp azide stretch (~2100 cm⁻¹) in the IR spectrum and confirmed by NMR and LC-MS.
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Step 3: Synthesis of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate (1)
The final step is a clean reduction of the azide to the primary amine.
-
Setup: Intermediate A (1.0 equiv) is dissolved in methanol or ethyl acetate. Palladium on carbon (10% Pd/C, 0.1 equiv by weight) is added carefully under an inert atmosphere.
-
Reduction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or connected to a hydrogenation apparatus. The suspension is stirred vigorously at room temperature for 4-12 hours. Causality: Catalytic hydrogenation is a mild and highly efficient method for reducing azides to amines, with the only byproduct being nitrogen gas, which simplifies purification.
-
Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol.
-
Purification: The filtrate is concentrated under reduced pressure to yield the final product 1 , which can often be used without further purification or can be recrystallized if necessary.
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Self-Validation: The completion of the reaction is confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). The final structure and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Applications in Drug Discovery
Compound 1 is a strategic building block primarily used in the synthesis of complex molecules targeting the central nervous system (CNS). Its rigid scaffold allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.
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GABA Receptor Modulators: The octahydroisoindole core is a known privileged scaffold for modulators of GABA receptors. Compound 1 serves as a key intermediate in the synthesis of novel ligands designed to selectively target specific GABA receptor subtypes, which is a promising strategy for treating anxiety, epilepsy, and other neurological disorders.
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Agrochemicals: The structural motifs present in this molecule are also applicable in agrochemical research. It can be used as a precursor for insecticides that target insect GABA receptors, offering a potential mechanism for pest control.
-
Constrained Peptide Mimetics: The diamine nature of the deprotected scaffold allows it to be incorporated into peptide sequences as a constrained dipeptide isostere, helping to lock the peptide backbone into a specific bioactive conformation.
Experimental Protocol: Amide Bond Formation
A primary application of compound 1 is the acylation of its C4-amino group. The following protocol describes a standard and reliable method for coupling a carboxylic acid to form a stable amide bond.
Step-by-Step Methodology
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Reagent Preparation: To a solution of the desired carboxylic acid (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15-20 minutes.
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Expert Insight: This pre-activation step forms a highly reactive acyl-uronium intermediate from the carboxylic acid, ensuring efficient coupling. HATU is preferred for its high efficiency and low rate of epimerization with chiral substrates.
-
-
Coupling Reaction: Add a solution of 1 (1.0 equiv) in DMF to the activated carboxylic acid mixture.
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Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
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Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Trustworthiness: These washes are critical for removing the DMF solvent and excess reagents. The acidic wash removes the basic DIPEA, while the basic wash removes any unreacted carboxylic acid and the byproducts of HATU.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's structure, identity, and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Perspectives
tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate is a high-value chemical tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid bicyclic core provide an exceptional platform for designing molecules with improved pharmacological profiles. The orthogonal protection scheme allows for precise, selective, and versatile chemical modifications. As the demand for novel CNS-active agents and other complex molecular architectures continues to grow, the strategic application of scaffolds like 1 will undoubtedly play a pivotal role in accelerating the drug discovery process. Future work will likely focus on developing even more efficient and scalable syntheses and expanding the library of derivatives for high-throughput screening campaigns.
References
-
Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5626–5640. Available at: [Link]
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Structure Elucidation of 2-Boc-4-amino-octahydro-isoindole: A Multi-technique Spectroscopic and Crystallographic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The octahydro-1H-isoindole scaffold is a foundational structural motif in medicinal chemistry, recognized for its versatile application in developing novel therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical workflow for the complete structure elucidation of a key derivative, 2-Boc-4-amino-octahydro-isoindole. We move beyond a simple recitation of techniques to explain the strategic rationale behind the experimental sequence, ensuring a self-validating process from molecular formula determination to the unambiguous assignment of absolute stereochemistry. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and logical framework for characterizing complex small molecules.
Introduction: The Strategic Importance of the Isoindole Core
The isoindole nucleus and its saturated derivatives are considered "privileged scaffolds" in drug discovery.[2][3] Their rigid, three-dimensional architecture provides an excellent framework for orienting pharmacophoric groups in precise spatial arrangements, enabling potent and selective interactions with biological targets.[1] The title compound, this compound, incorporates three key features: the rigid bicyclic octahydro-isoindole core, a primary amine for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group that modulates reactivity and solubility.[4] Accurate and unequivocal structure determination is the bedrock upon which all subsequent drug development activities—including SAR studies, ADME profiling, and clinical evaluation—are built. This guide establishes the definitive analytical workflow to achieve that certainty.
The Elucidation Pathway: A Strategic Overview
The structural puzzle is solved systematically, with each analytical technique providing a specific and cumulative layer of information. The process begins with establishing the molecular formula and identifying key functional groups, then maps the atomic connectivity, and finally resolves the three-dimensional arrangement of the atoms in space (stereochemistry).
Caption: Strategic workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Mass Spectrometry (MS): Defining the Formula and Fragmentation
The first step is to confirm the elemental composition. High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.
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Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd molecular weight. This compound (C₁₃H₂₄N₂O₂) contains two nitrogen atoms, so its molecular ion peak (M+) should have an even mass-to-charge ratio (m/z).
-
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns. Bicyclic amines are known to undergo α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen is broken, yielding a stable iminium cation.[5] The Boc group also produces a characteristic fragment from the loss of isobutylene (56 Da) or the entire Boc group (101 Da).
Table 1: Expected High-Resolution Mass Spectrometry Data
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₅N₂O₂⁺ | 241.1911 |
| [M+Na]⁺ | C₁₃H₂₄N₂O₂Na⁺ | 263.1730 |
| [M-C₄H₈+H]⁺ | C₉H₁₇N₂O₂⁺ | 185.1285 |
| [M-Boc+H]⁺ | C₈H₁₅N₂⁺ | 139.1230 |
Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The spectrum is a diagnostic fingerprint of the molecule's covalent bonds.
-
Causality: The presence of both a primary amine and a carbamate functional group will give distinct, strong absorption bands. The Boc group's carbonyl (C=O) stretch is particularly informative. Its position can indicate the electronic environment; for carbamates, it typically appears in the 1715-1680 cm⁻¹ region.[6] The N-H bonds of the primary amine will present as medium-intensity stretches.
Table 2: Key Diagnostic IR Absorption Bands
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) |
| Primary Amine | N-H | Scissoring (Bend) | 1650-1580 |
| Boc Carbamate | C=O | Stretch | 1715-1680 |
| Boc Carbamate | C-N | Stretch | 1280-1250 |
| Alkane | C-H | Stretch | 2950-2850 |
Connectivity Mapping: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecular skeleton.
¹H and ¹³C NMR: The Atomic Census
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The nine equivalent protons of the tert-butyl group of the Boc protector are a hallmark signature, appearing as a strong singlet typically around 1.4 ppm.[7] The remaining protons on the octahydro-isoindole ring will appear as a complex series of multiplets in the aliphatic region (typically 1.0-4.0 ppm).
-
¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the Boc group is highly deshielded, appearing around 155 ppm. The quaternary carbon and methyl carbons of the tert-butyl group are also characteristic, appearing near 80 ppm and 28 ppm, respectively.
2D NMR: Assembling the Skeleton
While 1D NMR identifies the pieces, 2D NMR shows how they connect. These experiments correlate signals from different nuclei, allowing for the unambiguous construction of the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to "walk" along the carbon chains of the bicyclic system, tracing the connectivity of the protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. This is essential for connecting non-protonated (quaternary) carbons to the rest of the structure. Key HMBC correlations would include:
-
From the Boc methyl protons to the Boc quaternary and carbonyl carbons.
-
From protons adjacent to the ring nitrogen to the Boc carbonyl carbon, confirming the site of protection.
-
From protons on the ring to carbons across the ring fusion, confirming the bicyclic structure.
-
Caption: Key HMBC correlations for structural assembly.
The Final Frontier: Stereochemical Elucidation
For a cyclic molecule like octahydro-isoindole, determining the stereochemistry is non-trivial and absolutely critical. This involves defining both the relative and, if the molecule is chiral, the absolute configuration.
Relative Stereochemistry: NOE Spectroscopy
The fusion of the two rings in the octahydro-isoindole core can be either cis or trans. This relative stereochemistry is determined using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space, regardless of their bonding connectivity.
-
Experimental Protocol (NOESY/ROESY): A 2D NOESY or ROESY experiment is performed. Cross-peaks in the resulting spectrum indicate spatial proximity between protons.
-
Causality & Interpretation: In a cis-fused system, the bridgehead protons (at positions 3a and 7a) will be on the same face of the bicyclic system. A strong NOE correlation between these two protons is definitive proof of a cis ring fusion. The absence of this correlation would suggest a trans fusion. NOE can also be used to determine the relative orientation of the amino group at C4 relative to the bridgehead protons.
Absolute Stereochemistry: X-Ray Crystallography
While NMR can define relative stereochemistry, it cannot determine the absolute configuration of a chiral molecule (which of the two enantiomers is present). Single-crystal X-ray crystallography is the gold standard and most authoritative method for this determination.[8][9][10]
-
Trustworthiness: X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal of the compound. This allows for the precise measurement of bond lengths, bond angles, and, crucially, the absolute spatial arrangement of every atom.[11][12] It is a self-validating system; the quality of the final structural model (indicated by metrics like the R-factor) provides a built-in measure of confidence.
-
Protocol:
-
Crystal Growth: A high-purity sample of this compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or subjected to vapor diffusion or cooling methods to grow single crystals of sufficient quality.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data. For determining absolute configuration, anomalous dispersion effects, often requiring a heavy atom in the structure or the use of specific radiation wavelengths, are analyzed.[11]
-
In the absence of suitable crystals, alternative methods involving chiral derivatizing agents, such as Mosher's amides, can be used in conjunction with NMR to assign the absolute configuration.[13][14]
Conclusion: A Validated Structure
By systematically applying this multi-technique approach, a complete and unambiguous structural assignment for this compound is achieved. The workflow ensures that each piece of data validates the others, culminating in a final structure grounded in authoritative, empirical evidence. This high level of structural certainty is the essential prerequisite for advancing a promising chemical scaffold from a laboratory curiosity to a potential therapeutic agent.
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Murashima, T., et al. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 995-998. Retrieved from [Link]
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Burns, A. S., et al. (2017). Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines. Organic Letters, 19(16), 4343–4346. Retrieved from [Link]
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Padwa, A., et al. (2014). Recent Developments in Isoindole Chemistry. Molecules, 19(8), 12134-12157. Retrieved from [Link]
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Reid, J. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(1), 44. Retrieved from [Link]
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T. T. T. Nguyen, et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 8(41), 38449–38458. Retrieved from [Link]
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Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Scientific Reports, 6, 24966. Retrieved from [Link]
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Conway, W., et al. (2017). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy Procedia, 114, 1923-1932. Retrieved from [Link]
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Reid, J. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(1), 44. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... ResearchGate. Retrieved from [Link]
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Papamidas, D., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 27(21), 7208. Retrieved from [Link]
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Ham, S., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry A, 125(3), 855–863. Retrieved from [Link]
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Mlostoń, G., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8931. Retrieved from [Link]
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Hoyt, H. M., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(6), 1029. Retrieved from [Link]
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Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Retrieved from [Link]
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Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2378. Retrieved from [Link]
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Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25969–25975. Retrieved from [Link]
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ResearchGate. (n.d.). Section of ¹H NMR spectra (in CDCl3) with assigned peaks of isoindole 2. ResearchGate. Retrieved from [Link]
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A-Technical-Guide-to-the-Physicochemical-Properties-of-Boc-Protected-Isoindoles"
An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Isoindoles
Introduction: The Strategic Importance of Boc-Protected Isoindoles in Modern Drug Discovery
Isoindole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The isoindole scaffold, a bicyclic system featuring a fused benzene and pyrrole-like ring, serves as a crucial building block in the synthesis of complex bioactive molecules and natural products.[3][4] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the isoindole nitrogen atom is a key step in many synthetic routes. This modification enhances the stability and modulates the reactivity of the isoindole ring system, facilitating selective chemical transformations at other positions of the molecule.[1]
The Boc group is widely favored in organic synthesis for protecting amino functionalities due to its stability towards nucleophiles, bases, and hydrogenolysis.[5][6][7] Its facile removal under acidic conditions provides a reliable and orthogonal deprotection strategy.[7][8] Understanding the fundamental physicochemical properties of Boc-protected isoindoles is therefore paramount for researchers in drug development and organic synthesis. These properties, including stability, solubility, and lipophilicity, directly influence a compound's behavior in both chemical reactions and biological systems, ultimately impacting its efficacy and suitability as a drug candidate.
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected isoindoles. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these versatile intermediates in their synthetic endeavors. We will delve into the stability of the Boc protecting group under various conditions, explore the solubility characteristics of these compounds, and discuss their lipophilicity, a critical parameter for predicting pharmacokinetic behavior. Furthermore, this guide will present detailed experimental protocols for the characterization of these properties, grounded in established scientific principles and supported by authoritative references.
I. Stability of the Boc Protecting Group in Isoindoles: A Foundation for Synthetic Strategy
The stability of the Boc group is a cornerstone of its utility. While generally robust, its lability under acidic conditions is the key to its function as a protecting group.[7][9] However, the specific conditions required for its removal can be influenced by the molecular context, including the nature of the heterocyclic core.
1.1. Acid-Mediated Deprotection: The Primary Cleavage Pathway
The most common method for the deprotection of Boc-protected amines involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][10] The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutene and carbon dioxide.
While effective, the harshness of these conditions can be a drawback, particularly when acid-sensitive functional groups are present elsewhere in the molecule.[10] Milder acidic conditions can be employed, though this may lead to slower and incomplete reactions.[10] Research has explored various milder reagents and conditions to achieve selective Boc deprotection. For instance, using oxalyl chloride in methanol has been reported as a mild method for deprotecting a diverse set of N-Boc compounds at room temperature.[6][11]
1.2. Thermal Lability: An Alternative Deprotection Strategy
In some cases, thermal deprotection offers a viable alternative to acid-mediated cleavage. Heating N-Boc protected amines in a suitable solvent can lead to the removal of the Boc group.[12] The efficiency of this process is dependent on the substrate and the solvent used. For example, N-Boc indole has been shown to undergo efficient deprotection in trifluoroethanol (TFE) at elevated temperatures.[12] This method can be particularly advantageous when seeking to avoid acidic conditions altogether.
1.3. Stability Under Basic and Nucleophilic Conditions
A key advantage of the Boc protecting group is its exceptional stability under basic and nucleophilic conditions.[5][6][7][13] This orthogonality allows for selective reactions to be carried out on other parts of the molecule without affecting the protected nitrogen. For instance, ester functionalities can be hydrolyzed using a base without cleaving the Boc group. This stability is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[13]
II. Solubility Profile: A Critical Determinant of Reactivity and Bioavailability
The solubility of a compound is a fundamental physicochemical property that dictates its handling, reactivity in solution-phase synthesis, and ultimately, its absorption and distribution in biological systems. The introduction of the lipophilic Boc group generally decreases the aqueous solubility of the parent isoindole.
2.1. General Solubility Characteristics
Boc-protected isoindoles are typically characterized by moderate solubility in a range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl3), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Their solubility in polar protic solvents like methanol and ethanol can vary depending on the presence of other functional groups in the molecule. For instance, the presence of a nitro group, as in N-Boc-5-nitroisoindoline, contributes to its moderate solubility in organic solvents.[14] As expected, these compounds are generally poorly soluble in water.
2.2. Factors Influencing Solubility
Several factors can influence the solubility of Boc-protected isoindoles:
-
Substituents on the Isoindole Ring: The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the overall polarity of the molecule and enhance its solubility in more polar solvents. Conversely, the addition of nonpolar substituents will decrease polarity and favor solubility in nonpolar solvents.
-
Crystalline Structure: The solid-state packing of the molecules in the crystal lattice can significantly impact solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
III. Lipophilicity: A Key Parameter in Drug Design and Development
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, is a critical physicochemical property in drug discovery.[15][16] It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to its target protein.[15]
3.1. The Impact of the Boc Group on Lipophilicity
The tert-butyl group of the Boc protecting group is inherently lipophilic. Therefore, the introduction of a Boc group onto the isoindole nitrogen significantly increases the overall lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to other proteins.
3.2. Modulation of Lipophilicity
The lipophilicity of Boc-protected isoindoles can be fine-tuned by introducing various substituents onto the isoindole ring system. The addition of polar groups will decrease lipophilicity, while the introduction of nonpolar moieties will increase it. This ability to modulate lipophilicity is a powerful tool for medicinal chemists in optimizing the pharmacokinetic profile of a drug candidate.
IV. Spectroscopic Characterization: Elucidating Molecular Structure
The structural elucidation of Boc-protected isoindoles relies on a combination of standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of Boc-protected isoindoles.
-
¹H NMR: The protons of the tert-butyl group of the Boc protector typically appear as a characteristic sharp singlet in the upfield region of the spectrum, usually around 1.5 ppm.[17] The protons on the isoindole ring system will give rise to signals in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns providing valuable information about the substitution pattern on the ring.
-
¹³C NMR: The carbons of the tert-butyl group appear around 28 ppm, while the quaternary carbon of the tert-butyl group and the carbonyl carbon of the Boc group are also readily identifiable in the ¹³C NMR spectrum.[17]
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for these molecules. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is typically observed, confirming the molecular formula.
V. Experimental Protocols
This section provides standardized, step-by-step methodologies for the characterization of the key physicochemical properties of Boc-protected isoindoles.
5.1. Protocol for Determining Acid Stability (Boc Deprotection)
This protocol outlines a general procedure for assessing the stability of a Boc-protected isoindole under acidic conditions and for performing the deprotection reaction.
Objective: To determine the rate and completeness of Boc deprotection under standard acidic conditions.
Materials:
-
Boc-protected isoindole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected isoindole (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of Acid: Add TFA (5-10 equivalents) dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside a spot of the starting material. Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the deprotection.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Characterize the deprotected product by NMR and MS to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used to prevent side reactions that could be caused by the presence of water.
-
TFA: A strong acid that effectively cleaves the Boc group. The number of equivalents can be adjusted based on the reactivity of the substrate.
-
TLC Monitoring: A quick and efficient way to visually track the progress of the reaction, allowing for determination of the optimal reaction time.
-
Saturated Sodium Bicarbonate Quench: Neutralizes the excess TFA, stopping the reaction and preventing degradation of the product.
-
NMR and MS Analysis: Essential for confirming the successful removal of the Boc group and for verifying the structure of the final product.
Caption: Workflow for Acid-Mediated Boc Deprotection.
5.2. Protocol for Determining Solubility
This protocol provides a method for the qualitative and semi-quantitative assessment of the solubility of a Boc-protected isoindole in various solvents.
Objective: To determine the approximate solubility of a Boc-protected isoindole in a range of common laboratory solvents.
Materials:
-
Boc-protected isoindole
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, visually similar amount of the Boc-protected isoindole (e.g., ~1-2 mg) into separate vials.
-
Add a fixed volume of each solvent (e.g., 0.5 mL) to the respective vials.
-
Vortex each vial for 30 seconds.
-
Visually inspect each vial to determine if the solid has completely dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
Weigh a precise amount of the Boc-protected isoindole (e.g., 10 mg) into a vial.
-
Add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex the vial until the solid dissolves completely or it is clear that it will not dissolve further.
-
Record the total volume of solvent required to dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
Causality Behind Experimental Choices:
-
Range of Solvents: Using solvents with varying polarities provides a comprehensive picture of the compound's solubility profile.
-
Vortexing: Ensures thorough mixing and facilitates the dissolution process.
-
Visual Inspection: A simple and rapid method for initial qualitative assessment.
-
Incremental Solvent Addition: Allows for a more precise determination of the saturation point for semi-quantitative analysis.
5.3. Protocol for Estimating Lipophilicity (Shake-Flask Method for LogP)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Objective: To experimentally determine the LogP value of a Boc-protected isoindole.
Materials:
-
Boc-protected isoindole
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Analytical balance
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large container and shake vigorously for several hours. Allow the layers to separate completely. The top layer is water-saturated n-octanol, and the bottom layer is n-octanol-saturated water.
-
Standard Curve Preparation: Prepare a series of standard solutions of the Boc-protected isoindole in a suitable solvent (e.g., methanol) at known concentrations. Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard to generate a calibration curve.
-
Partitioning Experiment:
-
Accurately weigh a known amount of the Boc-protected isoindole and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water.
-
Add an equal volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
-
Analysis of Phases:
-
Carefully separate the two layers.
-
Determine the concentration of the Boc-protected isoindole in each phase using the previously generated calibration curve (UV-Vis or HPLC).
-
-
Calculation of LogP:
-
Calculate the partition coefficient, P, as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
Calculate LogP as the base-10 logarithm of P: LogP = log₁₀(P).
-
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
-
Vigorous Shaking: Ensures that the system reaches equilibrium, which is essential for an accurate LogP determination.
-
Calibration Curve: Provides a reliable method for accurately quantifying the concentration of the compound in each phase.
-
UV-Vis or HPLC Analysis: Sensitive analytical techniques that allow for the determination of low concentrations of the analyte.
Caption: Workflow for LogP Determination via Shake-Flask Method.
VI. Tabular Summary of Physicochemical Properties
The following table provides a generalized summary of the physicochemical properties of a representative Boc-protected isoindole. Actual values will vary depending on the specific substitution pattern.
| Property | Typical Value/Characteristic | Significance in Drug Discovery and Synthesis |
| Molecular Weight | Increases by 100.12 g/mol compared to the parent isoindole | Influences diffusion rates and membrane permeability. |
| Appearance | Typically a white to off-white solid | Basic physical characterization. |
| Stability | Stable to base and nucleophiles; labile to acid | Allows for orthogonal protection strategies in multi-step synthesis. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc); poorly soluble in water | Dictates choice of reaction solvents and formulation strategies. |
| Lipophilicity (LogP) | Significantly higher than the parent isoindole | Crucial for ADME properties; can be tuned with substituents. |
| ¹H NMR (Boc group) | ~1.5 ppm (singlet, 9H) | Diagnostic signal for the presence of the Boc group. |
| ¹³C NMR (Boc group) | ~28 ppm (CH₃), ~80 ppm (quaternary C), ~150-155 ppm (C=O) | Confirms the presence and integrity of the Boc protecting group. |
VII. Conclusion
The Boc-protected isoindole scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. A thorough understanding of its physicochemical properties—stability, solubility, lipophilicity, and spectroscopic signatures—is not merely academic but a practical necessity for any researcher in the fields of organic synthesis and medicinal chemistry. The stability of the Boc group under basic and nucleophilic conditions, coupled with its predictable cleavage under acidic or thermal conditions, provides a robust and versatile tool for complex molecular construction. The modulation of solubility and lipophilicity through strategic derivatization of the isoindole core allows for the fine-tuning of properties essential for both synthetic transformations and pharmacological activity. This guide has provided a foundational understanding and practical protocols to empower scientists to harness the full potential of Boc-protected isoindoles in their pursuit of novel therapeutics and innovative chemical entities.
VIII. References
-
Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954. [Link]
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Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health. [Link]
-
Reddy, S. D., & Williams, A. L. (2009). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 50(17), 1957-1959. [Link]
-
ChemBK. Indole, N-BOC protected - Physico-chemical Properties. [Link]
-
Reddy, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23851. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Sharma, S., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 4(4), 7558-7564. [Link]
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Reddy, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Organic Chemistry Portal. Synthesis of isoindoles. [Link]
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Bräse, S. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 1040-1065. [Link]
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Wikipedia. Isoindole. [Link]
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Loska, R. (2017). The Synthesis and Reactions of Isoindole N-Oxides. Current Organic Chemistry, 21(15), 1396-1413. [Link]
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Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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National Institutes of Health. 1-(Tert-butoxycarbonyl)indole. [Link]
-
G. S. C. F. T. G. (2022). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. National Institutes of Health. [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
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Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
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Zhang, Y., et al. (2015). Controllable Phase Separation by Boc-Modified Lipophilic Acid as a Multifunctional Extractant. Scientific Reports, 5, 17509. [Link]
-
Bozorov, K., et al. (2019). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 24(16), 2974. [Link]
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Rons. N-Boc-isoindoline-4-carboxylic Acid 250mg. [Link]
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Kumar, R., et al. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1386-1402. [Link]
-
National Institutes of Health. Isoindoline. [Link]
-
Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]
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The Octahydro-isoindole Scaffold: A Comprehensive Technical Guide to its Biological Activity
Executive Summary
The octahydro-isoindole scaffold, a saturated bicyclic amine, represents a compelling and underexplored structural motif in contemporary drug discovery. Its rigid, three-dimensional architecture provides a unique platform for the spatial presentation of pharmacophoric elements, making it an attractive core for targeting a diverse array of biological macromolecules. While direct and extensive biological activity data for the octahydro-isoindole core itself is emerging, the well-documented and varied pharmacological profiles of the broader isoindole and isoindoline-1,3-dione families provide a robust rationale for its investigation. This in-depth technical guide will navigate the known and projected biological activities of the octahydro-isoindole scaffold, delving into its therapeutic potential across multiple disease areas. We will explore key molecular targets, dissect structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of novel derivatives. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of this versatile heterocyclic system.
Introduction: The Strategic Value of the Octahydro-isoindole Core in Medicinal Chemistry
The octahydro-isoindole framework, characterized by a fused cyclohexane and pyrrolidine ring system, offers several strategic advantages in the design of novel therapeutic agents. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The saturated nature of the scaffold imparts a three-dimensional character that is often lacking in more traditional flat, aromatic structures, allowing for more specific and nuanced interactions with the complex topographies of protein binding sites. Furthermore, the nitrogen atom within the pyrrolidine ring serves as a key handle for chemical modification, enabling the facile introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The stereochemistry of the ring fusion, either cis or trans, adds another layer of structural diversity, profoundly influencing the overall shape of the molecule and its biological activity.[1]
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[2][3][4] The octahydro-isoindole scaffold is a key building block in the synthesis of a variety of bioactive molecules and natural products, further highlighting its importance in the field.[5]
Key Therapeutic Areas and Molecular Targets
Based on the established biological activities of structurally related isoindole and isoindoline-1,3-dione compounds, the octahydro-isoindole scaffold is a promising candidate for the development of novel therapeutics in several key areas.
Neurodegenerative Disorders
The octahydro-isoindole core is a promising scaffold for targeting enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[6] Numerous isoindoline-1,3-dione derivatives have been reported to exhibit potent inhibitory activity against both enzymes.[7] The nitrogen-containing core of the octahydro-isoindole scaffold can serve as a key pharmacophoric element for interaction with the active site of these cholinesterases.[6]
-
Monoamine Oxidase B (MAO-B) Inhibition: Selective inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic approach for Parkinson's disease. The isoindole nucleus is a component of various reported MAO-B inhibitors. The structural features of octahydro-isoindole derivatives can be exploited to design potent and selective MAO-B inhibitors.
Oncology
The development of targeted cancer therapies is a major focus of modern drug discovery. The octahydro-isoindole scaffold has shown potential in the design of inhibitors for key oncogenic signaling pathways.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. The isoindole moiety is a key structural feature in some potent FGFR inhibitors. While specific data for direct octahydro-isoindole derivatives is limited, the potency of related compounds suggests the potential of this scaffold in developing novel FGFR inhibitors.
-
Antiproliferative Activity: Derivatives of the broader isoindole family have demonstrated cytotoxic effects against a range of cancer cell lines, including adenocarcinoma (A549), cervical cancer (HeLa), and glioblastoma (C6).[8] The antiproliferative effects are often dependent on the nature and position of substituents on the isoindole core.
Inflammation and Pain
The isoindole scaffold is present in compounds with anti-inflammatory and analgesic properties, suggesting the potential of octahydro-isoindole derivatives in this therapeutic area.
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established approach for treating inflammation and pain with a reduced risk of gastrointestinal side effects.[6] Several isoindoline derivatives have been reported as potent and selective COX-2 inhibitors.
Infectious Diseases
Derivatives of the isoindole family have also shown promise in the fight against infectious diseases.
-
Antiviral Activity: Isoindoline derivatives have been reported to exhibit antiviral activity against a range of human viruses, including influenza and enterovirus 71 (EV-A71).[9] The mechanism of action can be varied, including inhibition of viral entry or replication.
-
Antimicrobial Activity: The isoindole scaffold has been incorporated into molecules with antibacterial and antifungal properties.
Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Derivatives
The biological activity of octahydro-isoindole derivatives is intricately linked to their structural features. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.
The Influence of Stereochemistry
The cis and trans fusion of the cyclohexane and pyrrolidine rings in the octahydro-isoindole scaffold results in distinct three-dimensional shapes. This stereochemical difference can significantly impact how a molecule interacts with its biological target.[1] While the majority of published research has focused on the cis isomer, the synthesis and evaluation of trans analogs is a critical area for future investigation to fully explore the chemical space and optimize biological activity.[1]
Impact of N-Substitution
The nitrogen atom of the pyrrolidine ring is a primary point for derivatization. The nature of the substituent at this position plays a pivotal role in determining the biological activity and target selectivity. For example, in the case of cholinesterase inhibitors, N-alkylation with specific pharmacophores can lead to potent and selective compounds.
Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties to the octahydro-isoindole scaffold can lead to a wide range of biological activities. For instance, N-benzylisoindole-1,3-dione derivatives have shown notable anticancer activity.[8] The electronic properties and steric bulk of these substituents are key determinants of potency.
Experimental Protocols: Synthesis and Biological Evaluation
A critical component of drug discovery is the ability to synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of the octahydro-isoindole scaffold and for key biological assays to assess its activity.
Synthesis of the Octahydro-isoindole Scaffold
A common and efficient method for the synthesis of the cis-octahydro-isoindole scaffold involves the stereoselective reduction of an appropriate precursor.
Protocol: Stereoselective Synthesis of cis-Octahydro-1H-isoindole
This protocol describes a general method for the synthesis of the cis-octahydro-1H-isoindole core via a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, followed by cleavage of the oxa-bridged adduct.[10]
Step 1: Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction
-
To a solution of the starting furfuryl alcohol derivative in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3).
-
Add the desired primary amine and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adduct by column chromatography.
Step 2: Cleavage of the Oxa-bridged Adduct
-
Dissolve the purified adduct from Step 1 in anhydrous dichloromethane.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of boron tribromide (BBr3) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final cis-octahydro-1H-isoindole product by column chromatography.
Biological Evaluation Protocols
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[7][11][12][13]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.[7]
-
Add 10 µL of AChE solution to initiate the pre-incubation. Mix and incubate for 10 minutes at 25°C.[7]
-
To start the reaction, add 10 µL of ATCI solution.[7]
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[11]
-
Calculate the rate of reaction (ΔAbs/min).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
4.2.2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following tables summarize the biological activities of various isoindole and isoindoline-1,3-dione derivatives, providing a reference point for the potential potency of novel octahydro-isoindole compounds.
Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 | [7] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | 0.91 | [7] |
| Phenyl-substituted piperazine derivative | AChE | 1.12 | [7] |
| Diphenylmethyl moiety derivative | BuChE | 21.24 | [7] |
Table 2: Anticancer Activity of Isoindole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 114.25 | [8] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 116.26 | [8] |
| Aspergillin PZ analogue | HL-60 | 0.05 - 0.08 | [5] |
Table 3: COX-2 Inhibitory Activity of Isoindoline Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Isoindoline hybrids | COX-2 | 0.11 - 0.18 | [11] |
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of octahydro-isoindole derivatives.
Signaling Pathways
Caption: Cholinergic signaling and the inhibitory action of octahydro-isoindole derivatives on AChE.
Caption: The COX-2 pathway in inflammation and its inhibition by octahydro-isoindole derivatives.
Experimental Workflows
Caption: A generalized workflow for the discovery and development of octahydro-isoindole-based therapeutics.
Conclusion and Future Directions
The octahydro-isoindole scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct evidence of its biological activity is still accumulating, the established pharmacology of the broader isoindole family strongly suggests that derivatives of this saturated core could be potent modulators of key biological targets implicated in a range of human diseases. The rigid, three-dimensional nature of the scaffold, coupled with the potential for stereochemical diversity, provides a rich chemical space for exploration.
Future research should focus on several key areas:
-
Systematic Exploration of Stereochemistry: A thorough investigation of the differential biological activities of cis and trans-octahydro-isoindole derivatives is essential to fully understand the SAR and unlock the full potential of this scaffold.[1]
-
Expansion of Target Space: While promising targets in neurodegeneration, oncology, and inflammation have been identified, screening of octahydro-isoindole libraries against a broader range of biological targets could uncover novel therapeutic applications.
-
In-depth Mechanistic Studies: For promising lead compounds, detailed mechanistic studies are required to elucidate their precise mode of action at the molecular level.
-
Optimization of Pharmacokinetic Properties: A critical aspect of drug development will be the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of octahydro-isoindole derivatives to ensure their suitability for clinical development.
References
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. International Journal of Science and Research (IJSR). Available at: [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]
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Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PubMed Central. Available at: [Link]
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A Technical Guide to the Amino-Octahydro-Isoindole Scaffold: Synthesis, History, and Application in Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Abstract
The octahydro-isoindole ring system, a saturated bicyclic amine, represents a pivotal structural motif in modern medicinal chemistry. Its inherent conformational rigidity and rich three-dimensional architecture provide a robust scaffold for the precise spatial orientation of pharmacophoric elements. This technical guide offers a comprehensive exploration of the amino-octahydro-isoindole core, tracing its origins from the broader isoindole family to its contemporary applications in drug discovery. We will dissect advanced stereoselective synthetic strategies, rationalize its utility as a bioisostere and constrained scaffold, and present a case study on its application in developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Introduction: The Isoindole Family and the Rise of Saturated Scaffolds
The story of the amino-octahydro-isoindole begins with its aromatic parent, isoindole. Isoindole is a benzo-fused pyrrole and an isomer of the more common indole nucleus.[1][2] However, the parent 2H-isoindole is a relatively unstable 10π-heteroaromatic system due to its ortho-quinoid structure, often requiring in-situ trapping in chemical reactions.[2][3] The partially reduced isoindoline (2,3-dihydro-1H-isoindole) and the fully oxidized phthalimide forms are far more stable and have a rich history in pharmacology.[4] The isoindoline core is a well-established pharmacophore present in numerous approved drugs targeting indications from cancer to hypertension.[5][6]
The transition from the planar, aromatic isoindole to the fully saturated, three-dimensional octahydro-isoindole introduces significant structural and chemical complexity. This saturation creates multiple stereocenters and a rigid, chair/boat-like conformation, which medicinal chemists can exploit to:
-
Enforce Bioactive Conformations: By locking flexible pharmacophores into a specific geometry, binding affinity and selectivity for a biological target can be dramatically improved.
-
Serve as a Proline Bioisostere: The bicyclic structure can act as a conformationally constrained analog of proline, a critical amino acid for inducing turns in peptide secondary structures.[7] The increased lipophilicity of the octahydro-isoindole core compared to proline can also enhance membrane permeability and bioavailability.[7]
-
Act as a Diamine Mimetic: The scaffold is an ideal starting point for creating spatially defined diamines or amino-alcohols, crucial motifs for interacting with G-protein coupled receptors (GPCRs) and various enzymes.[5]
This guide will focus specifically on the synthesis and application of the octahydro-isoindole scaffold, particularly when functionalized with a key amino group that unlocks its potential as a versatile building block.
Synthetic Strategies for the Octahydro-Isoindole Core
The construction of the octahydro-isoindole framework, with its defined stereochemistry, is a non-trivial synthetic challenge. Methodologies have evolved from classical cycloadditions to highly sophisticated domino reactions.
Foundational Approach: The Intramolecular Diels-Alder Reaction
One of the most powerful and frequently employed methods for constructing the isoindoline and, by extension, the octahydro-isoindole core is the intramolecular Diels-Alder (IMDA) reaction.[4] This strategy involves creating a precursor containing both a diene and a dienophile, which then cyclizes to form the bicyclic system. The subsequent reduction of the resulting double bond via catalytic hydrogenation yields the saturated octahydro-isoindole skeleton.
A Modern Domino Strategy: Aza-Piancatelli/Diels-Alder Cascade
Recent advancements have focused on one-pot, highly stereoselective methods that build the core with exceptional efficiency. A prime example is a domino reaction combining an aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction.[8][9] This elegant strategy allows for the construction of a complex, angularly fused tricyclic framework bearing six contiguous stereocenters in a single pot.[8][9] The subsequent cleavage of an oxa-bridge reveals the desired octahydro-isoindole core.[8][9]
The causality behind this approach lies in its efficiency and stereochemical control. The aza-Piancatelli rearrangement first generates a key intermediate that is perfectly poised for the subsequent intramolecular [4+2] cycloaddition, with the stereochemical outcome dictated by the transition state of the cyclization.
Caption: Domino reaction for stereoselective octahydro-isoindole synthesis.[8][9]
The Amino-Octahydro-Isoindole Scaffold in Medicinal Chemistry
The true value of the octahydro-isoindole scaffold is realized when it is incorporated into biologically active molecules. The introduction of an amino group is often a critical step, enabling the molecule to form key hydrogen bonds or salt-bridge interactions with its target.
Case Study: Hydrolysis-Resistant N-Acyl Amino Acid Analogues for Mitochondrial Uncoupling
A compelling application of this scaffold is in the development of novel agents that stimulate mitochondrial respiration.
-
Biological Context: A class of endogenous lipids known as N-acyl amino acids can act as uncouplers of mitochondrial respiration, a process that increases energy expenditure.[10] This has therapeutic potential for treating obesity and related metabolic disorders.[10]
-
The Challenge: The therapeutic utility of natural N-acyl amino acids is limited by their rapid degradation via enzymatic hydrolysis in the body.[10]
-
The Solution: Researchers designed unnatural N-acyl amino acid analogs to be resistant to this hydrolysis. By replacing the natural amino acid head group with a rigid isoindoline-1-carboxylate scaffold, they created a class of compounds that were resistant to enzymatic degradation while maintaining potent uncoupling bioactivity in both cells and animal models.[10]
This innovative approach demonstrates the core principle of using a rigid scaffold to lock in a necessary pharmacophore (the N-acyl group and the carboxylate) while simultaneously blocking metabolic pathways, thereby enhancing the drug-like properties of the molecule.
Caption: Overcoming enzymatic hydrolysis with an isoindoline-based scaffold.[10]
Experimental Protocols & Data
To ensure this guide is of practical value, we provide a representative experimental protocol based on published, peer-reviewed methods.
Protocol: Stereoselective Synthesis of an Octahydro-isoindole Precursor
This protocol is adapted from the domino aza-Piancatelli/IMDA reaction methodology.[8][9] It serves as a self-validating system where the successful formation of the complex oxa-bridged adduct confirms the efficacy of the cascade.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the appropriate 2-furylcarbinol (1.0 eq) in a suitable solvent (e.g., nitromethane), add the primary amine (1.1 eq).
-
Initiation of Aza-Piancatelli Rearrangement: Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., InBr₃, 10 mol%).
-
Domino Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, the hexahydro-epoxy-cyclopenta[cd]isoindole adduct, is then purified by column chromatography on silica gel.
-
Validation: The structure and stereochemistry of the purified adduct should be unambiguously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, single-crystal X-ray diffraction.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical bioactivity data for a series of isoindoline-based compounds, illustrating how such data is typically presented to elucidate structure-activity relationships (SAR).
| Compound ID | R¹ Group | R² Group | Target Binding Affinity (Kᵢ, nM) | Cell-based Potency (EC₅₀, µM) |
| IA-01 | H | H | 520 | 15.2 |
| IA-02 | 4-F-Ph | H | 85 | 2.1 |
| IA-03 | 4-F-Ph | Me | 25 | 0.4 |
| IA-04 | Cy | H | 150 | 5.8 |
Data is illustrative and not from a specific publication.
This structured presentation allows for rapid assessment of how modifications to the scaffold (substituents R¹ and R²) impact biological activity, guiding the next round of synthesis in a drug discovery campaign.
Conclusion and Future Outlook
The amino-octahydro-isoindole scaffold has evolved from a synthetic curiosity to a validated and highly valuable tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides an elegant solution to the persistent challenges of controlling compound conformation and improving metabolic stability. The development of efficient, stereoselective synthetic routes has made this complex core more accessible, paving the way for its broader application.
Future research will likely focus on expanding the diversity of functionalized octahydro-isoindoles and exploring their utility in new therapeutic areas. Given the prevalence of the parent isoindoline core in CNS agents and oncology drugs, the application of these rigid, saturated analogs in those fields represents a promising frontier for the discovery of next-generation therapeutics.[5]
References
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Shaik Gouse, Narra Rajashekar Reddy, Sundarababu Baskaran. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters, 21(10), 3822-3827. [Link][8][9]
-
PubMed. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. [Link]
-
ChemistryViews. (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. [Link]
-
National Institutes of Health (NIH). (Date not available). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. [Link][7]
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National Institutes of Health (NIH). (Date not available). The chemistry of isoindole natural products. [Link][4]
-
MDPI. (Date not available). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link][6]
-
RUA. (Date not available). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. [Link][3]
-
WiseStep. (2024). A review on biological activity and synthetic methods of isoindole nucleus. [Link][1]
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ResearchGate. (Date not available). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link][10]
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stability and reactivity of the isoindole ring system
An In-Depth Technical Guide to the Stability and Reactivity of the Isoindole Ring System
Foreword for the Advanced Practitioner
The isoindole core, the less stable, kinetically fleeting isomer of indole, presents a fascinating dichotomy for the modern chemist.[1][2] It is a 10π-electron aromatic system whose high reactivity often precludes its isolation, yet this very reactivity makes it a uniquely powerful synthon for constructing complex molecular architectures.[3][4] Found in natural products, pharmaceutical agents, and advanced materials like phthalocyanines, the isoindole nucleus is of significant interest to researchers in medicinal chemistry and materials science.[1][5][6][7][8] This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the factors governing the stability of isoindoles and the predictable patterns of their reactivity. We will explore not just what reactions they undergo, but why, offering field-proven insights into harnessing their synthetic potential.
Part 1: The Core Paradox - Aromatic Stability vs. Kinetic Instability
The central challenge in isoindole chemistry lies in its electronic structure. While possessing aromatic character, the parent 2H-isoindole is notoriously difficult to prepare and handle due to its propensity for rapid polymerization and oxidation.[3][9][10] This behavior is a direct consequence of its unique structural features and the delicate balance of its tautomeric forms.
Electronic Structure and Aromaticity
The 2H-isoindole is a bicyclic heteroaromatic compound with a 10π-electron system, conforming to Hückel's rule.[5][6] However, unlike its robust isomer indole, the most significant resonance contributor for isoindole features an ortho-quinoid structure within the six-membered ring.[11] This disrupts the integrity of the benzenoid π-system, rendering it less thermodynamically stable than a true benzene ring.[2][12]
Despite this, quantitative measures suggest a significant degree of aromaticity. Bird's unified aromaticity index (IA) for isoindole is 150, which is remarkably similar to that of the highly stable indole (IA = 146) and substantially greater than benzene (IA = 100).[10] This indicates that while kinetically reactive, the isoindole core possesses considerable thermodynamic stabilization from cyclic electron delocalization. The instability, therefore, is not due to a lack of aromatic character but rather to the availability of low-energy pathways for decomposition and reaction.
The Tautomeric Equilibrium: A Gateway to Instability
A critical feature governing the stability of N-unsubstituted isoindoles is the equilibrium between two tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine).[1][10][13]
Caption: Tautomeric equilibrium between the 2H- and 1H-forms of isoindole.
For the parent system, the 2H-tautomer, which benefits from the aromaticity of the pyrrole ring, predominates in solution.[1][10] However, this equilibrium is sensitive and can be shifted by several factors, providing a key mechanism for both stabilization and decomposition. This tautomerism is a primary reason for the kinetic instability of many isoindoles, as it allows for a self-condensation reaction between the nucleophilic 2H-tautomer and the electrophilic 1H-tautomer.[10]
| Factor | Influence on Equilibrium | Favored Tautomer | Rationale |
| N-Substitution | Eliminates the N-H proton, preventing tautomerism. | 2H-Isoindole only | N-alkyl or N-aryl isoindoles are locked as the 2H-isomer and are considerably more stable.[10] |
| C1/C3 Substituents | Electron-donating (alkyl) or conjugating (aryl) groups stabilize the C=N bond. | 1H-Isoindole | A C3 methyl group is sufficient to tip the balance in favor of the 1H-isomer.[10] |
| Ring Substituents | Electron-withdrawing groups on the benzene ring. | 2H-Isoindole | Stabilizes the o-quinoid system. 4,5,6,7-tetrabromoisoindole is a stable crystalline solid existing as the 2H-tautomer.[12] |
| Solvent | Protic solvents (e.g., alcohols) can stabilize the imine tautomer. | 1H-Isoindole | Solvents like DMSO tend to favor the N-hydrogen tautomer.[12] |
Part 2: A Profile of Reactivity - Harnessing the Unstable Core
The high reactivity of isoindole is its most defining characteristic and its greatest synthetic asset. Understanding its primary modes of reaction allows for its strategic deployment as a powerful intermediate.
The Signature Reaction: [4+2] Cycloaddition
The most characteristic reaction of the isoindole system is its participation as an electron-rich diene in [4+2] Diels-Alder cycloadditions.[9] The 2H-isoindole core behaves as a masked o-quinodimethane, reacting rapidly with a wide range of dienophiles to form stable, bridged adducts.[1] This reactivity is so pronounced that isoindoles are often generated in situ and immediately "trapped" by a dienophile to prevent decomposition.[12]
Caption: General workflow for the Diels-Alder reaction of isoindole.
This strategy is foundational to modern isoindole chemistry. The reverse reaction, a retro-Diels-Alder, can also be exploited to generate the transient isoindole from a stable adduct by thermal fragmentation, often under vacuum.[11][14][15]
Electrophilic Aromatic Substitution
As an electron-rich heterocycle, the isoindole ring is highly susceptible to electrophilic attack. Resonance donation from the nitrogen lone pair activates the pyrrole moiety, directing substitution to the α-positions (C1 and C3).[9]
-
Regioselectivity: Protonation, a fundamental electrophilic addition, occurs readily at the C1 position to form an isoindolium salt.[9] Other electrophilic reactions, such as condensations with aldehydes and diazonium coupling, also favor this position.[16]
-
Influence of Acidity: The reaction outcome can be highly dependent on the conditions. In neutral or basic media, the free isoindole is the reacting species. However, under strongly acidic conditions, the protonated isoindolium cation is the substrate, which can deactivate the heterocyclic ring and lead to substitution on the benzene ring instead.[16]
Nucleophilicity and "Umpolung" Reactivity
The inherent reactivity of isoindole is nucleophilic at the C1 position.[9] However, a powerful strategy known as "umpolung" (reactivity reversal) has been developed to invert this character, transforming the isoindole into an electrophile.[4][9]
This is achieved by treating the in situ-generated nucleophilic isoindole with excess acid. Protonation at C1 generates an electrophilic isoindolium ion, which is then susceptible to attack by various nucleophiles at the C3 position. This elegant strategy avoids polymerization by ensuring the complete conversion of the nucleophilic isoindole to its electrophilic form before the nucleophile is engaged.[9] A prime application of this concept is in Pictet-Spengler-type cyclizations to furnish polycyclic isoindolines.[9][11]
Caption: The concept of "Umpolung" transforms a nucleophilic isoindole into an electrophile.
| Reactivity Mode | Role of Isoindole | Key Regioselectivity | Controlling Factors |
| Diels-Alder | Diene | [4+2] cycloaddition across C1 and C3 | Presence of a dienophile |
| Electrophilic Attack | Nucleophile | Attack at C1/C3 | pH; nature of electrophile |
| Umpolung | Electrophile (as Isoindolium) | Attack at C3 | Stoichiometry of acid |
Part 3: Practical Methodologies - Synthesis and Trapping
Given the kinetic instability of the core, the synthesis of isoindoles is almost always intrinsically linked to their application or trapping. The "generate and trap" paradigm is the most reliable approach for utilizing these reactive intermediates.
Key Synthetic Strategies
A variety of methods have been developed to generate the isoindole ring system, including:
-
Aromatization of Isoindolines: Dehydrogenation of the more stable isoindoline precursors.[11]
-
Ring-Closure Reactions: Transition metal-catalyzed intramolecular cyclizations of suitable precursors, such as o-alkynyl benzylamines.[11][17]
-
Flash Vacuum Pyrolysis (FVP): Elimination from N-substituted isoindolines at high temperature and low pressure.[1][7]
-
Multicomponent Reactions: Tandem additions to aromatic dialdehydes can assemble the isoindole core in a single step.[18]
Protocol: Visible-Light Mediated In Situ Generation and Diels-Alder Trapping of N-Methylisoindole
This protocol exemplifies a modern, mild approach for generating an isoindole from a stable precursor and trapping it in situ. The causality is clear: visible light in the presence of air promotes the gentle dehydrogenation of the isoindoline to the transient isoindole, which is immediately consumed by the dienophile present in the reaction mixture, preventing polymerization.
Objective: To synthesize the Diels-Alder adduct of N-methylisoindole and N-phenylmaleimide.
Methodology:
-
Reaction Setup: In a suitable flask, dissolve N-methylisoindoline (1.0 equiv.) and N-phenylmaleimide (1.1 equiv.) in dichloromethane (DCM).
-
Initiation: Place the flask under an air atmosphere and irradiate with a blue LED light source (e.g., 6W) at room temperature.
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the consumption of the starting materials.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the target cycloadduct.
This method is highly efficient, proceeds under mild conditions, and showcases the self-validating nature of the "generate and trap" system; the formation of the stable adduct is direct proof of the transient isoindole's existence.[11]
Caption: Experimental workflow for the in situ generation and trapping of an isoindole.
Conclusion and Outlook
The isoindole ring system is a testament to the principle that high reactivity equates to high synthetic utility. Its chemistry is dominated by the interplay between its inherent aromaticity, its tautomeric equilibrium, and its potent reactivity as both a diene and a nucleophile. While its instability presents a formidable challenge, modern synthetic methods, particularly in situ generation-trapping protocols and novel umpolung strategies, have transformed it from a chemical curiosity into a reliable tool for constructing molecules of significant interest in medicine and materials science.[3][4][7][19][20][21] Future advancements will undoubtedly focus on the development of novel, stable isoindole derivatives and the expansion of their reaction repertoire, further cementing the role of this fascinating heterocycle in the landscape of modern organic chemistry.
References
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Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(04), 519-546. Available from: [Link]
-
Wikipedia. (n.d.). Isoindole. Available from: [Link]
-
Heugebaert, T. S. A., Stevens, C. V., & Van der Eycken, E. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(15), 5235-5259. Available from: [Link]
-
Bradsher, C. K., & Voigt, C. F. (1972). Electrophilic Substitution of the Pyrido[2,l=a]isoindole System. The Journal of Organic Chemistry, 37(5), 733-736. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Tautomeric transformations and reactivity of isoindole and sila-indole: A computational study. Computational and Theoretical Chemistry, 1215, 113837. Available from: [Link]
-
Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. Available from: [Link]
-
Loska, R. (2018). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Chemistry of Heterocyclic Compounds, 54(4), 265-277. Available from: [Link]
-
Weintraub, R. A., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Tetrahedron Letters, 61(23), 151950. Available from: [Link]
-
Heugebaert, T. S. A., et al. (2012). ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. ResearchGate. Available from: [Link]
-
Weintraub, R. A. (2022). The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest. Available from: [Link]
-
A review on biological activity and synthetic methods of isoindole nucleus. (2024). LinkedIn. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 14: 1 H - and 2 H -Isoindoles. Thieme. Available from: [Link]
-
Nucleophilic substitutions in the isoindole series as a valuable tool to synthesize derivatives with antitumor activity. (2023). Ulysseus Science. Available from: [Link]
-
Why is isoindole unstable? (2016). Chemistry Stack Exchange. Available from: [Link]
-
Mulzer, J., & Öhler, E. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 1266-1289. Available from: [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2021). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. Available from: [Link]
-
Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science Publishers. Available from: [Link]
-
Isoindolone Formation via Intramolecular Diels–Alder Reaction. (2018). ACS Publications. Available from: [Link]
-
Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed. Available from: [Link]
-
Three-component assembly of stabilized fluorescent isoindoles. (2022). PubMed Central. Available from: [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). ACS Publications. Available from: [Link]
-
Bornstein, J., Remy, D. E., & Shields, J. E. (1972). Synthesis of Isoindole by Retro-Diels-Alder Reaction. RSC Publishing. Available from: [Link]
-
Synthesis of isoindoles. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Bornstein, J., Remy, D. E., & Shields, J. E. (1972). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (21), 1149. Available from: [Link]
-
Levkov, I., et al. (2022). Kinetic and Thermodynamic Control of the Reaction of 5-Amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. French-Ukrainian Journal of Chemistry, 10(1), 76-83. Available from: [Link]
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Methodological & Application
The Strategic Deployment of 2-Boc-4-amino-octahydro-isoindole in Modern Synthesis: Application Notes and Protocols
Introduction: The Value of Conformational Constraint in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of ligands with high affinity and selectivity for their biological targets is paramount. A powerful strategy in this endeavor is the principle of conformational restriction. By reducing the number of accessible conformations of a molecule, the entropic penalty of binding to a target is minimized, often leading to a significant increase in potency. It is within this paradigm that conformationally restricted diamines (CRDAs) have emerged as exceptionally valuable scaffolds. These rigid molecular frameworks allow for the precise spatial orientation of functional groups, enabling a more rational approach to drug design.
Among the diverse array of CRDAs, 2-Boc-4-amino-octahydro-isoindole stands out as a particularly versatile and strategic building block. This bicyclic diamine, with its defined stereochemistry and orthogonally protected amino groups, offers medicinal chemists a robust platform for the construction of complex molecules aimed at a wide range of therapeutic targets. The octahydro-isoindole core imparts a rigid, three-dimensional structure, while the primary amino group at the 4-position serves as a key vector for derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures chemoselectivity in subsequent synthetic transformations.
This technical guide provides an in-depth exploration of the practical applications of this compound in synthetic chemistry. We will delve into detailed protocols for its derivatization through two of the most fundamental and widely utilized reactions in drug discovery: N-acylation and reductive amination . The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for the incorporation of this valuable building block into their synthetic programs.
Core Applications and Synthetic Strategies
The primary utility of this compound lies in its role as a scaffold for the presentation of diverse chemical functionalities in a spatially defined manner. The free primary amine at the 4-position is a nucleophilic handle that can be readily functionalized, while the Boc-protected secondary amine can be deprotected at a later stage to introduce a second point of diversity. This step-wise functionalization is a cornerstone of its application in the construction of compound libraries for high-throughput screening.
Application Note 1: N-Acylation for the Synthesis of Amide Libraries
The formation of an amide bond is one of the most reliable and well-understood reactions in organic synthesis. In the context of drug discovery, amides are prevalent motifs, contributing to the structural and pharmacokinetic properties of many therapeutic agents. The N-acylation of this compound provides a straightforward entry into a vast chemical space of novel amide derivatives.
Causality Behind Experimental Choices
The selection of a coupling reagent is critical for achieving high yields and purity in amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred due to their efficiency in activating carboxylic acids and their ability to suppress racemization when coupling chiral acids. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to prevent side reactions and to neutralize the acid formed during the reaction. The solvent, typically an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), is chosen for its ability to dissolve the reactants and facilitate the reaction.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general and robust method for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents). Dissolve the acid in a minimal amount of anhydrous DMF.
-
Activation: To the stirred solution of the carboxylic acid, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
| Parameter | Typical Range | Notes |
| Scale | 10 mg - 1 g | The protocol is scalable, but reaction times and purification methods may need adjustment. |
| Temperature | Room Temperature | Exothermic reactions may require initial cooling. |
| Yield | 70-95% | Dependent on the nature of the carboxylic acid. |
| Purity | >95% after chromatography |
Application Note 2: Reductive Amination for the Introduction of Secondary Amine Linkages
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, providing access to secondary and tertiary amines. Applying this reaction to this compound with a variety of aldehydes or ketones allows for the introduction of a wide range of substituents, further expanding the accessible chemical space.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation. It is less reactive than sodium borohydride, allowing for the in-situ formation of the imine or enamine intermediate without significant reduction of the starting aldehyde or ketone. The use of a slightly acidic catalyst, such as acetic acid, can facilitate the formation of the iminium ion intermediate, accelerating the reaction. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction.
Experimental Protocol: General Procedure for Reductive Amination
This protocol details a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be aware that the reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.
| Parameter | Typical Range | Notes |
| Scale | 10 mg - 1 g | The protocol is scalable. |
| Temperature | Room Temperature | |
| Yield | 60-90% | Dependent on the steric and electronic properties of the aldehyde. |
| Purity | >95% after chromatography |
Logical and Experimental Workflows
To effectively utilize this compound in a drug discovery campaign, a logical workflow can be implemented to generate a library of diverse compounds for biological screening.
Caption: A typical workflow for the generation of a diverse compound library starting from this compound.
Reaction Schematics
The following diagrams illustrate the general transformations described in the protocols.
Caption: General reaction schemes for the N-acylation and reductive amination of this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained molecules in drug discovery. The robust and reliable protocols for N-acylation and reductive amination detailed in this guide provide a solid foundation for researchers to explore a vast and diverse chemical space. By leveraging the principles of conformational restriction and rational drug design, the strategic incorporation of this scaffold can significantly enhance the probability of identifying novel therapeutic agents with improved potency and selectivity.
References
Application Notes and Protocols: Strategic Functionalization of the Primary Amine on 2-Boc-4-amino-octahydro-isoindole
Introduction: The Strategic Value of the Octahydro-isoindole Scaffold
The cis-octahydro-1H-isoindole framework represents a valuable, rigid, and three-dimensional scaffold in modern medicinal chemistry. Its saturated bicyclic nature allows for precise spatial orientation of substituents, making it an attractive core for targeting a diverse array of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. The presence of a primary amine at the 4-position of the 2-Boc-protected octahydro-isoindole opens a gateway for a multitude of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs. Functionalization at this position is pivotal for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
This technical guide provides a detailed exploration of several key methods for the functionalization of the primary amine on 2-Boc-4-amino-octahydro-isoindole. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss potential challenges and troubleshooting strategies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Core Principles of Functionalization
The primary amine on the octahydro-isoindole scaffold, while nucleophilic, is situated within a sterically demanding bicyclic system. This presents both challenges and opportunities. The steric hindrance can influence reaction rates and may necessitate more forcing conditions or specialized reagents compared to simpler primary amines. However, this steric environment can also lead to unique selectivity in certain transformations. The Boc protecting group on the isoindole nitrogen is stable under a wide range of reaction conditions used to modify the primary amine, providing an orthogonal handle for subsequent manipulations.
This guide will focus on four principal classes of reactions for functionalizing the primary amine:
-
Acylation: Formation of a stable amide bond.
-
Sulfonylation: Creation of a sulfonamide linkage.
-
Reductive Amination: Introduction of alkyl groups via an imine intermediate.
-
Direct Alkylation: Formation of a new carbon-nitrogen bond with alkyl halides.
Acylation: Forging the Amide Bond
Acylation is a robust and widely employed transformation for converting primary amines into stable amides. This reaction is fundamental in medicinal chemistry for introducing a vast array of functionalities that can engage in key interactions with biological targets.
Mechanistic Rationale
The acylation of the primary amine on this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, acid anhydride, or an activated carboxylic acid). This is followed by the elimination of a leaving group to yield the thermodynamically stable amide product. The choice of acylating agent and reaction conditions is critical to ensure efficient conversion, especially given the potential for steric hindrance around the amine.
Experimental Protocols
This protocol is suitable for a wide range of commercially available or readily synthesized acyl chlorides. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (e.g., 40 °C) may be beneficial, provided the acyl chloride is stable at that temperature. Alternatively, a more reactive acylating agent or a different solvent could be employed.
-
Side Reactions: The use of excess acyl chloride can lead to the formation of diacylated byproducts, although this is less common with sterically hindered amines. Slow addition of the acyl chloride at low temperature minimizes this risk.
This method is ideal when the corresponding acyl chloride is not available or is unstable. Coupling agents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous citric acid solution, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Acylation Methods
| Method | Acylating Agent | Base | Advantages | Disadvantages |
| Acyl Chloride | Acyl Chloride | Et3N or DIPEA | High reactivity, generally good yields. | Acyl chlorides can be moisture-sensitive and may not be commercially available for complex acids. |
| Coupling Agent | Carboxylic Acid | DIPEA | Wide substrate scope, mild conditions. | Coupling agents and byproducts can be difficult to remove; potential for racemization of chiral carboxylic acids. |
Sulfonylation: Constructing the Sulfonamide Moiety
Sulfonamides are a prevalent functional group in a wide range of pharmaceuticals. The sulfonylation of the primary amine on our scaffold provides access to this important chemical class.
Mechanistic Insights
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated HCl. A common challenge in the sulfonylation of primary amines is the potential for double sulfonylation to form a di-sulfonamide. This can be mitigated by careful control of stoichiometry and reaction conditions.[2][3]
Experimental Protocol
This protocol is a general procedure for the synthesis of sulfonamides from primary amines.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM over 30 minutes.[3]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M aqueous HCl to remove excess pyridine, followed by saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting:
-
Di-sulfonylation: If a second, less polar spot is observed on TLC, this may indicate the formation of the di-sulfonated product. To minimize this, ensure slow addition of the sulfonyl chloride at low temperature and avoid using a large excess of the sulfonylating agent.[3]
-
No Reaction: If the reaction does not proceed, a more forcing solvent such as DMF may be required, or gentle heating could be attempted. Ensure the sulfonyl chloride is of high quality and not hydrolyzed.
Reductive Amination: Controlled N-Alkylation
Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines.[5][6] It offers a more controlled alternative to direct alkylation with alkyl halides, as it is less prone to over-alkylation.[6]
The Underlying Chemistry
The reaction proceeds in two key steps: the formation of an imine or iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding amine.[5] A key advantage is the ability to use a wide variety of aldehydes and ketones to introduce diverse alkyl substituents. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium ion. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation due to its mildness and selectivity.[6][7][8]
Experimental Protocol
This one-pot procedure is a highly efficient method for the N-alkylation of primary amines.
Materials:
-
This compound
-
Aldehyde (e.g., Isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of the Reductive Amination Workflow
Caption: Reductive amination workflow.
Direct N-Alkylation: A Cautious Approach
Direct alkylation of primary amines with alkyl halides can be a straightforward method for forming C-N bonds. However, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and in some cases, even tri-alkylation and the formation of quaternary ammonium salts. This is because the product secondary amine is often more nucleophilic than the starting primary amine.
Navigating the Challenges
For a sterically hindered primary amine like that on the this compound scaffold, mono-alkylation may be favored to some extent due to the increased steric bulk of the resulting secondary amine, which disfavors further reaction. However, careful control of stoichiometry and reaction conditions is still paramount.
Experimental Protocol
This protocol aims to favor mono-alkylation by using the amine as the limiting reagent.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a suspension of potassium carbonate (3.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).
-
Add the alkyl halide (1.1 eq) and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any higher-alkylated byproducts.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Logical Relationship of Functionalization Pathways
Caption: Key functionalization pathways.
Conclusion
The this compound scaffold is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The primary amine at the 4-position serves as a key handle for a variety of functionalization reactions. This guide has provided detailed protocols and mechanistic insights for four fundamental transformations: acylation, sulfonylation, reductive amination, and direct alkylation. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively navigate the challenges posed by the sterically hindered nature of this bicyclic amine and unlock the full potential of this promising scaffold in their drug discovery efforts.
References
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Wikipedia. Reductive amination. [Link]
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
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Myers, A. G. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
- Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series, 641, 201-218.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
-
Wiley Online Library. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]
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- 1. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
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- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
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- 8. pubs.acs.org [pubs.acs.org]
Chiral Purity Analysis of Octahydro-isoindole Enantiomers: A Comprehensive Guide to Method Development and Validation
[Application Note & Protocol Guide]
Abstract
The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their therapeutic efficacy and safety. For bicyclic structures such as octahydro-isoindole, which are key building blocks in numerous active pharmaceutical ingredients (APIs), the ability to resolve and quantify individual enantiomers is paramount. This guide provides a detailed exploration of advanced chiral separation techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for method development, optimization, and validation for the enantioselective analysis of octahydro-isoindole derivatives. We delve into the mechanistic principles and practical applications of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), presenting field-proven protocols and insights to ensure robust and reliable chiral separations.
Introduction: The Significance of Chirality in Octahydro-isoindole Scaffolds
The octahydro-isoindole nucleus is a prevalent structural motif in a variety of biologically active molecules. The inherent chirality of this bicyclic amine scaffold, often possessing multiple stereocenters, gives rise to stereoisomers that can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide now mandate the stereospecific analysis of chiral drugs, making the development of reliable enantioselective analytical methods a non-negotiable aspect of the drug development pipeline[1][2].
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation techniques overcome this by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, leading to differential retention or migration. This guide will explore the three principal techniques for achieving this: HPLC, SFC, and CE.
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
Chiral HPLC is the most established and widely used technique for enantioselective analysis due to its versatility, robustness, and broad applicability[3][4]. The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.
The Causality Behind CSP Selection
The choice of CSP is the most critical factor in chiral method development. The selection process is often empirical, but a foundational understanding of the chiral recognition mechanisms of different CSPs can significantly streamline the process[3][5]. For octahydro-isoindole and other bicyclic amines, polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based CSPs are the most effective.
-
Polysaccharide-Based CSPs (e.g., Amylose and Cellulose Derivatives): These are the most versatile and widely successful CSPs, capable of resolving approximately 90% of chiral compounds[3]. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer[6][7][8]. For basic analytes like octahydro-isoindole, the carbamate groups on the polysaccharide backbone play a crucial role in forming hydrogen bonds. Immobilized polysaccharide CSPs are particularly advantageous as they tolerate a wider range of organic solvents, enhancing method development flexibility[6].
-
Cyclodextrin-Based CSPs: These CSPs consist of cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface[9]. Chiral recognition is primarily achieved through inclusion complexation, where the non-polar part of the analyte fits into the hydrophobic cavity, and secondary interactions (hydrogen bonding, dipole-dipole) occur at the rim of the cyclodextrin[4][10][11]. The size of the cyclodextrin (α, β, or γ) should be matched to the size of the analyte for optimal inclusion.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Vancomycin, Teicoplanin): These CSPs are highly effective for separating a wide range of chiral molecules, particularly amino acids and other ionizable compounds[12][13][14]. The complex structure of macrocyclic glycopeptides offers multiple interaction sites, including peptide baskets, carbohydrate moieties, and aromatic rings, allowing for chiral recognition through a combination of ionic, hydrogen bonding, and π-π interactions[12][14][15].
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for octahydro-isoindole enantiomers.
2.2.1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phases (see Table 1 for recommendations)
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol, Acetonitrile)
-
Mobile phase additives (Diethylamine (DEA), Trifluoroacetic acid (TFA))
-
Racemic octahydro-isoindole standard
-
Analytical balance and volumetric flasks
2.2.2. CSP Screening Workflow
The following diagram illustrates a typical workflow for screening CSPs to identify the most suitable column for the separation of octahydro-isoindole enantiomers.
Sources
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- 11. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases [mdpi.com]
- 12. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Comprehensive Analytical Characterization of 2-Boc-4-amino-octahydro-isoindole: A Multi-Technique Approach
An Application Note for Drug Development Professionals
Abstract
2-Boc-4-amino-octahydro-isoindole is a key chiral building block in modern medicinal chemistry, serving as a scaffold in the synthesis of complex pharmaceutical agents.[1][2] Its bicyclic structure and multiple stereocenters demand a rigorous and multi-faceted analytical approach to ensure identity, purity, and stereochemical integrity. This guide provides a detailed framework for the comprehensive characterization of this molecule, leveraging a suite of orthogonal analytical techniques. We present not just protocols, but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow for researchers in drug discovery and development.
Introduction: The Analytical Imperative
The octahydro-isoindole core is a privileged scaffold in drug design, and the presence of a Boc-protecting group and a primary amine offers versatile handles for synthetic elaboration.[3][4] Nitrogen-containing heterocycles are foundational to a majority of FDA-approved drugs, making the precise characterization of their intermediates a critical step in the drug development pipeline.[5] An error in confirming the structure or purity of an intermediate like this compound can have cascading consequences, leading to failed syntheses, impure drug candidates, and misinterpreted biological data.
This application note details an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The synergy between these methods provides an unambiguous confirmation of the molecule's identity and quality.
The Integrated Analytical Workflow
A sequential and logical application of analytical techniques is paramount. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's profile. The workflow is designed to move from broad structural confirmation to detailed purity and stereochemical analysis.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Rationale and Key Diagnostic Signals
For this compound, ¹H NMR serves as the first and most definitive confirmation of successful synthesis. The presence of the Boc group provides an unmistakable signature.[6]
-
Boc Group Protons: A sharp, intense singlet integrating to nine protons, typically observed in the upfield region of the spectrum (δ 1.4-1.5 ppm). Its presence is a primary indicator of successful N-protection.[6]
-
Octahydro-isoindole Protons: A complex series of overlapping multiplets in the aliphatic region (typically δ 1.2-3.5 ppm). Protons on carbons adjacent to the nitrogen atoms will be shifted downfield. 2D NMR techniques like COSY are invaluable for assigning these protons and confirming the fused-ring structure.[7][8]
-
Amine (NH₂) Protons: A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR complements the proton data by confirming the carbon skeleton. Key signals include the carbamate carbonyl (δ ~155 ppm), the quaternary and methyl carbons of the Boc group (δ ~80 and ~28 ppm, respectively), and multiple signals in the aliphatic region for the isoindole core.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate resolution of the complex aliphatic signals.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Ensure proper shimming to obtain sharp, symmetrical peaks.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[6]
-
Integrate all signals. The integration of the Boc group singlet should be set to 9H, and all other integrations should be scaled accordingly.
-
| Expected ¹H NMR Signals | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl | 1.4 - 1.5 | Singlet | 9H | C(CH₃)₃ |
| Octahydro-isoindole | 1.2 - 3.5 | Multiplets | 13H | Ring CH, CH₂ |
| Amine | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 2H | -NH₂ |
HPLC and Mass Spectrometry: Purity, Identity, and Stereochemistry
While NMR confirms the structure, it is not ideal for assessing trace impurities. HPLC is the gold standard for purity analysis, and when coupled with MS, it provides definitive confirmation of molecular weight.
Logical Approach to Method Selection
The analysis of this compound requires a two-pronged HPLC strategy. First, a reverse-phase (RP-HPLC) method is developed for chemical purity assessment. Second, because the molecule possesses multiple chiral centers, a chiral HPLC method is essential to determine the diastereomeric and/or enantiomeric purity.[1][9]
Caption: Complementary HPLC methods for complete purity assessment.
Protocol 1: Purity by Reverse-Phase HPLC-MS
This method quantifies process-related impurities and degradation products. An MS detector is highly recommended as the molecule lacks a strong chromophore for UV detection.[10][11]
-
Instrumentation: HPLC system with a C18 column and a mass spectrometer.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
MS Detector (ESI+):
-
Scan Range: m/z 100-500.
-
Ionization Mode: Electrospray Positive (ESI+). The basic nitrogens are readily protonated.
-
Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 241.19. A common fragment is the loss of the tert-butyl group [M-56+H]⁺ or the entire Boc group [M-100+H]⁺.[12]
-
| Expected Mass Spectrometry Data | m/z (calculated) | m/z (observed) | Assignment |
| Molecular Formula | C₁₃H₂₄N₂O₂ | - | - |
| Molecular Weight | 240.34 | - | - |
| Protonated Molecule | 241.1916 | ~241.2 | [M+H]⁺ |
| Sodium Adduct | 263.1735 | ~263.2 | [M+Na]⁺ |
| Key Fragment | 141.1443 | ~141.1 | [M-Boc+H]⁺ |
Protocol 2: Stereoisomeric Purity by Chiral HPLC
The separation of stereoisomers is critical, as different isomers can have vastly different pharmacological activities.[9][10]
-
Instrumentation: HPLC system with a chiral column.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape for amines.
-
Mode: Isocratic elution is preferred for baseline separation.
-
Method Development: Screen different CSPs and mobile phase compositions to achieve optimal resolution (>1.5) between the desired stereoisomer and any undesired ones.
FTIR Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and simple method to confirm the presence of key functional groups, providing orthogonal validation to NMR data.
Rationale
The most prominent features in the IR spectrum will be the stretches associated with the carbamate and the primary amine. The presence of a strong carbonyl absorption and N-H stretches confirms the gross structure.[13][14]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Amine N-H Stretch | 3300 - 3500 | Two medium bands (asymmetric & symmetric) |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong, sharp bands |
| Carbamate C=O Stretch | ~1690 | Strong, sharp band |
| Amine N-H Bend | 1590 - 1650 | Medium band |
Elemental Analysis: The Final Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This fundamental data serves as a final, quantitative check on purity and confirms the empirical formula.
Rationale
The experimentally determined percentages should match the theoretical values calculated from the molecular formula (C₁₃H₂₄N₂O₂) within a narrow margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.
-
Theoretical Composition for C₁₃H₂₄N₂O₂:
-
Carbon (C): 64.96%
-
Hydrogen (H): 10.06%
-
Nitrogen (N): 11.66%
-
Conclusion
The analytical characterization of this compound is a multi-step process that requires the thoughtful application of several orthogonal techniques. By following the integrated workflow described in this note—beginning with definitive structural elucidation by NMR, followed by rigorous purity and identity confirmation via HPLC-MS, functional group verification by FTIR, and a final purity check with elemental analysis—researchers can ensure the quality and integrity of this critical building block. This comprehensive approach mitigates risks in the drug development process and builds a solid foundation for successful synthetic campaigns.
References
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- BenchChem. A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. [URL: https://www.benchchem.com/product/b5981/technical-guide/a-technical-guide-to-the-stereochemistry-of-octahydro-1h-indole-2-carboxylic-acid-isomers]
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- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [URL: https://www.longdom.org/open-access/separation-and-quantification-of-octahydroh-indole--carboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-dete-2155-9872.1000152.pdf]
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [URL: https://www.longdom.org/open-access/separation-and-quantification-of-octahydroh-indole--carboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-dete-2155-9872-3-152.pdf]
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- MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [URL: https://www.mdpi.com/1420-3049/28/11/4381]
- BenchChem. Technical Support Center: Separation of Octahydroindole-2-carboxylic acid Isomers. [URL: https://www.benchchem.com/product/b5981/technical-guide/separation-of-octahydroindole-2-carboxylic-acid-isomers]
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- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00335]
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- PubMed. Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. [URL: https://pubmed.ncbi.nlm.nih.gov/2704285/]
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- YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [URL: https://www.youtube.
- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950159/]
- National Institutes of Health (NIH). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9779038/]
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- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [URL: https://www.researchgate.net/publication/344331070_A_Review_Medicinally_Important_Nitrogen_Sulphur_Containing_Heterocycles]
- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [URL: https://www.policija.si/apps/nfl_response_web/0_Analytical_Reports_final/4-Anilino-1-Boc-piperidine_ID-165-16_2016-04-01_final.pdf]
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- ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [URL: https://pubs.acs.org/doi/10.1021/jm4017625]
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- CymitQuimica. 2-BOC-5-OXO-OCTAHYDRO-ISOINDOLE. [URL: https://www.cymitquimica.com/base/files/fl-b6058_2-boc-5-oxo-octahydro-isoindole.pdf]
- ResearchGate. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. [URL: https://www.researchgate.net/publication/322197669_Integrative_Approach_Based_on_Leaf_Spray_Mass_Spectrometry_HPLC-DAD-MSMS_and_NMR_for_Comprehensive_Characterization_of_Isoquinoline-Derived_Alkaloids_in_Leaves_of_Onychopetalum_amazonicum_R_E_Fr]
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Application Note: Spectroscopic Characterization of 2-Boc-4-amino-octahydro-isoindole using NMR and Mass Spectrometry
Introduction
The octahydro-isoindole scaffold is a rigid bicyclic amine structure that provides a valuable framework for exploring three-dimensional chemical space in drug discovery.[1] Its derivatives are key building blocks for a range of pharmaceutically active agents. The strategic introduction of functional groups, such as an amino group at the C4 position, and the use of protecting groups like the tert-butyloxycarbonyl (Boc) group are fundamental steps in the synthesis of more complex molecules. The Boc group is widely used due to its stability under various conditions and its facile removal under mild acidic conditions.[2]
Accurate and unambiguous structural confirmation of intermediates like 2-Boc-4-amino-octahydro-isoindole is critical for the success of multi-step synthetic campaigns. This application note provides a comprehensive guide to the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed protocols, expected spectral data, and an explanation of the underlying principles for data interpretation, designed for researchers, chemists, and quality control scientists in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are used to confirm the presence of the Boc protecting group and to verify the integrity of the octahydro-isoindole core.
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound, based on established values for Boc-protected amines and related alicyclic systems.[3][4] The numbering scheme for the octahydro-isoindole core is provided for clarity.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| Boc -(CH₃)₃ | ~ 1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, confirming successful Boc protection.[2] |
| -NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | 2H | Amine protons are exchangeable and often appear as a broad signal; their chemical shift is concentration and solvent dependent. |
| Ring Protons (H1, H3, H3a, H5, H6, H7, H7a) | 1.2 - 2.2 | Multiplets | 11H | These aliphatic protons on the saturated bicyclic system result in a complex, overlapping multiplet region. |
| H4 | ~ 2.8 - 3.2 | Multiplet | 1H | The proton on the carbon bearing the amino group is expected to be shifted slightly downfield relative to other ring protons. |
| H-alpha to N-Boc (part of H1, H3) | ~ 3.2 - 3.6 | Multiplets | 4H | Protons on the carbons directly attached to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate group.[2] |
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (ppm) | Assignment Rationale |
| Boc -C =O | ~ 155.0 | The carbonyl carbon of the carbamate group appears in a characteristic downfield region.[3] |
| Boc -C (CH₃)₃ | ~ 79.5 | The quaternary carbon of the tert-butyl group is highly characteristic for Boc-protected compounds.[3] |
| Boc -C(C H₃)₃ | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[4] |
| C4 | ~ 50.0 - 55.0 | The carbon atom directly bonded to the primary amino group. |
| C-alpha to N-Boc (C1, C3) | ~ 45.0 - 50.0 | Carbons adjacent to the carbamate nitrogen are deshielded. |
| Other Ring Carbons (C3a, C5, C6, C7, C7a) | 20.0 - 40.0 | These aliphatic carbons of the fused ring system appear in the upfield region of the spectrum. |
Protocol for NMR Data Acquisition
This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual peak for calibration.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Tuning and Matching: Tune the probe to the correct frequencies for ¹H and ¹³C to ensure maximum signal-to-noise.
-
Acquisition Parameters (¹H): Set standard acquisition parameters, typically including 8-16 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[3]
-
Integration (¹H only): Integrate all peaks. The integration of the characteristic Boc signal at ~1.45 ppm should be set to 9H, providing a reference to determine the relative number of protons for all other signals.
-
Peak Picking: Assign the chemical shift values to all relevant peaks in both the ¹H and ¹³C spectra.
-
NMR Experimental Workflow
Sources
Application Notes and Protocols for 2-Boc-4-amino-octahydro-isoindole in Medicinal Chemistry
Abstract
The cis-octahydro-1H-isoindole framework represents a compelling, rigid, and three-dimensional scaffold that is gaining significant traction in modern medicinal chemistry. Its saturated bicyclic structure offers a unique conformational rigidity that allows for the precise spatial arrangement of substituents, making it an attractive core for targeting a diverse range of biological entities, including enzymes and G-protein coupled receptors (GPCRs).[1] This technical guide focuses on a key derivative, tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate (2-Boc-4-amino-octahydro-isoindole), a versatile building block for the synthesis of novel therapeutic agents. While this specific intermediate is not extensively documented in publicly available literature, the well-established pharmacological relevance of the broader isoindoline and octahydro-isoindole families provides a strong impetus for its exploration.[2][3] This document provides a comprehensive overview of the potential therapeutic applications, detailed protocols for the chemical elaboration of the scaffold, and methodologies for in vitro biological evaluation to guide researchers in their drug discovery endeavors.
Introduction: The Scientific Rationale
The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates targeting indications from cancer to inflammatory diseases.[3] The hydrogenated version, the octahydro-isoindole core, retains the key bicyclic structure but introduces a non-aromatic, three-dimensional geometry. This is particularly advantageous for designing molecules that can interact with the complex, non-planar binding sites of many protein targets.
The subject of this guide, this compound, possesses two key features that make it an exceptionally useful starting material:
-
The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group on the isoindole nitrogen (N2) serves as a robust protecting group. It enhances the stability of the molecule and prevents unwanted side reactions at this position, allowing for selective chemistry to be performed on other parts of the scaffold.[4]
-
The Primary Amino Group: The amino group at the C4 position is a versatile synthetic handle. It can be readily functionalized through a variety of well-established chemical reactions, such as acylation, sulfonylation, and reductive amination, to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Based on the known activities of related isoindole derivatives, compounds derived from this scaffold are hypothesized to be potent modulators of targets implicated in neurodegenerative diseases, inflammation, and oncology.[1][2]
Potential Therapeutic Applications and Target Classes
While direct biological activity of this compound derivatives is an emerging area of research, the established pharmacology of the parent isoindole and isoindoline cores points towards several high-value therapeutic targets.[2]
-
Neurodegenerative Diseases:
-
Cholinesterase Inhibition: The nitrogen-containing core of the octahydro-isoindole scaffold provides a key pharmacophoric feature for interaction with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.[5]
-
Monoamine Oxidase B (MAO-B) Inhibition: The isoindole nucleus is a component of various compounds investigated as MAO-B inhibitors. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[2]
-
-
Inflammation and Pain:
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established approach for treating inflammation and pain with a reduced risk of gastrointestinal side effects. The isoindole scaffold is present in some compounds with reported COX-2 inhibitory activity.[2]
-
Data Summary of Related Isoindole Derivatives
The following table summarizes the inhibitory activities of various isoindole derivatives against proposed therapeutic targets, providing a rationale for the exploration of the octahydro-isoindole scaffold.
| Compound Class | Target | Key Findings | Reference |
| Isoindoline-1,3-dione derivatives | AChE | Showed potent inhibitory activity, with the most active derivative having an IC50 of 0.91 µM. | [5] |
| Isoindoline-1,3-dione derivatives | BuChE | Demonstrated inhibitory potential, highlighting the scaffold's interaction with cholinesterases. | [5] |
| General Isoindole Derivatives | COX-2 | Have shown promise as inhibitors of COX enzymes, key players in the inflammatory cascade. | [6] |
| Thalidomide Analogues (e.g., Lenalidomide) | TNF-α | Potent immunomodulatory and anti-inflammatory effects. | [3] |
Experimental Protocols: Synthesis of a Focused Compound Library
The following protocols describe the synthesis of a focused library of compounds from this compound to explore the structure-activity relationship around the 4-amino position.
Workflow for Library Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
reaction conditions for coupling with 2-Boc-4-amino-octahydro-isoindole
An In-Depth Technical Guide to Coupling Reactions with 2-Boc-4-amino-octahydro-isoindole: Protocols and Mechanistic Insights
Introduction: The Strategic Value of the Octahydro-isoindole Scaffold
The this compound framework is a highly valuable saturated bicyclic amine building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for exploring chemical space, often leading to compounds with improved pharmacological properties compared to their flat, aromatic counterparts. The isoindoline core is found in numerous clinical drugs used for a range of indications, from cancer to hypertension.[1] The key to its utility lies in the primary amino group at the 4-position, which serves as a versatile handle for a variety of coupling reactions, allowing for the systematic elaboration of the core structure to build libraries of potential drug candidates.
This guide provides detailed application notes and protocols for the most critical coupling reactions involving this compound. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for experimental choices. We address the specific stereochemical and steric challenges posed by this hindered primary amine, ensuring that researchers can troubleshoot and optimize these crucial synthetic transformations.
Part 1: Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond is arguably the most common reaction performed in medicinal chemistry.[2] Coupling a carboxylic acid with the primary amine of this compound is a foundational step for many synthetic routes. However, the steric hindrance presented by the bicyclic framework can make this transformation challenging, sometimes resulting in low yields if suboptimal conditions are used.[3] Success hinges on the effective activation of the carboxylic acid and choosing conditions that favor the desired nucleophilic attack.
The general mechanism involves the activation of a carboxylic acid by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is stable under these conditions and ensures regioselective reaction at the 4-amino position.
Visualization: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Protocol 1: High-Efficiency Coupling with HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a potent coupling reagent, particularly effective for sterically hindered substrates where other methods may fail.[4] Its high reactivity allows for rapid reaction times, often at room temperature.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester intermediate.
-
In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic, cost-effective method. HOBt acts as an additive to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization for chiral carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 20-30 minutes at 0 °C to activate the acid.[4]
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir until completion (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Summary & Troubleshooting
| Parameter | HATU Coupling | EDC/HOBt Coupling | Causality & Expert Notes |
| Relative Cost | Higher | Lower | HATU is more expensive but often gives higher yields for difficult couplings. |
| Reaction Time | Fast (1-4 h) | Slower (4-16 h) | HATU-activated esters are more reactive than HOBt esters. |
| Temperature | 0 °C to RT | 0 °C to RT | Starting at 0 °C minimizes side reactions, especially with sensitive substrates.[4] |
| Key Challenge | Moisture Sensitivity | N-acylurea formation | All coupling reagents are moisture-sensitive; use anhydrous solvents and an inert atmosphere.[4] HOBt is critical for suppressing the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct. |
| Work-up | LiCl wash for DMF | Standard aqueous wash | EDC byproducts are generally water-soluble, simplifying purification.[5] |
Part 2: Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with an aldehyde or ketone.[6] The process occurs in a one-pot sequence: the amine and carbonyl compound first condense to form an imine (or iminium ion), which is then immediately reduced by a selective hydride agent present in the mixture.
The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[7] This selectivity prevents the side reaction of reducing the carbonyl to an alcohol.
Visualization: Reductive Amination Mechanism
Caption: The two-stage process of reductive amination.
Protocol 3: Selective Reductive Amination with NaBH(OAc)₃
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The reaction may be mildly exothermic.
-
Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Buchwald-Hartwig Amination: Aryl and Heteroaryl Scaffolding
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or heteroaryl halide (or triflate).[8][9] This reaction is indispensable for synthesizing N-aryl derivatives, which are prevalent in pharmaceuticals. Its development revolutionized C-N bond formation, largely replacing harsher classical methods.[8]
The reaction's success depends on a synergistic interplay between a palladium precursor, a specialized phosphine ligand, and a base. The ligand is crucial; it stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and influences the reaction's scope. For sterically hindered amines like our substrate, bulky, electron-rich phosphine ligands are often required.[10][11]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig C-N Coupling
Note: This reaction is highly sensitive to air and moisture. All steps must be performed under a strictly inert atmosphere using degassed solvents.
Materials:
-
Aryl Halide (Ar-X, 1.0 eq)
-
This compound (1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-5 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial inside a glovebox, add the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and base.
-
Add this compound (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).
-
Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Key Components for Buchwald-Hartwig Amination
| Component | Common Examples | Rationale & Expert Notes |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling hindered primary amines and challenging aryl chlorides.[10][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base facilitates the deprotonation of the amine to form the palladium-amido complex. NaOt-Bu is strong but can be incompatible with some functional groups (e.g., esters). Cs₂CO₃ is a milder choice.[10][12] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-coordinating solvents are preferred. Must be rigorously dried and degassed. |
References
- BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids. BenchChem Technical Support.
- Martin, D. G., & Tice, C. M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11299-11307. DOI:10.1039/C5OB02129D.
-
Urgaonkar, S., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(22), 8416-8423. [Link]
-
Urgaonkar, S., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 13, 2026. [Link]
-
Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 229-233. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2254-2257. [Link]
-
Schäfer, G., & Bode, J. W. (2017). View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- BenchChem. (2025). An In-depth Technical Guide to cis-Octahydro-1H-isoindole Hydrochloride. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 13, 2026. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem Technical Support.
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]
-
O’Connor, S. E. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2146-2168. [Link]
-
O’Connor, S. E. (2013). The chemistry of isoindole natural products. PubMed Central (PMC) - NIH. [Link]
-
Kumar, S., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 13, 2026. [Link]
-
Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Svete, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. [Link]
-
Svete, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. PubMed Central (PMC) - NIH. [Link]
-
Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central (PMC) - NIH. [Link]
-
Svete, J., et al. (2022). (PDF) N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. ResearchGate. [Link]
-
Wang, Z., et al. (2017). Synthesis of 2-Amino-3-Hydroxy-3H-Indoles via Palladium-catalyzed One-Pot Reaction of Isonitriles, Oxygen and N-tosylhydrazones Derived from 2-Acylanilines. ResearchGate. [Link]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 2-Boc-4-amino-octahydro-isoindole Synthesis
Welcome to the technical support center for the synthesis of 2-Boc-4-amino-octahydro-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or manufacturing scale. The octahydro-isoindole scaffold is a valuable building block in medicinal chemistry, and successful scale-up requires careful consideration of reaction conditions, stereochemistry, and purification.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step sequence, often culminating in the reduction of a suitable precursor and subsequent purification. While specific routes may vary, the core challenges during scale-up remain consistent.
The primary hurdles in scaling up this synthesis include:
-
Diastereoselectivity Control: Achieving and maintaining the desired stereoisomer of the 4-amino group relative to the bicyclic ring system is critical. What works at the gram scale may not be directly transferable to kilograms.
-
Catalytic Hydrogenation Efficiency: Many routes employ a catalytic hydrogenation step, which presents significant scale-up challenges related to mass transfer, heat transfer, and catalyst handling.[1][2][3]
-
Boc-Protection and Deprotection: While routine in the lab, the use of large quantities of reagents for Boc protection and the handling of acidic reagents for its potential removal require careful planning at scale to ensure safety and efficiency.[4][5][6]
-
Crystallization and Purification: Isolating the final product with high purity and in a consistent crystalline form is often a final, significant challenge, particularly when dealing with diastereomers.[7][8]
The following workflow diagram outlines a generalized synthetic approach and highlights key areas where challenges may arise.
Caption: Generalized workflow for this compound synthesis.
II. Frequently Asked Questions (FAQs)
FAQ 1: Why is my diastereomeric ratio worse at a larger scale?
A decrease in diastereoselectivity upon scale-up is a common issue. Several factors can contribute to this:
-
Inefficient Mixing: In large reactors, inadequate mixing can lead to localized "hot spots" or concentration gradients of reagents. This can alter the reaction kinetics and favor the formation of the undesired diastereomer. The isoindole ring system's stability can be sensitive to such variations.[9]
-
Heat Transfer: Exothermic reactions that are easily controlled in a lab flask can become difficult to manage in a large vessel due to a lower surface-area-to-volume ratio.[9] Temperature fluctuations can significantly impact the stereochemical outcome of the reaction.
-
Rate of Reagent Addition: Slow addition of a reagent is often used in the lab to control a reaction. If the addition rate is not properly scaled, it can lead to a buildup of reactants and a loss of selectivity.
FAQ 2: My catalytic hydrogenation is sluggish or incomplete on a larger scale. What should I do?
Sluggish hydrogenation is a classic scale-up problem, often related to mass transfer limitations in a three-phase system (solid catalyst, liquid substrate, hydrogen gas).[3]
-
Hydrogen Availability: Ensure that the hydrogen supply and pressure are adequate for the larger scale. The gas-liquid mass transfer is often a rate-limiting step.[1]
-
Agitation: The agitation speed and impeller design are critical for suspending the catalyst and ensuring good gas dispersion. What works in the lab may not be sufficient in a plant reactor.
-
Catalyst Deactivation: Impurities in the starting material or solvent, which were negligible at a small scale, can accumulate and poison the catalyst at a larger scale.[9] Consider a pre-treatment of the substrate solution (e.g., with activated carbon) to remove potential poisons.
FAQ 3: I am observing side reactions during the Boc-protection step. How can I avoid them?
The Boc-protection of amines is generally a robust reaction, but issues can arise.
-
Over-reaction: If the reaction conditions are too harsh (e.g., high temperature) or the reaction time is too long, side reactions can occur. The tert-butyl cation generated during deprotection (if any occurs) can also lead to side reactions.[4]
-
Base Selection: The choice of base can be critical. Ensure that the base is not promoting any undesired side reactions with other functional groups in your molecule.
-
Reagent Quality: Ensure the quality of the Boc-anhydride (Boc₂O) is high, as impurities can lead to unexpected byproducts.
III. Troubleshooting Guides
Troubleshooting Issue 1: Poor Diastereoselectivity in Hydrogenation
Symptoms:
-
HPLC or NMR analysis shows a higher proportion of the undesired diastereomer compared to lab-scale experiments.
-
Difficulty in purifying the final product to the desired isomeric purity.
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Temperature Excursion | The transition states leading to different diastereomers have different activation energies. Higher temperatures can provide enough energy to overcome the barrier to the less favored product. | 1. Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Improve Heat Removal: Ensure the reactor's cooling system is adequate. Consider slowing the rate of reaction (e.g., by slower reagent addition or lower hydrogen pressure) to manage the exotherm.[1] |
| Solvent Effects | The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition. | 1. Solvent Screening: If possible, re-evaluate the solvent system. A different solvent may offer better selectivity at scale. 2. Ensure Dryness: Water content can sometimes affect the catalyst's performance and selectivity. Ensure solvents are appropriately dried. |
| Catalyst Choice | Different catalysts (e.g., Pd/C, PtO₂, Rh/C) have different surface properties and can lead to different stereochemical outcomes. | 1. Re-screen Catalysts: It may be necessary to re-screen catalysts at the lab scale under conditions that mimic the plant environment (e.g., similar agitation and hydrogen pressure). 2. Catalyst Loading: Investigate the effect of catalyst loading. Sometimes a lower loading can improve selectivity. |
Troubleshooting Issue 2: Inefficient Final Product Crystallization
Symptoms:
-
The product oils out or fails to crystallize upon cooling.[7]
-
The resulting solid is amorphous or a mixture of forms.
-
The yield is very low, with a significant amount of product remaining in the mother liquor.[7]
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Supersaturation Issues | Crystallization requires a state of supersaturation. If the solution is too dilute, it will not crystallize. If it is too concentrated, it may "crash out" as an amorphous solid, trapping impurities.[7] | 1. Solvent/Antisolvent Ratio: Carefully control the ratio of solvent to antisolvent. A slower addition of the antisolvent can promote the growth of larger, purer crystals. 2. Cooling Profile: A slow, controlled cooling rate is crucial. Rapid cooling often leads to poor crystal formation.[7] |
| Presence of Impurities | Impurities, including the undesired diastereomer, can act as crystal growth inhibitors. | 1. Purity Check: Ensure the purity of the material going into the crystallization is as high as possible. An extra wash or charcoal treatment of the solution might be necessary. 2. Diastereomeric Purity: If the diastereomeric ratio is low, it can be very difficult to crystallize the desired isomer. It may be necessary to improve the selectivity of the preceding step. |
| Incorrect Solvent System | The choice of solvent is critical for obtaining a good crystalline form. | 1. Solvent Screening: Perform a systematic solvent screen at the lab scale to identify the best system for crystallization. Consider binary or even ternary solvent systems. 2. Seeding: Develop a seeding strategy. Adding a small amount of the pure crystalline product can induce crystallization and ensure the correct polymorphic form is obtained. |
Experimental Protocol: Boc-Deprotection under Acidic Conditions
This protocol provides a general method for the removal of the Boc protecting group, a common step that may be required in related syntheses.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in a suitable solvent (e.g., dioxane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (approx. 5-10 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acidic reagent (e.g., TFA, 2-4 equiv.) dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of NaHCO₃. Ensure that all gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the deprotected amine.
Note: The resulting amine may be an oil or a solid and may require further purification.
Caption: Decision tree for selecting a Boc-deprotection strategy.
IV. References
-
Scale-up of catalytic hydrogenation in the pharmaceutical industry. (n.d.). Biblioteca IQS.
-
Zhang, Y., & Papageorgiou, C. D. (2021). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. Organic Process Research & Development, 25(5), 1134-1146.
-
3 Key Elements of Successful Hydrogenation Scale-Up. (2022, August 30). Neuland Labs.
-
Furrer, T., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA, 75(11), 948-953.
-
Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW (IRF).
-
Common challenges in the scale-up of isoindole production. (n.d.). BenchChem.
-
Wang, X., et al. (2020). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 25(15), 3352.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
-
Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2139-2151.
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2414-2428.
-
A new, mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Scientific Reports.
-
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). BenchChem.
Sources
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 2. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing - American Chemical Society [acs.digitellinc.com]
- 3. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 2-Boc-4-amino-octahydro-isoindole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Boc-4-amino-octahydro-isoindole isomers. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating specific stereoisomers of this versatile scaffold. The presence of multiple chiral centers in the octahydro-isoindole core presents unique purification challenges, requiring a systematic and well-understood approach.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to equip you not just with protocols, but with the underlying principles to make informed decisions during your purification workflow.
Core Principles: A Tale of Two Isomers
Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamental difference between the types of isomers you are dealing with. The purification strategy is entirely dictated by the relationship between the molecules you wish to separate.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. Crucially, diastereomers have different physical properties, such as solubility, melting point, and polarity.[1] This difference is the key that allows their separation using standard, achiral purification techniques like flash chromatography or standard reversed-phase HPLC.
-
Enantiomers: These are stereoisomers that are non-superimposable mirror images. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard techniques.[1] To separate enantiomers, you must introduce another chiral entity to create a diastereomeric interaction. This is achieved through chiral chromatography or by forming diastereomeric salts.[2][3]
The entire purification workflow is built upon this distinction, as illustrated in the decision-making diagram below.
Caption: High-level workflow for the purification of a single isomer.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process in a question-and-answer format.
Question 1: My diastereomers are co-eluting or showing poor separation on a standard reversed-phase C18 column. What should I do?
This is a frequent challenge when diastereomers have very similar polarities. While they have different physical properties, these differences can be subtle.
Causality: Poor resolution in chromatography stems from insufficient differential partitioning of the analytes between the stationary and mobile phases. For closely related diastereomers, the subtle differences in their 3D structure may not lead to a large enough difference in interaction with a standard C18 phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or even an isocratic elution might provide the necessary resolution.
-
Modify pH: The amino group in your molecule provides a handle for pH manipulation. Adjusting the pH of the aqueous phase with additives like trifluoroacetic acid (TFA) or formic acid (for acidic conditions) or ammonium bicarbonate (for basic conditions) can alter the ionization state and, consequently, the retention of your isomers. An optimized pH can often dramatically improve selectivity.
-
Try a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and improve separation.
-
-
Adjust Chromatographic Conditions:
-
Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency and improve resolution, particularly if the separation is limited by mass transfer kinetics.
-
Change the Temperature: Column temperature affects solvent viscosity and interaction kinetics. Experiment with temperatures between 25°C and 40°C. Sometimes, sub-ambient temperatures can also improve resolution.
-
-
Switch to a Different Stationary Phase:
-
If C18 is not providing selectivity, consider a different reversed-phase column chemistry. A phenyl-hexyl or a polar-embedded phase might offer different selectivity due to alternative interaction mechanisms (e.g., π-π interactions).
-
For diastereomers that are proving difficult on reversed-phase, consider switching to normal-phase chromatography on silica gel or a diol-based column.
-
-
Consider Flash Chromatography for Scale-Up:
-
For larger quantities, preparative HPLC can be costly. Flash chromatography is a viable, lower-cost alternative with higher throughput for separating diastereomers.[1] Modern systems with high-performance cartridges can achieve excellent resolution.
-
Question 2: I've successfully isolated a single diastereomer, but now I need to separate the enantiomeric pair. Where do I start?
Separating enantiomers requires introducing a chiral environment. The most common and effective method is chiral High-Performance Liquid Chromatography (HPLC).
Causality: Enantiomers have identical physical properties and will not be resolved on an achiral stationary phase. A Chiral Stationary Phase (CSP) contains a chiral selector that interacts differently with each enantiomer, forming transient diastereomeric complexes with different binding energies, which leads to different retention times.[3][4] This is often described by the "three-point interaction model."
Caption: The three-point interaction model for chiral recognition.
Troubleshooting Steps:
-
Column Screening is Essential: There is no reliable way to predict the best chiral column from the analyte structure alone. An empirical screening approach is necessary.
-
Recommended Starting Columns: For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are excellent starting points.[5]
-
Screening Protocol: Use a systematic approach. Test a small set of diverse columns under different mobile phase conditions (Normal Phase, Polar Organic, Reversed Phase).[6]
-
| Column Type | Typical Mobile Phase (Starting Conditions) | Interaction Mechanism |
| Polysaccharide (e.g., Cellulose, Amylose) | Normal Phase: Hexane/Ethanol (80:20) | Hydrogen bonding, dipole-dipole, steric inclusion |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Organic: Methanol/Acetic Acid/TEA | Inclusion complexing, hydrogen bonding, ionic interactions[5] |
| Pirkle-type (e.g., DNB-Phenylglycine) | Normal Phase: Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole-dipole |
-
Method Optimization: Once you identify a column that shows some separation ("a hit"), optimize the method.
-
Mobile Phase Composition: Small changes in the ratio of solvents or the type and concentration of additives (like acetic acid or triethylamine) can significantly impact resolution.
-
Flow Rate and Temperature: As with achiral chromatography, optimizing these parameters can fine-tune the separation.
-
-
Consider Derivatization: If direct separation is unsuccessful, you can derivatize your molecule with a chiral agent to create diastereomers, which can then be separated on a standard achiral column.[7] However, this adds extra steps to your synthesis and requires a chirally pure derivatizing agent.
Question 3: My purified Boc-protected isomer is a persistent oil and won't crystallize. How can I induce solidification?
This is a very common issue, as Boc-protected amino acids and their derivatives are frequently oils or amorphous solids.[8][9]
Causality: The bulky, flexible Boc group can disrupt crystal lattice formation. The presence of trace impurities (like residual solvents or side-products) can also inhibit crystallization. Sometimes, the product is hygroscopic and has absorbed water from the atmosphere.[8][9]
Troubleshooting Steps:
-
Ensure High Purity: First, confirm the purity of your oil is >99% by a high-resolution technique like HPLC or NMR. Impurities are a primary cause of crystallization failure.
-
Remove All Solvents: Heat the oil under high vacuum (e.g., at 40-60°C) to remove any residual solvents.[8]
-
Induce Crystallization:
-
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a seed crystal to the oil.[10][11] This provides a template for crystal growth.
-
Solvent Pulping/Trituration: Dissolve or suspend the oil in a non-polar solvent in which it is poorly soluble (e.g., hexane, diethyl ether).[9] Stirring this suspension for several hours can induce precipitation of a solid.
-
Vapor Diffusion: Dissolve your product in a small amount of a good solvent (e.g., THF, dichloromethane). Place this vial inside a larger, sealed container with a poor solvent (e.g., pentane or hexane). The vapor of the poor solvent will slowly diffuse into your solution, gradually lowering the solubility and promoting slow crystal growth.[8]
-
pH Adjustment: Since your molecule has a basic amine, you can sometimes precipitate it from an aqueous solution by carefully adjusting the pH to its isoelectric point.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the primary difference in strategy for separating diastereomers versus enantiomers of this compound? A: The strategies are fundamentally different. Diastereomers can be separated using standard, achiral chromatography (like silica gel or C18) because they have distinct physical properties.[1] Enantiomers require the introduction of a chiral environment to be separated, which is achieved either through a chiral stationary phase in HPLC or by forming diastereomeric salts with a chiral acid or base, which are then separated by crystallization.[2][12]
Q: Which analytical techniques are best for assessing the purity (both chemical and stereoisomeric) of my final product? A: A combination of techniques is recommended:
-
Chemical Purity: High-resolution ¹H and ¹³C NMR will confirm the structure and identify any organic impurities. HPLC with a universal detector like CAD or ELSD, or a UV detector if applicable, is excellent for quantifying purity.
-
Stereoisomeric Purity (Diastereomeric Excess): Standard ¹H NMR or achiral HPLC can be used to determine the ratio of diastereomers.
-
Stereoisomeric Purity (Enantiomeric Excess): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of your final compound.
Q: Can I use flash chromatography for these separations? A: Yes, but with limitations. Flash chromatography is an excellent and cost-effective method for separating diastereomers on a preparative scale.[1] However, it cannot be used to separate enantiomers unless a very expensive chiral stationary phase is used in the flash cartridge, which is uncommon. For enantiomeric separation, preparative chiral HPLC is the industry standard.
Q: Are there non-chromatographic alternatives for separating the enantiomers? A: Yes. The classical method of diastereomeric salt resolution is a powerful alternative. This involves reacting your racemic amine with a single enantiomer of a chiral acid (like tartaric acid or mandelic acid) to form two diastereomeric salts.[2] Because these salts are diastereomers, they will have different solubilities. By carefully choosing the solvent, one salt can be selectively crystallized while the other remains in solution. The crystallized salt is then filtered, and the chiral acid is removed by a simple acid/base workup to yield the desired pure enantiomer.
Key Experimental Protocols
Protocol 1: Screening Chiral HPLC Columns
-
Prepare Stock Solution: Create a ~1 mg/mL solution of your isolated, racemic diastereomer in a suitable solvent (e.g., methanol or ethanol).
-
Select Screening Columns: Choose 3-4 columns with diverse chiral stationary phases. A good starting set includes a cellulose-based, an amylose-based, and a teicoplanin-based column.
-
Prepare Mobile Phases:
-
Normal Phase (NP): n-Hexane / Ethanol (90:10, 80:20, 70:30 v/v)
-
Polar Organic (PO): Methanol / 0.1% Acetic Acid / 0.1% Triethylamine
-
Reversed Phase (RP): Water / Acetonitrile with 0.1% Formic Acid
-
-
Screening Execution:
-
Equilibrate the first column with the first mobile phase for at least 10 column volumes.
-
Inject 5-10 µL of your stock solution.
-
Run the isocratic method for 15-20 minutes.
-
If no separation is observed, move to the next mobile phase system.
-
Repeat for all selected columns.
-
-
Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. A "hit" is any column/mobile phase combination that results in a resolution (Rs) greater than 0.8. This combination can then be further optimized by fine-tuning the mobile phase composition, flow rate, and temperature.
Protocol 2: Inducing Crystallization of a Persistent Oil via Solvent Pulping
-
Purity Confirmation: Ensure the oil is chemically pure (>99%) via HPLC analysis.
-
Solvent Removal: Place the oil in a round-bottom flask and dry under high vacuum for several hours to remove all volatile residues.
-
Solvent Selection: Choose a solvent in which your compound is very poorly soluble. n-Hexane, n-heptane, or diethyl ether are common choices for Boc-protected compounds.[9]
-
Pulping: Add the poor solvent to the flask (approx. 10 mL per 1 g of oil). The oil should not dissolve but form a suspension or a separate layer.
-
Agitation: Using a magnetic stir bar, stir the suspension vigorously at room temperature. The mechanical agitation can help break up the oil and encourage nucleation.
-
Scratching (Optional): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.
-
Patience: Allow the mixture to stir for several hours, or even overnight. Often, a white precipitate will slowly form.
-
Isolation: Once a significant amount of solid has formed, filter the product, wash with a small amount of the cold pulping solvent, and dry the resulting solid under vacuum.
References
[2] Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from Benchchem website. [5] Benchchem. (n.d.). A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC. Retrieved from Benchchem website. [1] Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from Santai Technologies website. [13] Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from Longdom Publishing website. [10] Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from Google Patents. [11] Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. Retrieved from Patsnap website. [8] ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from ResearchGate. [14] Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from Longdom Publishing website. [7] PubMed. (2009). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization. Retrieved from PubMed. [15] Nájera, C., Sansano, J. M., & Yusa, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. [16] FULIR. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. [4] Chromatography Today. (2020). Trouble with chiral separations. Retrieved from Chromatography Today website. [17] ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from ACG Publications website. [9] ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from ResearchGate. [18] Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from Sunresin website. [19] The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry website. Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from Sigma-Aldrich website. [20] NIH National Library of Medicine. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from NIH National Library of Medicine. [12] Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [6] MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from MDPI website. [3] ResearchGate. (n.d.). (PDF) Chiral Drug Separation. Retrieved from ResearchGate. [21] PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. rua.ua.es [rua.ua.es]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. acgpubs.org [acgpubs.org]
- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 19. rsc.org [rsc.org]
- 20. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octahydro-isoindole
Welcome to the technical support center for octahydro-isoindole synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the octahydro-isoindole scaffold?
There are two predominant strategies for synthesizing the octahydro-isoindole core:
-
Catalytic Hydrogenation: This is a direct and common approach that involves the reduction of an aromatic isoindole or isoindoline precursor. The reaction saturates the benzene ring to yield the desired octahydro-isoindole structure. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivity.[1]
-
Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition strategy is used to construct the bicyclic core. Often, this involves an intramolecular Diels-Alder reaction of a suitably designed precursor to form an isoindolinone, which can then be further modified.[2][3] A less common approach involves an intermolecular reaction where the isoindole itself acts as a diene.[4]
Q2: What are the most common factors that limit the yield in these syntheses?
Yield limitations typically stem from a few key areas depending on the chosen route:
-
For Catalytic Hydrogenation: Incomplete reaction, catalyst deactivation (poisoning), and over-reduction or side reactions are the main culprits.[1] The basicity of the isoindoline product can poison the acidic sites on the metal catalyst surface, hindering turnover.[1]
-
For Diels-Alder Reactions: The primary challenge is often the equilibrium nature of the reaction. At elevated temperatures, the desired product can revert to starting materials via a retro-Diels-Alder reaction.[5][6] Additionally, the electronic properties of the diene and dienophile, as well as steric hindrance, play a major role in reaction efficiency.[5]
Troubleshooting Guide 1: Catalytic Hydrogenation of Isoindole/Isoindoline Precursors
Catalytic hydrogenation is a powerful technique but requires careful optimization to overcome common pitfalls like stalled reactions and poor selectivity.
Q3: My hydrogenation reaction is slow, incomplete, or has stalled entirely. What is the likely cause?
A stalled hydrogenation is one of the most frequent issues. The root cause can typically be traced to the catalyst, the substrate, or the reaction conditions.
Causality Analysis:
-
Catalyst Deactivation: The nitrogen lone pair in the isoindoline product can adsorb onto the active sites of the metal catalyst (e.g., Pd, Pt), effectively "poisoning" it and preventing further reaction.[1] Impurities in the starting material, particularly sulfur-containing compounds, can also irreversibly poison the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction, leading to a slow turnover rate.
-
Poor Catalyst Activity: Not all catalysts are created equal. The choice between Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Raney Nickel (Ra-Ni) depends heavily on the specific substrate and desired outcome. For instance, while 10% Pd/C is a common workhorse, 20% Pd(OH)₂/C (Pearlman's catalyst) can be more effective for certain reductions.[7]
-
Inadequate Hydrogen Pressure/Mass Transfer: The reaction is dependent on the efficient transfer of gaseous hydrogen to the catalyst surface in the solvent. If agitation is poor or pressure is too low, the reaction will be starved of its reducing agent.
Workflow: Diagnosing and Resolving a Stalled Hydrogenation
Below is a logical workflow to troubleshoot an incomplete hydrogenation reaction.
Caption: Troubleshooting workflow for stalled hydrogenation reactions.
Q4: How can I select the right catalyst and conditions to maximize yield and selectivity?
The optimal conditions depend on the specific isoindole derivative being reduced. However, general principles apply. Flow hydrogenation, for example, has been shown to afford near quantitative yields by maintaining consistent conditions.[7]
Table 1: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Loading | Strengths | Weaknesses | Best For |
| 10% Pd/C | 5-10 mol% | General purpose, good for many functional groups. | Can be poisoned by amines[1], may cause over-reduction. | Initial screening, reduction of simple isoindolines. |
| 20% Pd(OH)₂/C | 5-10 mol% | More resistant to poisoning, effective for N-benzyl deprotection. | More expensive. | Substrates with nitrogen heterocycles, debenzylation.[7] |
| PtO₂ (Adam's cat.) | 1-5 mol% | Very active, effective at low pressure, good in acidic media. | Can be unselective, leading to over-reduction. | Difficult-to-reduce substrates, reactions in acidic solvents. |
| Raney® Nickel | 10-50 wt% | Cost-effective, good for reducing nitriles and amides. | Requires careful handling (pyrophoric), high loading needed. | Concurrent reduction of multiple functional groups.[7] |
| Pt/C (sulfided) | 5-10 mol% | Reduced activity prevents over-reduction. | Not suitable for complete saturation. | Partial hydrogenation where selectivity is key.[7] |
Optimization Protocol: Selective Hydrogenation of N-Benzylisoindoline
This protocol provides a starting point for optimizing the complete reduction of the benzene ring while preserving the isoindoline core.
-
Catalyst Preparation (Optional but Recommended): In a flask inerted with Argon or Nitrogen, suspend the chosen catalyst (e.g., 10% Pd/C, 0.1 eq) in the reaction solvent (e.g., Methanol or Ethanol). Evacuate and backfill with H₂ gas three times. This pre-hydrogenation step can improve catalyst activity.[8]
-
Reaction Setup: To the catalyst suspension, add the N-benzylisoindoline substrate (1.0 eq).
-
Reaction Execution: Pressurize the reaction vessel to the desired H₂ pressure (starting point: 50 psi / ~3.5 bar). Stir vigorously at room temperature. Higher pressures (up to 30 bar) can increase the reaction rate but may also promote over-reduction if not carefully monitored.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the desired octahydro-isoindole.
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite pad can be pyrophoric; quench it carefully with water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. Using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) can prevent product tailing on the acidic silica.
Troubleshooting Guide 2: Diels-Alder Approaches to the Isoindole Core
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Ensuring a high yield requires controlling the delicate balance between the forward and reverse reactions.
Q5: My Diels-Alder reaction is giving a low yield. What factors should I investigate?
Low yields are almost always attributable to an unfavorable equilibrium (retro-Diels-Alder) or inherently poor reactivity of the starting materials.
Causality Analysis:
-
Retro-Diels-Alder Reaction: This is the microscopic reverse of the cycloaddition and is favored by high temperatures.[5] If you observe product formation followed by its disappearance over time, the retro-Diels-Alder reaction is the likely culprit.[5][6] The reaction is entropically favored in the reverse direction (one molecule breaking into two).
-
Electronic Mismatch: A "normal electron-demand" Diels-Alder is fastest when the diene is electron-rich and the dienophile is electron-poor.[5] If both components are electron-rich or electron-poor, the reaction rate will be significantly lower.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the formation of the required compact transition state, slowing the reaction.
-
Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. If the diene is locked in an s-trans conformation, the reaction will fail.[5]
Diagram: The Diels-Alder / Retro-Diels-Alder Equilibrium
This diagram illustrates the relationship between the forward and reverse reactions and the influence of temperature.
Caption: Equilibrium dynamics in Diels-Alder reactions.
Q6: How can I optimize conditions to favor the Diels-Alder adduct and improve my yield?
Optimizing a Diels-Alder reaction involves pushing the equilibrium towards the product.
Table 2: Optimization Strategies for Diels-Alder Reactions
| Parameter | Action | Rationale | Potential Pitfalls |
| Temperature | Run at the lowest possible temperature that allows for a reasonable rate. | Minimizes the retro-Diels-Alder reaction, which has a higher activation energy.[5][6] | Reaction may become impractically slow. |
| Concentration | Increase the concentration of reactants. | The forward reaction is bimolecular, while the reverse is unimolecular. Higher concentration favors the forward rate. | Solubility issues may arise. |
| Lewis Acid Catalyst | Add a Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂). | The Lewis acid coordinates to the dienophile (e.g., to a carbonyl group), lowering its LUMO energy and accelerating the reaction.[9] | Can promote polymerization or side reactions. Requires anhydrous conditions. |
| Solvent | Use a solvent that enhances the reaction. | Water or other polar protic solvents can sometimes accelerate the reaction through hydrophobic effects and hydrogen bonding.[10] | Reactants may have poor solubility. |
| Reaction Time | Monitor carefully and stop the reaction once equilibrium is reached. | Prolonged heating after the point of maximum conversion will only lead to product decomposition via the retro reaction. | Requires careful monitoring (TLC, LC-MS, NMR). |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the formation of a bicyclic isoindole precursor using maleic anhydride as the dienophile.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene (1.0 eq) in a dry, non-coordinating solvent (e.g., Dichloromethane or Toluene).[11] Cool the solution to 0 °C in an ice bath.
-
Dienophile Addition: Add the dienophile (e.g., maleic anhydride, 1.1 eq) to the solution and stir until dissolved.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Aluminum chloride, 0.1 - 1.0 eq) portion-wise, monitoring for any exotherm. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC. The optimal time and temperature must be determined empirically.
-
Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude adduct can be purified by recrystallization or column chromatography.
References
-
Hizartzidis, L., Tarleton, M., Gordon, C. P., & McCluskey, A. (2014). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Advances, 4, 9709-9722. [Link]
-
Garrido, J. A., et al. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(4), 1304. [Link]
-
Bonnett, R., & Brown, R. F. C. (1972). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (6), 393. [Link]
-
Kovács, E. R., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access, 13(18), 3266–3269. [Link]
-
Loska, R. (2017). The Synthesis and Reactions of Isoindole N-Oxides. ARKIVOC, 2017(4), 264-297. [Link]
-
ResearchGate. (n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Request PDF. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?[Link]
-
ResearchGate. (n.d.). Interplay of Hydrogenation and Dehydrogenation in Isoindoline and Indoline Isomers: A Density Functional Theory Study. Request PDF. [Link]
-
Spletstoser, J. T., & Johnson, J. S. (2013). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. NIH Public Access, 15(1), 107–110. [Link]
-
O'Donovan, D. H., & Effenberger, M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. [Link]
-
Balcells, M., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. ACS Omega, 5(44), 28734–28743. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
-
Al-Zoubi, R. M., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1073. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]
-
Arkat USA. (2004). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. ARKIVOC, 2004(vii), 68-82. [Link]
-
University of Michigan-Dearborn. (n.d.). Diels-Alder Reaction. [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. rua.ua.es [rua.ua.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. web.mnstate.edu [web.mnstate.edu]
avoiding side reactions during Boc deprotection of isoindoles
Topic: Navigating Side Reactions During Boc Deprotection of Isoindoles
Welcome to the technical support center for advanced synthetic chemistry. As Senior Application Scientists, we understand that handling sensitive heterocyclic systems like isoindoles requires a nuanced approach that goes beyond standard textbook procedures. This guide is designed for researchers and drug development professionals who encounter challenges with the acid-labile tert-butyloxycarbonyl (Boc) protecting group on isoindole scaffolds. Here, we address common failures, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm trying to deprotect my N-Boc isoindole with standard TFA/DCM, but the reaction is messy and yields are low. What are the primary side reactions?
This is the most common issue researchers face with this substrate class. The challenges stem from two interconnected chemical principles: the mechanism of Boc deprotection and the inherent reactivity of the isoindole ring system.
-
Electrophilic Attack by the tert-Butyl Cation: The standard acid-catalyzed deprotection mechanism proceeds via protonation of the Boc-carbamate, which then collapses to release the free amine (your isoindole), carbon dioxide, and a highly reactive tert-butyl cation (t-Bu⁺).[1][2] Isoindoles are electron-rich 10π-aromatic systems and are highly susceptible to electrophilic attack.[3] The generated t-Bu⁺ can readily alkylate the pyrrolic part of the isoindole ring, leading to a common side product with a mass increase of +56 Da.[1][2]
-
Dimerization and Polymerization: The deprotected isoindole product is itself often unstable.[3] Its high electron density and diene-like character make it prone to rapid dimerization (via a Diels-Alder-type reaction with itself) or polymerization, especially in the presence of acid, which can catalyze the process. This is often observed as the reaction mixture turning dark and forming an intractable "tar."[3]
Caption: Boc deprotection mechanism and competing side reaction pathways.
Q2: How do "scavengers" work, and which one is best for isoindole deprotection?
Scavengers are nucleophilic reagents added to the deprotection cocktail to intercept, or "scavenge," the reactive tert-butyl cation before it can alkylate your molecule.[2][4] The choice of scavenger is critical for success.
Mechanism of Action: A good scavenger is more nucleophilic or is present in a much higher concentration than your substrate, ensuring it preferentially reacts with the t-Bu⁺.[2]
Comparison of Common Scavengers:
| Scavenger | Mechanism & Key Features | Recommended Vol % | Considerations & Drawbacks |
| Triethylsilane (TES) | Top Recommendation. Reacts with t-Bu⁺ via hydride transfer to form the inert and volatile isobutane. The resulting triethylsilyl trifluoroacetate is stable. This is an irreversible quenching process.[5][6] | 5-10% | Can reduce certain functional groups (e.g., indoles, some carbonyls) under strongly acidic conditions.[5] Relatively easy to remove under vacuum.[7] |
| Triisopropylsilane (TIPS) | Similar mechanism to TES. The bulkier isopropyl groups can sometimes offer better selectivity and are less reducing than TES. | 5-10% | Higher boiling point than TES, making it slightly more difficult to remove. |
| Water (H₂O) | Reacts with t-Bu⁺ to form tert-butanol. Often used in combination with other scavengers. | 2.5-5% | Can be problematic if your molecule contains water-sensitive groups (e.g., esters prone to hydrolysis). May not be efficient enough on its own for highly sensitive substrates. |
| Thioanisole | Aromatic scavenger that becomes alkylated by the t-Bu⁺. | 5-10% | Can be oxidized to a sulfoxide. The resulting alkylated thioanisole byproduct can be difficult to remove and has a strong odor. |
For isoindole deprotection, trialkylsilanes (TES or TIPS) are demonstrably superior . Their ability to irreversibly convert the t-butyl cation into a volatile alkane is the most effective strategy for preventing side reactions.[5]
Q3: Standard TFA is too harsh. What are some milder or alternative conditions I can screen?
If your isoindole contains other acid-sensitive functional groups or is particularly prone to polymerization, moving away from high concentrations of TFA is a crucial troubleshooting step.
Decision Workflow for Deprotection Strategy:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. reddit.com [reddit.com]
troubleshooting thermal instability in isoindole reactions
Technical Support Center: Isoindole Reactions
Welcome to the technical support center for isoindole chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing isoindole intermediates. Due to their unique electronic structure, isoindoles are highly reactive and prone to thermal instability, often leading to challenges in reaction reproducibility and yield.
This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter. We will explore the causality behind these challenges and offer robust, validated protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing isoindole stability.
Q1: What makes the parent 2H-isoindole molecule so unstable?
The instability of isoindole is a direct consequence of its electronic structure. Unlike its stable isomer, indole, the 2H-isoindole contains a labile ortho-quinoid motif within its carbocyclic ring.[1][2][3] This arrangement is energetically unfavorable and renders the molecule highly susceptible to rapid dimerization, polymerization, or oxidation upon generation.[4][5] While it possesses a 10π-electron system, computational studies have shown it is significantly less stable than 1H-indole, making its isolation under normal conditions extremely difficult.[6] The parent compound's existence is often only confirmed by trapping it with reactive dienophiles the moment it is formed.[6]
Q2: How do substituents on the isoindole ring affect its thermal stability?
Substituents play a critical role in modulating the stability of the isoindole core, a crucial factor for successful synthesis and handling.[7] The general principles are:
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, ester groups) to the benzene ring generally increases the stability of the isoindole.[7][8] These groups decrease the electron density of the ortho-quinoid system, reducing its propensity for uncontrolled reactions.
-
Sterically Bulky Groups: Large, sterically demanding substituents can provide significant kinetic stability.[4] These groups act as physical shields, hindering the approach of other molecules and thereby slowing down pathways like dimerization and polymerization.[9]
-
N-Substitution: The substituent on the nitrogen atom is paramount. Since the parent isoindole can exist in tautomeric forms (2H-isoindole and 1H-isoindole), N-substitution prevents this equilibrium and can simplify reactivity studies.[10] The nature of the N-substituent itself also impacts stability and reactivity.
Q3: My analytical data (NMR, LC-MS) suggests the isoindole forms but then vanishes over time. What is happening?
This is the classic observation for an unstable isoindole. The molecule is successfully generated in situ but is consumed by competing degradation pathways faster than it reacts with your desired substrate. The primary culprits are:
-
Dimerization/Polymerization: Isoindoles are excellent dienes and can undergo Diels-Alder reactions with themselves, leading to dimers and eventually insoluble, often darkly colored, polymeric materials ("tar").[4]
-
Oxidation: The electron-rich nature of the isoindole ring makes it highly sensitive to atmospheric oxygen.[5] Oxidation can lead to a variety of decomposition products, preventing the formation of the desired adduct.
-
Acid/Base Instability: Isoindoles can be unstable in the presence of strong acids or bases, which can catalyze decomposition or polymerization.[4][11]
The key to success is not to isolate the isoindole, but to generate it under conditions where it is "trapped" by a reactive partner in a subsequent, rapid reaction.
Part 2: Troubleshooting Guide for Isoindole Reactions
This section provides solutions to specific experimental problems.
Q4: My reaction yields are consistently low, and the flask is full of a dark, insoluble tar. What is the primary cause and how can I fix it?
This is the most common failure mode in isoindole chemistry, indicating that self-polymerization is outcompeting your desired reaction.
Causality: The isoindole, acting as a diene, is reacting with itself in a [4+2] cycloaddition faster than it reacts with your intended dienophile. This is exacerbated by higher temperatures, which accelerate all reaction rates, including these undesirable side reactions.
Solutions & Troubleshooting Workflow:
-
Strictly Control Temperature: The single most effective variable is temperature. Determine the minimum effective temperature for your reaction. Start at a low temperature (e.g., 0 °C or even -78 °C) and only warm slowly if necessary. This dramatically favors the intended intermolecular reaction over the higher-activation-energy polymerization pathway.[4]
-
Ensure an Inert Atmosphere: Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with a robust stream of nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the entire experiment and workup. This minimizes oxidation, a common side-reaction that can also produce colored impurities.[4][5]
-
Use In Situ Generation & Trapping: Never attempt to pre-form and isolate the isoindole. The most reliable strategy is to generate the isoindole slowly in the presence of a high concentration of the trapping agent (e.g., your dienophile). This ensures the isoindole reacts productively as soon as it is formed.
-
Check Dienophile Reactivity: If your dienophile is electron-poor and highly reactive (e.g., N-substituted maleimides, dimethyl acetylenedicarboxylate), the trapping reaction will be more efficient.[12] If you are using a less reactive dienophile, you may need to increase its concentration significantly (e.g., use 2-5 equivalents).
Caption: Reaction pathways for a transient isoindole intermediate.
Q5: I am attempting a Diels-Alder reaction, but I am recovering only my starting materials. What should I investigate?
This outcome suggests that the isoindole is not being generated efficiently from its precursor under your current reaction conditions.
Causality: The activation energy required to convert your precursor to the reactive isoindole has not been met. Alternatively, a necessary reagent is impure or inactive.
Solutions & Troubleshooting Workflow:
-
Verify Precursor Generation Method: Different precursors require different conditions. For example:
-
Retro-Diels-Alder: This method requires sufficient thermal energy to induce fragmentation. If you are generating an isoindole from a stable adduct like a 1,4-epiminonaphthalene, ensure your temperature is high enough for the retro-reaction to occur.[13]
-
Dehydration of N-Oxides: This often requires a dehydrating agent (like acetic anhydride) and heat.[10][14]
-
Elimination Reactions: Many precursors rely on a base-mediated elimination. Ensure your base is strong enough, soluble in the reaction medium, and not sterically hindered.
-
-
Increase Temperature Incrementally: While high temperatures can cause polymerization (Q4), insufficient heat will prevent formation in the first place. If you started at a low temperature, slowly increase it in 10-20 °C increments, monitoring for product formation by TLC or LC-MS.
-
Check Reagent Purity: Ensure all reagents, especially the isoindole precursor, are pure. Impurities can sometimes inhibit the generation step.[4]
Caption: Troubleshooting workflow for low-yield isoindole reactions.
Q6: How do I purify my final product? Standard silica gel chromatography seems to be causing decomposition.
This is a common and frustrating issue. The conditions of column chromatography (acidic silica surface, prolonged exposure to air and trace impurities) can be destructive to sensitive products, especially if there is any unreacted, unstable isoindole present.
Causality: The stationary phase (silica gel) is often slightly acidic and has a high surface area, which can catalyze the decomposition of acid-sensitive products. Furthermore, the extended time required for elution increases the risk of air oxidation.
Solutions:
-
Avoid Chromatography if Possible: The most robust solution is to design a reaction that yields a product that can be purified by other means.[4]
-
Crystallization: This is the ideal method. Attempt to crystallize the product directly from the reaction mixture or after a simple workup. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane).
-
Precipitation/Trituration: If the product is a solid and the impurities are soluble, you can often purify it by precipitating it from a concentrated solution by adding an anti-solvent or by washing (triturating) the crude solid with a solvent that dissolves the impurities but not the product.
-
-
If Chromatography is Unavoidable:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine) and pack the column with this mixture. This neutralizes acidic sites.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Work Quickly: Use flash chromatography with higher pressure to push the solvent through quickly, minimizing contact time. Combine fractions based on TLC and immediately remove the solvent under reduced pressure at low temperature.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Diels-Alder Trapping of an N-Substituted Isoindole
This protocol describes a common method for reacting an in situ generated isoindole with a reactive dienophile, such as N-phenylmaleimide.
Objective: To synthesize the Diels-Alder adduct of N-benzylisoindole and N-phenylmaleimide.
Materials:
-
o-Phthalaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Triethylamine (2.2 eq)[4]
-
Anhydrous Toluene (10 volumes)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and a reflux condenser under a positive pressure of Argon, add o-phthalaldehyde and N-phenylmaleimide.
-
Solvent Addition: Add anhydrous toluene via cannula. Stir the mixture to dissolve the solids.
-
Inerting: Bubble Argon through the solution for 15 minutes to ensure all dissolved oxygen is removed.
-
Reagent Addition: At room temperature, add benzylamine and triethylamine sequentially via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often accompanied by a color change. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).
-
Workup:
-
Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated sodium bicarbonate solution, and finally, brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a solid. Attempt purification via recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) before resorting to chromatography.
References
-
Knölker, H.-J.; Agarwal, S. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
White, A. W.; et al. Three-component assembly of stabilized fluorescent isoindoles. RSC Advances. [Link]
-
Feldman, K. S. The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Various Authors. Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Martin, M. Why is isoindole unstable?. Chemistry Stack Exchange. [Link]
-
Stobaugh, J. F.; et al. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry. [Link]
-
White, A. W.; et al. Three-component assembly of stabilized fluorescent isoindoles. National Institutes of Health, National Library of Medicine. [Link]
-
Gagnon, D.; et al. Synthesis of pyrido[2,1-α]isoindoles via Palladium-Catalyzed Carbonylation and 1,3-Dipolar Cycloaddition with Benzyne. eScholarship@McGill. [Link]
-
Nájera, C.; Sansano, J. M.; Yus, M. CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC. [Link]
-
Shirley, M. C.; et al. One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health, National Library of Medicine. [Link]
-
Wikipedia. Isoindole. Wikipedia. [Link]
-
Bakulina, O. V.; et al. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides. Organic & Biomolecular Chemistry. [Link]
-
Reddy, B. V. S.; et al. Cascade dearomative [4 + 2] cycloaddition of indoles with in situ generated ortho-quinone methides: practical access to divergent indoline-fused polycycles. Green Chemistry. [Link]
-
Loska, R. THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. ARKIVOC. [Link]
-
Bonnett, R.; Brown, R. F. C. Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications. [Link]
-
Agarwal, S.; Knölker, H.-J. The chemistry of isoindole natural products. Beilstein Journals. [Link]
Sources
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- 5. rua.ua.es [rua.ua.es]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoindole - Wikipedia [en.wikipedia.org]
- 11. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. soc.chim.it [soc.chim.it]
Technical Support Center: Optimizing Diastereoselectivity in Substituted Isoindole Synthesis
Welcome to the technical support center for the synthesis of substituted isoindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective isoindole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in achieving high diastereoselectivity. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to proactively design more robust and selective synthetic routes.
Troubleshooting Guide: Common Issues in Diastereoselective Isoindole Synthesis
This section addresses prevalent problems encountered during the synthesis of substituted isoindoles, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Diastereomeric Ratio (d.r.)
A low diastereomeric ratio is one of the most common hurdles in stereoselective synthesis. The formation of nearly equal amounts of diastereomers indicates a lack of effective stereochemical control during the reaction.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is paramount for inducing facial selectivity.[1][2]
-
Troubleshooting Steps:
-
Screen a Range of Catalysts/Auxiliaries: If using a catalytic approach, explore different chiral Lewis acids (e.g., those based on Ti, Sc, or Cu) or Brønsted acids.[3][4] For substrate-controlled diastereoselectivity, test various chiral auxiliaries known to provide high levels of induction, such as Evans oxazolidinones or Oppolzer's sultams.[5][6]
-
Verify Catalyst/Auxiliary Purity: Impurities can significantly impact catalytic activity and selectivity. Ensure the catalyst or auxiliary is of high purity and handled under appropriate inert conditions if sensitive to air or moisture.
-
Optimize Catalyst Loading: The concentration of the catalyst can influence the reaction pathway and selectivity. Perform a loading study to find the optimal concentration.
-
-
-
Incorrect Solvent Choice: The solvent can profoundly influence the transition state geometry and, consequently, the diastereoselectivity.[7]
-
Troubleshooting Steps:
-
Solvent Screening: Evaluate a series of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-coordinating solvents often favor more organized transition states, leading to higher selectivity.
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and stereochemical control.
-
-
-
Inappropriate Reaction Temperature: Temperature affects the thermodynamics and kinetics of the reaction, directly impacting the diastereomeric ratio.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reactions are often more selective at lower temperatures as the energy difference between the diastereomeric transition states becomes more significant. Attempt the reaction at 0 °C, -20 °C, or even -78 °C.
-
Temperature Optimization Study: Systematically vary the temperature to identify the optimal point for diastereoselectivity without compromising the reaction rate to an impractical extent.
-
-
-
Steric and Electronic Effects of Substituents: The nature of the substituents on both the isoindole precursor and the reacting partner can influence the approach of the reagents.
-
Troubleshooting Steps:
-
Modify Substituents: If feasible, consider modifying the steric bulk or electronic properties of the substituents to enhance facial differentiation. For instance, a bulkier protecting group on the isoindole nitrogen may favor one diastereomer.
-
Computational Modeling: In complex cases, density functional theory (DFT) calculations can provide insights into the transition state geometries and help rationalize the observed selectivity, guiding further experimental design.[8]
-
-
Issue 2: Poor Yield of the Desired Diastereomer
Even with good diastereoselectivity, a low overall yield can render a synthetic route impractical.
Possible Causes and Solutions:
-
Decomposition of Starting Materials or Products: Isoindoles and their precursors can be unstable under certain reaction conditions.[9][10]
-
Troubleshooting Steps:
-
Monitor Reaction by TLC or LC-MS: Track the consumption of starting materials and the formation of products and byproducts over time to identify potential decomposition pathways.
-
Use Milder Reaction Conditions: Employ less harsh reagents, lower temperatures, or shorter reaction times. For example, some isoindole syntheses that traditionally require high temperatures can be achieved under milder conditions with the right catalyst.[11]
-
Protecting Groups: Utilize appropriate protecting groups for sensitive functionalities that might not be compatible with the reaction conditions.
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Troubleshooting Steps:
-
Vary Stoichiometry: Systematically alter the ratio of the isoindole precursor to the other reactant to find the optimal balance for yield.
-
-
-
Inefficient Catalyst Turnover or Catalyst Poisoning: In catalytic reactions, the catalyst may become deactivated over time.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If using an air- or moisture-sensitive catalyst, rigorously exclude oxygen and water from the reaction.
-
Purify Reagents and Solvents: Impurities in the starting materials or solvent can act as catalyst poisons.
-
Add Catalyst in Portions: For slow reactions, adding the catalyst in multiple portions can help maintain its activity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of diastereoselectivity in substituted isoindole synthesis.
Q1: How do I choose the right chiral auxiliary for my isoindole synthesis?
The selection of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.[1] Consider the following:
-
Proven Track Record: Start with auxiliaries that have been successfully used in similar transformations. Evans oxazolidinones, for example, are well-established for directing aldol and alkylation reactions.[6]
-
Ease of Attachment and Cleavage: The auxiliary should be easy to install on your substrate and remove under mild conditions without epimerization of the newly formed stereocenter.[5]
-
Availability: Choose an auxiliary that is commercially available in both enantiomeric forms or can be readily synthesized.
Q2: What is the role of Lewis acids in controlling diastereoselectivity in reactions like the Diels-Alder reaction for isoindole synthesis?
In Diels-Alder reactions, a Lewis acid can coordinate to a carbonyl group on the dienophile, which lowers the energy of the LUMO and can lock the dienophile in a specific conformation. This pre-organization of the transition state assembly enhances both the reactivity and the diastereoselectivity of the cycloaddition.[12][13] Chiral Lewis acids can further differentiate between the two faces of the dienophile, leading to high enantioselectivity.
Q3: Can solvent effects alone be sufficient to significantly improve the diastereomeric ratio?
Yes, in many cases, a change in solvent can have a dramatic effect on diastereoselectivity.[7] Solvents can influence the aggregation state of reagents, the stability of transition states through specific interactions like hydrogen bonding, and the overall conformational preferences of reactants. Therefore, a thorough solvent screen is a crucial step in optimizing any diastereoselective transformation.
Q4: My reaction shows good diastereoselectivity but is very slow. What can I do?
Balancing selectivity and reaction rate is a common challenge. Here are a few strategies:
-
Increase Catalyst Loading: A higher catalyst concentration can accelerate the reaction, although it may sometimes negatively impact selectivity.
-
Gradual Temperature Increase: While lower temperatures generally favor higher selectivity, you can try to find a compromise by slowly increasing the temperature until an acceptable reaction rate is achieved, while closely monitoring the diastereomeric ratio.
-
Use of Additives: In some catalytic systems, the addition of co-catalysts or additives can enhance the reaction rate without compromising selectivity. For instance, the addition of HMPA has been shown to improve both yield and diastereoselectivity in certain alkylation reactions of isoindolinones.[14]
Q5: Are there any specific considerations for inverse-electron-demand aza-Diels-Alder reactions in isoindole synthesis?
Inverse-electron-demand aza-Diels-Alder reactions are a powerful tool for constructing nitrogen-containing heterocycles.[8][15] Key considerations include:
-
Electronic Nature of Reactants: The reaction is favored between an electron-rich dienophile and an electron-poor aza-diene.
-
Catalyst Choice: Chiral phosphoric acids have emerged as highly effective catalysts for asymmetric inverse-electron-demand aza-Diels-Alder reactions, often providing excellent diastereo- and enantioselectivity.[16]
-
Regioselectivity: The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Pictet-Spengler-type Cyclization [17]
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Dichloromethane | 4:1 | 75 |
| 2 | Toluene | 6:1 | 82 |
| 3 | Tetrahydrofuran (THF) | 1:1 | 60 |
| 4 | Acetonitrile | No desired product | 0 |
As demonstrated, non-polar, non-coordinating solvents like toluene can favor higher diastereoselectivity in this particular transformation.
Experimental Protocols
Protocol 1: General Procedure for a Chiral Phosphoric Acid-Catalyzed Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction [16]
-
To a dried reaction tube are added the 1,3-diazadiene (1.0 equiv.), the 3-vinylindole (1.2 equiv.), and the chiral phosphoric acid catalyst (10 mol%).
-
The appropriate solvent (e.g., toluene, 0.1 M) is added, and the mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired benzothiazolopyrimidine product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Troubleshooting flowchart for low diastereoselectivity.
Caption: Role of a Lewis acid in a Diels-Alder reaction.
References
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Isoindole synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. An Efficient Method for the Synthesis of 2,3-Dihydro-1H-isoindoles. | Semantic Scholar [semanticscholar.org]
- 25. rua.ua.es [rua.ua.es]
- 26. researchgate.net [researchgate.net]
- 27. acgpubs.org [acgpubs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Alternative Protecting Groups for 4-Amino-Octahydro-Isoindole
Welcome to the technical support center for the synthesis and modification of 4-amino-octahydro-isoindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of multistep synthesis involving this valuable scaffold. Here, we address common challenges and provide in-depth, field-proven insights into the selection and implementation of alternative amine protecting groups beyond the standard Boc and Cbz strategies. Our focus is on enabling robust, selective, and high-yield transformations in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing issues with Boc deprotection on my advanced intermediate containing a 4-amino-octahydro-isoindole core. The acidic conditions (TFA) are cleaving other sensitive functional groups. What are my options?
This is a classic challenge in complex molecule synthesis where standard protecting group strategies fall short.[1] When acid-labile groups like tert-butyl esters or silyl ethers are present elsewhere in your molecule, the harsh acidic conditions required for Boc removal become problematic.[2] This necessitates the use of "orthogonal" protecting groups, which can be removed under distinct, non-acidic conditions, leaving other protected groups intact.[3][4]
This guide focuses on three powerful, orthogonally-cleavable alternatives for the 4-amino group:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Fluoride-labile.
-
Nosyl (Ns) & related Sulfonamides: Cleaved by mild nucleophilic attack.
The choice among these depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[1][5]
Strategic Selection of an Alternative Protecting Group
Choosing the right protecting group is a critical decision that impacts the efficiency and success of your synthetic route. The following decision tree illustrates a logic pathway for selecting an appropriate group based on the stability requirements of your molecule.
Caption: Decision tree for selecting an orthogonal amine protecting group.
In-Depth Guide to Alternative Protecting Groups
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is a carbamate-based protecting group renowned for its stability in acidic conditions and its clean, rapid removal with mild bases, making it orthogonal to Boc and other acid-labile groups.[6][7]
Q2: When is Fmoc the best choice for protecting 4-amino-octahydro-isoindole?
Fmoc is the ideal choice when your synthetic route involves subsequent steps that require strong acidic conditions (e.g., Boc deprotection elsewhere) but is free of strong bases. The 4-amino group of octahydro-isoindole, being a secondary aliphatic amine, readily forms a stable Fmoc-carbamate.
Q3: I'm getting low yields during the Fmoc protection step. What's going wrong?
-
Issue: Incomplete reaction. The nucleophilicity of the 4-amino group might be moderately hindered by the bicyclic ring structure.
-
Solution 1 (Reagent Choice): While Fmoc-Cl is common, it can be moisture-sensitive and generate HCl, which protonates the starting amine.[7] Using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often more reliable and gives cleaner reactions, as the N-hydroxysuccinimide byproduct is less problematic.
-
Solution 2 (Base and Solvent): Ensure you are using a non-nucleophilic base like sodium bicarbonate or DIEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF or a biphasic system (e.g., Dioxane/water).[7] The base is crucial to neutralize the acid byproduct and drive the reaction to completion.
-
Solution 3 (Reaction Conditions): While many Fmoc protections proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary for sterically hindered amines. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Experimental Protocol: Fmoc Protection
Caption: General workflow for Fmoc protection of the amine.
Q4: How do I remove the Fmoc group without affecting other parts of my molecule?
The key advantage of Fmoc is its lability to bases.[7]
-
Standard Conditions: A solution of 20% piperidine in DMF is the most common and effective reagent for Fmoc deprotection.[8] The reaction is typically complete within 30 minutes at room temperature.
-
Mechanism: The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cb-type elimination that releases the free amine, CO2, and dibenzofulvene. The secondary amine (piperidine) also acts as a scavenger for the dibenzofulvene byproduct, preventing it from reacting with your newly deprotected amine.[7][8]
-
Troubleshooting: If your product is sensitive to piperidine, other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, often in lower concentrations (e.g., 2% DBU in DMF), though reaction times may be longer.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group
The Teoc group is another carbamate protector, but its cleavage mechanism is entirely different from Boc and Fmoc, relying on a fluoride source. This makes it an excellent choice for complex syntheses requiring multiple, highly orthogonal protecting groups.[9][10]
Q5: What are the main advantages of using Teoc over Fmoc?
The primary advantage is its stability profile. Teoc is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc.[9][11] It is also stable to catalytic hydrogenation (unlike Cbz).[9] This high degree of stability makes it invaluable when your synthetic route involves a wide range of reaction conditions.
Q6: I'm concerned about the cost of Teoc reagents. Are there ways to ensure high-yield reactions?
Teoc reagents (e.g., Teoc-OSu) can be expensive.[11] Therefore, optimizing the reaction is key.
-
Ensure Anhydrous Conditions: The reaction should be run under an inert atmosphere (N2 or Argon) with anhydrous solvents. Moisture can consume the Teoc reagent.
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or DIEA in a solvent like dichloromethane (DCM) or THF.[9]
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to use the minimum necessary reaction time, preventing potential side reactions or degradation.
Experimental Protocol: Teoc Deprotection
Caption: General workflow for fluoride-mediated Teoc deprotection.
Q7: My Teoc deprotection with TBAF is sluggish and gives a complex mixture. What could be the issue?
-
Issue 1 (Water Content): Commercial TBAF solutions contain water, which can affect the reaction and lead to side products. For sensitive substrates, using anhydrous TBAF or other fluoride sources like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) might be necessary.
-
Issue 2 (β-Elimination of Product): The deprotection generates the free amine. If your molecule has other functional groups that could be eliminated under the slightly basic conditions of the TBAF reaction, this could lead to byproducts.
-
Solution: Buffer the reaction with a mild acid like acetic acid. Alternatively, consider using HF-Pyridine in THF at 0 °C, which is a powerful but more hazardous fluoride source that can sometimes give cleaner results.[12]
Sulfonamide-Based Protecting Groups: Nosyl (Ns) and 4-Cyanobenzenesulfonyl (Css)
Sulfonamides are generally very robust protecting groups, stable to a wide range of acidic and oxidative/reductive conditions.[13] While the classic tosyl (Ts) group requires harsh deprotection conditions, electron-deficient sulfonamides like Nosyl (2-nitrobenzenesulfonyl) and the related 4-cyanobenzenesulfonyl (Css) can be cleaved under remarkably mild, nucleophilic conditions.[14][15]
Q8: Why would I choose a sulfonamide like Nosyl over a carbamate like Fmoc or Teoc?
-
Enhanced Stability: Nosylamides are exceptionally stable, withstanding conditions that might partially cleave even robust carbamates. They are stable to strong acids (like TFA for Boc removal), and many reductive and oxidative reagents.[15]
-
Activation of N-H bond: The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of the resulting sulfonamide. This facilitates subsequent N-alkylation reactions, a strategy famously used in the Fukuyama amine synthesis.
-
Orthogonality: The deprotection mechanism (nucleophilic aromatic substitution) is completely orthogonal to acid-labile (Boc), base-labile (Fmoc), fluoride-labile (Teoc), and hydrogenolysis-labile (Cbz) groups.[15]
Q9: My Nosyl deprotection with thiophenol is giving off a strong odor and is difficult to purify. Are there cleaner alternatives?
The use of thiophenol is a common drawback due to its stench and toxicity.
-
Alternative Thiols: Consider using less volatile thiols like dodecanethiol or a polymer-supported thiol, which can be filtered off after the reaction, greatly simplifying purification.[16]
-
Alternative Conditions: A mixture of a thiol (e.g., thiophenol or mercaptoethanol) and a base like K2CO3, Cs2CO3, or DBU in a polar aprotic solvent (DMF, acetonitrile) is standard.[15]
-
The Css Advantage: The 4-cyanobenzenesulfonyl (Css) group was developed as a direct complement to the Nosyl group.[17][18][19] It is cleaved under similar thiol/base conditions but is stable to reactions that affect the nitro group of Nosyl, such as reduction (e.g., hydrogenation with H2/Pd).[17] This provides an additional layer of strategic flexibility.
Q10: I tried to reduce another functional group in my molecule and accidentally reduced the nitro group on my Nosyl protector. Is it salvageable?
This is a known issue. Once the nitro group is reduced to an amine, the aromatic ring is no longer electron-deficient, and the standard thiol-based deprotection will fail.[20]
-
Harsh Deprotection: At this stage, you are left with a more stable benzenesulfonamide. Cleavage may require harsher, classical methods like refluxing in strong acid (e.g., HBr/AcOH) or using reducing agents like samarium iodide or magnesium in methanol, but these conditions may not be compatible with your substrate.[20]
-
Prevention is Key: This highlights the importance of strategic planning. If your synthesis requires a reduction step (e.g., catalytic hydrogenation), you should choose a protecting group that is stable to those conditions from the outset, such as Css, Teoc, or Fmoc.
Summary and Comparison of Protecting Groups
| Protecting Group | Abbreviation | Class | Introduction Reagent | Deprotection Conditions | Orthogonal To | Key Advantage |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Carbamate | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Boc, Cbz, Teoc, Nosyl | Mild, base-labile removal; Acid stable.[2][6] |
| 2-(Trimethylsilyl)-ethoxycarbonyl | Teoc | Carbamate | Teoc-OSu, Teoc-OBt | TBAF in THF; HF-Pyridine | Boc, Cbz, Fmoc, Nosyl | Highly stable; Cleaved by fluoride.[9][11] |
| 2-Nitrobenzene-sulfonyl | Nosyl (Ns) | Sulfonamide | Nosyl-Cl (Ns-Cl) | Thiophenol, K2CO3 in DMF | Boc, Cbz, Fmoc, Teoc | Very robust; Mild nucleophilic cleavage.[15] |
| 4-Cyanobenzene-sulfonyl | Css | Sulfonamide | Css-Cl | Thiophenol, K2CO3 in DMF | Boc, Cbz, Fmoc, Teoc | Complements Nosyl; Stable to reduction.[17][18] |
References
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Talukdar, S., et al. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Indian Journal of Chemistry. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Biotech Articles. [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
-
Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research. [Link]
-
Schmidt, M. A., et al. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
Schmidt, M. A., et al. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. PubMed. [Link]
-
Javorskis, T., & Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
Teoc Protecting Group. Chem-Station. [Link]
-
Protecting Agents. Chemie Brunschwig. [Link]
-
Protecting group. Wikipedia. [Link]
-
Schmidt, M. A., et al. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. ACS Publications. [Link]
-
Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Thieme. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]
-
Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Reddit. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]
-
Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]
-
Heterocyclic amino compounds. European Patent Office. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc. [Link]
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
Protecting weak secondary amines - driving me crazy! Sciencemadness Discussion Board. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
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- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
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- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of Amino-Isoindoles
Welcome to the technical support center for the HPLC analysis of amino-isoindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their chromatographic experiments. As amino-isoindoles, particularly those derived from amino acid derivatization with reagents like o-phthalaldehyde (OPA), are crucial in many areas of research, achieving robust and reproducible separations is paramount. This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Understanding the Challenge: The Nature of Amino-Isoindoles in HPLC
Amino-isoindoles, especially those formed from the reaction of amino acids with OPA, are unique molecules with specific chromatographic behaviors. Their basicity, potential for carrying residual charge from the parent amino acid's side chain, and inherent stability issues can lead to a variety of peak shape problems, most commonly peak tailing and fronting. The primary cause of these issues often lies in undesirable secondary interactions with the stationary phase and suboptimal mobile phase conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My amino-isoindole peaks are tailing significantly.
Q: What is the most likely cause of peak tailing for my amino-isoindole compounds on a C18 column?
A: The most common culprit for peak tailing of basic compounds like amino-isoindoles is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2][3][4] These silanol groups (Si-OH) can become deprotonated and negatively charged (Si-O⁻) at mobile phase pH values above approximately 3.[2] If your amino-isoindole is protonated (positively charged), it can undergo a strong ion-exchange interaction with these negatively charged silanols. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), where some molecules are retained longer than others, resulting in a tailed peak.[3][4]
Q: How can I mitigate these silanol interactions and improve peak shape?
A: There are several effective strategies, which can be used alone or in combination:
-
Mobile Phase pH Adjustment: This is the most powerful tool at your disposal.[5][6][7][8]
-
Low pH: By lowering the mobile phase pH to below 3, you can suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[3][4][9] This minimizes the ion-exchange interactions. A buffer is crucial to maintain a consistent pH.[10]
-
High pH: Alternatively, operating at a high pH (e.g., pH > 9) can neutralize the basic amino-isoindole, preventing it from becoming protonated.[11] This also reduces the likelihood of ion-exchange interactions. However, ensure your column is stable at high pH.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to your mobile phase can be very effective.[3][9] The TEA molecules will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.
-
Ion-Pairing Agents: For strongly basic amino-isoindoles, an ion-pairing agent can be added to the mobile phase.[12] These agents have a hydrophobic tail and a charged head group that forms a neutral complex with your charged analyte, improving its retention and peak shape on a reversed-phase column.
-
-
Column Selection:
-
End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of residual silanol groups, significantly reducing the potential for peak tailing.[3]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and often feature proprietary surface modifications to further minimize silanol interactions.[3]
-
Issue 2: My amino-isoindole peaks are fronting.
Q: What causes my peaks to have a leading edge or "fronting" appearance?
A: Peak fronting is generally less common than tailing for basic compounds but can occur due to a few key reasons:
-
Column Overload: Injecting too much sample onto the column is a frequent cause of fronting. When the concentration of the analyte at the peak maximum exceeds the linear capacity of the stationary phase, the peak shape becomes distorted, often with a leading edge.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.
-
Poor Column Packing: An improperly packed column bed can lead to channeling, where the analyte travels faster through certain paths in the column, resulting in peak distortion, including fronting.
Q: How can I resolve peak fronting?
A: The solutions directly address the causes:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is weaker than your mobile phase.
-
Column Maintenance and Replacement: If you suspect a column packing issue, try flushing the column in the reverse direction (if permitted by the manufacturer). However, if the problem persists, the column may need to be replaced.
Issue 3: I'm observing split or broad peaks.
Q: My amino-isoindole peaks are split or unusually broad. What could be the issue?
A: Split or broad peaks can be caused by a combination of factors, some of which are specific to the nature of amino-isoindole derivatives:
-
Analyte Instability: OPA-derivatized amino acids can be unstable, especially at room temperature and certain pH values.[1] Degradation of the analyte during the analysis can lead to the appearance of multiple peaks or broad, distorted peaks. The stability of these derivatives can be a matter of hours or even minutes.[1]
-
Operating Near the pKa: If the mobile phase pH is very close to the pKa of your amino-isoindole, the analyte can exist in both its ionized and non-ionized forms.[8] This can lead to peak splitting or broadening as the two forms may have slightly different retention times. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Physical Issues in the HPLC System: A partially blocked frit, a void at the head of the column, or issues with the injector can all lead to peak splitting and broadening.
Q: What are the best practices to avoid split and broad peaks?
A:
-
Control Derivatization and Analysis Time: For unstable derivatives, it is crucial to have a consistent and reproducible time between derivatization and injection.[2] Automating the derivatization process using the autosampler can greatly improve reproducibility. Keeping the sample cool (e.g., 4°C) in the autosampler can also enhance stability.[1]
-
Optimize Mobile Phase pH: Ensure your mobile phase pH is sufficiently far from the pKa of your analyte to ensure it is in a single ionic state. For the parent amino acids, the pKa of the amino group is typically around 9-10.[2] The derivatization will alter this, but it provides a starting point for method development.
-
System Maintenance: Regularly inspect and maintain your HPLC system. If you suspect a blockage, try back-flushing the column (if appropriate) or replacing the inlet frit.
Experimental Protocols & Data Presentation
Protocol 1: Step-by-Step Mobile Phase pH Optimization for Tailing Peaks
-
Initial Assessment: Analyze your sample with your current method and quantify the peak tailing using the asymmetry factor.
-
Low pH Approach:
-
Prepare a mobile phase with a buffer at pH 2.5 (e.g., 20 mM potassium phosphate).
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject your sample and evaluate the peak shape.
-
-
High pH Approach (for pH-stable columns):
-
Prepare a mobile phase with a buffer at pH 9.5 (e.g., 10 mM ammonium bicarbonate).
-
Thoroughly flush your system to remove any acidic mobile phase before introducing the basic mobile phase.
-
Equilibrate the column and inject your sample.
-
-
Evaluation: Compare the chromatograms and asymmetry factors from the different pH conditions to determine the optimal mobile phase pH.
Table 1: Recommended Starting Conditions for Mobile Phase Optimization
| Parameter | Recommendation for Tailing Peaks | Rationale |
| pH | 2.5 - 3.0 or > 9.0 (with appropriate column) | Suppresses silanol ionization or neutralizes the basic analyte.[3][4][9] |
| Buffer | Phosphate, Formate, or Acetate | Maintains a stable pH across the column.[10] |
| Buffer Concentration | 10-25 mM | Sufficient buffering capacity without causing precipitation with high organic content.[10] |
| Additive (if needed) | 0.05-0.1% Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[3][9] |
Visualizing the Mechanisms
To better understand the underlying causes of peak tailing, the following diagrams illustrate the key interactions at the stationary phase surface.
Caption: Effect of mobile phase pH on silanol interactions.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 859-866.
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 256-261.
-
MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axionlabs.com [axionlabs.com]
- 10. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjsir.org [pjsir.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Oxidation of the Isoindole Ring During Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the management of oxidation of the highly reactive isoindole ring system. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven experience.
Introduction: The Challenge of Isoindole Stability
The isoindole nucleus, a 10π-aromatic heterocycle, is a valuable scaffold in medicinal chemistry and materials science.[1][2] However, its utility is often hampered by its inherent instability. The ortho-quinoid structure of the 2H-isoindole tautomer makes it highly susceptible to oxidation and other degradation pathways, such as Diels-Alder dimerization or cycloaddition with oxygen.[3][4] This reactivity can lead to low yields, complex product mixtures, and challenges in purification.
This guide provides a structured approach to understanding and mitigating the oxidative degradation of isoindoles during their synthesis and handling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Yield of the Desired Isoindole Product, with Concurrent Formation of Uncharacterized Polar Byproducts.
Possible Cause: Uncontrolled oxidation of the isoindole ring by atmospheric oxygen.
Solution Pathway:
-
Implement Rigorous Air-Free Techniques: The exclusion of oxygen is paramount.
-
Inert Atmosphere: Conduct all reactions involving the isoindole moiety under a positive pressure of an inert gas, such as argon or nitrogen.[5][6] Schlenk lines or gloveboxes are the preferred equipment for these manipulations.[5][7][8]
-
Degassing Solvents: Dissolved oxygen in solvents is a common culprit. Degas all solvents thoroughly before use. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases.[6][7] The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[6][7]
-
Purging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can reduce oxygen levels.[7] This method is less rigorous than freeze-pump-thaw but may be sufficient for less sensitive systems.[7]
-
-
Evacuate-Refill Cycles: Before introducing reagents, purge the reaction vessel of air by repeatedly evacuating it under vacuum and refilling with an inert gas.[5][6] Three cycles are generally recommended.[6]
-
-
Consider the Use of Antioxidants: In cases where complete exclusion of oxygen is challenging, the addition of a chemical antioxidant can be beneficial.
-
Mechanism: Antioxidants function by reacting with and neutralizing reactive oxygen species or other radical intermediates that can initiate the oxidation of the isoindole.[9][10]
-
Common Antioxidants in Organic Synthesis:
-
Optimization: The choice and concentration of the antioxidant should be optimized for your specific reaction to avoid interference with the desired transformation.
-
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C overnight and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to the Schlenk line.
-
Evacuate-Refill Cycles:
-
Ensure the inert gas flow to the manifold is on.
-
Close the stopcock to the inert gas and open it to the vacuum line to evacuate the flask.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and carefully open it to the inert gas line to refill the flask.
-
Repeat this cycle at least three times.[6]
-
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Use degassed solvents and transfer them via cannula or a gas-tight syringe.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots using a syringe under a positive flow of inert gas.
Issue 2: The Isoindole Intermediate Forms but Decomposes During Workup or Purification.
Possible Cause: Exposure to air and/or silica/alumina during chromatography, which can catalyze oxidation.
Solution Pathway:
-
Minimize Exposure to Air During Workup:
-
Perform aqueous extractions with degassed solvents.
-
If possible, concentrate the reaction mixture under reduced pressure without complete solvent removal to maintain an inert atmosphere.
-
-
Modify Purification Strategy:
-
In-situ Trapping: If the isoindole is an intermediate, consider trapping it in situ with a suitable dienophile (e.g., N-substituted maleimides, dimethyl acetylenedicarboxylate) to form a more stable Diels-Alder adduct, which can then be purified under standard conditions.[4]
-
Air-Free Chromatography: While technically demanding, it is possible to perform column chromatography under an inert atmosphere.
-
Crystallization/Recrystallization: This is often the preferred method for purifying air-sensitive compounds as it can be performed in a Schlenk flask or glovebox, minimizing air exposure.[12][13]
-
Solvent Selection: Choose a solvent or solvent system where the isoindole has high solubility at elevated temperatures and low solubility at room temperature or below.[12][13]
-
Procedure: Dissolve the crude product in a minimal amount of hot, degassed solvent under an inert atmosphere.[12][13] Allow the solution to cool slowly to promote the formation of pure crystals.[13] Isolate the crystals by filtration under inert atmosphere using a Schlenk filter stick.[7]
-
-
Visualization: Decision-Making Workflow for Isoindole Synthesis
Caption: Decision workflow for managing isoindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What structural features influence the stability of the isoindole ring?
A1: The stability of the isoindole ring is significantly influenced by its substituents.[3]
-
Electron-withdrawing groups on the benzene ring can lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the isoindole less susceptible to oxidation and increasing its stability.[1][3]
-
Sterically bulky substituents , particularly at the 1- and 3-positions or on the nitrogen atom, can sterically hinder the approach of oxygen or other reactants, thereby enhancing stability.[1][14]
-
Electron-donating groups , in contrast, can destabilize the 2H-isoindole tautomer.[3]
Q2: Are there any specific oxidizing agents that are known to readily react with isoindoles?
A2: Besides molecular oxygen, other common laboratory oxidants can readily react with the isoindole ring. These include:
-
Peroxides: Hydrogen peroxide and organic peroxides (e.g., m-CPBA) can lead to the formation of isoindole N-oxides or other oxidation products.[15][16]
-
Metal-based oxidants: Reagents like potassium permanganate (KMnO4) and chromium-based oxidants are generally too harsh and will likely lead to over-oxidation and decomposition of the heterocyclic ring.[9]
Q3: Can I use NMR spectroscopy to monitor the oxidation of my isoindole?
A3: Yes, NMR spectroscopy is an excellent, non-destructive technique for monitoring the stability of air-sensitive compounds like isoindoles.[5] To prepare an air-sensitive NMR sample, the deuterated solvent must be degassed, and the sample prepared and sealed under an inert atmosphere, for example, using a J. Young NMR tube.[5] Changes in the chemical shifts or the appearance of new signals over time can indicate decomposition.
Q4: My synthesis involves the aromatization of an isoindoline precursor. What are the best conditions to use to avoid oxidation of the resulting isoindole?
A4: The aromatization of isoindolines to isoindoles often requires an oxidant, which can also lead to undesired side reactions.
-
Mild Oxidation Conditions: Choose the mildest possible conditions that will effect the desired transformation. For example, visible-light-mediated oxidation in the presence of air can be a controlled method, often used for in-situ trapping reactions.[4]
-
Dehydrogenation: Non-oxidative methods, such as catalytic dehydrogenation, can be an alternative.
-
[7][17]-Hydride Shift: Some isoindolines can be converted to isoindoles via a[7][17]-hydride shift, which can be promoted by acids under anhydrous conditions.[18]
Q5: What are the typical decomposition products of isoindole oxidation?
A5: The oxidation of isoindoles can lead to a variety of products. A common pathway involves a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which is unstable and rapidly decomposes.[3] Further oxidation can lead to the formation of phthalimide derivatives or other ring-opened products.[17]
Data Summary Table
| Technique/Parameter | Recommendation for High Stability | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents reaction with atmospheric O2.[5][6] |
| Solvents | Degassed (Freeze-Pump-Thaw) | Removes dissolved O2, a key oxidant.[6][7] |
| Substituents | Electron-withdrawing groups; Bulky groups | Lowers HOMO energy; Provides steric protection.[1][3] |
| Purification | Crystallization; In-situ trapping | Minimizes exposure to air and catalytic surfaces like silica.[4][12] |
| Additives | Antioxidants (e.g., BHT) | Scavenges radical species that initiate oxidation.[9][10] |
Visualization: Mechanism of Oxidative Degradation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rua.ua.es [rua.ua.es]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ossila.com [ossila.com]
- 9. longdom.org [longdom.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 18. rua.ua.es [rua.ua.es]
Validation & Comparative
The Aliphatic Bicyclic Diamine Scaffold: A Comparative Guide for the Medicinal Chemist
In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, setting the stage for all subsequent optimization efforts. A well-chosen scaffold provides a rigid, three-dimensional framework that orients functional groups in precise vectors, enhancing interactions with biological targets while simultaneously dictating the molecule's fundamental physicochemical and pharmacokinetic properties. Among the myriad of available frameworks, saturated bicyclic diamines have emerged as "privileged scaffolds"—structures that are repeatedly found in biologically active compounds.[1]
This guide offers an in-depth comparison of 2-Boc-4-amino-octahydro-isoindole, a versatile and increasingly popular building block, against three other prominent bicyclic diamine scaffolds.[2] By examining their structural nuances, synthetic accessibility, and resulting ADME profiles, we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for informed scaffold selection.
Introducing the Contenders: Four Privileged Bicyclic Scaffolds
Our analysis focuses on four scaffolds that, while sharing the common feature of a saturated bicyclic core with two amine functionalities, offer distinct variations in ring size, fusion geometry, and conformational flexibility.
-
This compound: A cis-fused 6/5-membered ring system. Its defined stereochemistry and orthogonal protecting group strategy (a primary amine for diversification and a protected secondary amine integral to the core) make it an attractive starting point for library synthesis.[2]
-
Decahydroquinoxaline: A cis- or trans-fused 6/6-membered ring system. This scaffold offers a larger, more lipophilic core and has been a cornerstone in the development of various CNS-active agents.[3][4]
-
Octahydropyrrolo[3,4-c]pyrrole: A compact cis-fused 5/5-membered ring system. Its lower molecular weight and reduced lipophilicity make it an excellent choice for CNS targets or when seeking to improve solubility.[5][6]
-
Tropane Diamine: A bridged 6/5-membered ring system (specifically, 8-azabicyclo[3.2.1]octane). The bridged nature imparts significant conformational rigidity, locking substituents into well-defined axial or equatorial positions, a feature extensively exploited in classical pharmacology.[7][8]
Caption: Core areas of comparison for selected bicyclic diamine scaffolds.
Comparative Physicochemical Properties: A Foundation for Drug Design
The intrinsic properties of the core scaffold heavily influence a compound's drug-like characteristics. The following table presents key calculated physicochemical properties for the unprotected parent diamine of each scaffold, providing a baseline for comparison.
| Property | 2-Amino-octahydro-isoindole | Decahydroquinoxaline | Octahydropyrrolo[3,4-c]pyrrole | 3,6-Diaminotropane |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₆N₂ | C₆H₁₂N₂ | C₇H₁₅N₃ |
| Molecular Weight ( g/mol ) | 140.23 | 140.23 | 112.17 | 141.22 |
| cLogP | 0.85 | 1.10 | -0.60 | -0.25 |
| Topological Polar Surface Area (Ų) | 38.05 | 24.06 | 24.06 | 64.34 |
| H-Bond Donors | 2 | 2 | 2 | 3 |
| H-Bond Acceptors | 2 | 2 | 2 | 3 |
| Rotatable Bonds | 1 | 1 | 0 | 1 |
Note: Properties were calculated for the parent, unprotected structures to ensure a consistent baseline. cLogP and TPSA values are consensus estimates from multiple online prediction tools.
Expert Insights: The data reveals critical differences. The octahydropyrrolo[3,4-c]pyrrole scaffold stands out with a negative cLogP, suggesting higher intrinsic hydrophilicity, which can be advantageous for improving solubility.[9] Conversely, the decahydroquinoxaline core is the most lipophilic. The tropane diamine, with its additional amino group, has a significantly higher TPSA, which may hinder blood-brain barrier penetration if not appropriately masked.[10] These baseline properties are crucial starting points for any lead optimization campaign.
Synthetic Accessibility: The Path to Novelty
A scaffold's utility is directly tied to its synthetic tractability. While all four scaffolds are accessible, the complexity and length of their syntheses vary. Below are representative protocols for accessing these core structures.
Protocol 1: Synthesis of cis-Octahydro-1H-isoindol-4-amine
This route leverages the catalytic hydrogenation of a readily available isoindole precursor.[11]
-
Imide Formation: React cis-1,2,3,6-tetrahydrophthalic anhydride with a nitrogen source (e.g., urea) to form cis-1,2,3,6-tetrahydrophthalimide.
-
Hydrogenation: Subject the tetrahydrophthalimide to catalytic hydrogenation (e.g., H₂, Pd/C, moderate pressure) in a suitable solvent like ethanol. This reduces the double bond and the imide functionality to yield the cis-octahydro-1H-isoindole.
-
Functionalization/Isolation: The resulting primary amine can then be isolated or carried forward for further functionalization.
Causality of Experimental Choices: Catalytic hydrogenation is a robust and scalable method for the complete saturation of the ring system. The "cis" stereochemistry of the starting material is retained during the hydrogenation of the cyclohexene ring, ensuring a stereochemically defined product.
Protocol 2: Representative Synthesis of an Octahydropyrrolo[3,4-c]pyrrole Core
This approach utilizes a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered rings.[5]
-
Precursor Synthesis: Prepare an azomethine ylide precursor, for example, from the condensation of an α-amino acid ester (e.g., glycine ethyl ester) and an aldehyde.
-
Cycloaddition: React the in situ generated azomethine ylide with an N-substituted maleimide in a suitable high-boiling solvent like toluene or xylene under reflux.
-
Purification: The resulting bicyclic adduct is purified by column chromatography. Subsequent deprotection and reduction steps yield the saturated octahydropyrrolo[3,4-c]pyrrole core.
Causality of Experimental Choices: The 1,3-dipolar cycloaddition provides a convergent and often highly diastereoselective route to the desired 5/5-fused system. The choice of N-substituent on the maleimide and the ester group on the amino acid allows for the introduction of handles for further diversification.
Comparative ADME & Pharmacokinetic Profiles
While direct head-to-head pharmacokinetic data for the parent scaffolds is scarce, we can collate representative data from published studies on their derivatives to draw meaningful comparisons. A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its clinical success.[12]
| Parameter | Octahydroisoindole Derivatives | Decahydroquinoxaline Derivatives | Octahydropyrrolo[3,4-c]pyrrole Derivatives | Tropane Derivatives |
| Oral Bioavailability | Variable; improved to ~10% in recent studies.[13] | Generally moderate; prodrug strategies often employed.[14] | Can be optimized to achieve good oral exposure.[6] | Highly variable; often low due to first-pass metabolism.[15] |
| Metabolic Stability (HLM) | Can be a liability; requires optimization.[13] | Varies with substitution; ring itself is relatively stable. | Can be engineered for high stability.[9] | Often subject to rapid metabolism (e.g., ester hydrolysis, N-demethylation).[7] |
| CNS Penetration | Can be designed to be CNS penetrant. | Many examples of CNS-active agents. | Generally favorable for CNS targets due to lower lipophilicity.[6] | Can be high (e.g., cocaine), but often effluxed. |
| P-gp Substrate | Possible, depending on substituents. | Can be engineered to avoid efflux. | Can be engineered to avoid efflux.[6] | Many are known P-gp substrates. |
Note: This table is a qualitative summary based on data from various derivatives reported in the literature and should be interpreted as a general guide.
Protocol 3: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME screening, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (1 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL). Pre-warm the plate to 37°C.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Causality of Experimental Choices: Using liver microsomes provides a direct measure of Phase I metabolic activity. The NADPH regenerating system is essential to supply the necessary cofactor for CYP enzyme function. Quenching with acetonitrile stops the reaction and precipitates proteins, allowing for clean analysis by LC-MS/MS.
Case Study: A Hypothetical GPCR Target
The three-dimensional shape of a scaffold is critical for its interaction with a target protein. Consider a hypothetical G-protein coupled receptor (GPCR) with a binding pocket that requires a specific vectoral arrangement of a hydrogen bond donor and a hydrophobic group.
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Navigating the Structure-Activity Landscape of 2-Boc-4-amino-octahydro-isoindole Analogs: A Comparative Guide
The rigid, saturated bicyclic framework of the octahydro-1H-isoindole scaffold presents a compelling starting point for the design of novel therapeutic agents. Its three-dimensional architecture offers a unique opportunity to explore chemical space and develop compounds with high affinity and selectivity for a range of biological targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-Boc-4-amino-octahydro-isoindole analogs, drawing upon experimental data from structurally related compounds to inform the rational design of future derivatives. While direct and comprehensive SAR studies on this specific scaffold are emerging, we can infer critical insights from the broader family of isoindole and isoindoline derivatives to guide discovery efforts.
The Octahydro-1H-isoindole Scaffold: A Privileged Motif in Medicinal Chemistry
The octahydro-1H-isoindol-4-amine core is a versatile building block in drug discovery, valued for its rigid structure that can help to pre-organize functional groups for optimal interaction with biological targets.[1] This conformational constraint can lead to improved potency and selectivity compared to more flexible acyclic or monocyclic amines. The presence of two nitrogen atoms—a secondary amine within the bicyclic system and a primary amino group at the 4-position—provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The tert-butoxycarbonyl (Boc) protecting group at the 2-position not only facilitates synthesis but also offers a handle for introducing a diverse array of substituents.
Putative Biological Targets and Inferred SAR
Based on the pharmacological profiles of related isoindole and isoindoline derivatives, several biological targets are of high interest for the this compound scaffold. These include enzymes implicated in neurodegenerative diseases and inflammation, as well as central nervous system (CNS) receptors.[2][3]
Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics
Derivatives of isoindoline-1,3-dione have demonstrated significant inhibitory activity against acetylcholinesterases (AChE) and butyrylcholinesterases (BuChE), enzymes central to the pathology of Alzheimer's disease.[2][4] The SAR of these compounds provides a valuable blueprint for designing octahydro-isoindole analogs with similar activity.
Key Inferred SAR Insights for Cholinesterase Inhibition:
-
N-Substitution (Position 2): The nature of the substituent on the isoindole nitrogen is critical for activity. In isoindoline-1,3-dione inhibitors, this position is often occupied by a linker connected to an aromatic or heteroaromatic ring system that interacts with the peripheral anionic site (PAS) of the cholinesterase active site.[4][5] For this compound analogs, replacing the Boc group with various linkers and terminal aromatic moieties is a logical first step in exploring SAR.
-
Substitution at the 4-Amino Group: The primary amino group at the 4-position can be functionalized to interact with the catalytic anionic site (CAS) of cholinesterases. Acylation or alkylation of this amine with groups of varying size and electronics can modulate binding affinity and selectivity.
Comparative Data from Structurally Related Isoindole Derivatives
To provide a quantitative basis for our inferred SAR, the following table summarizes the biological activities of various isoindoline and phthalimide derivatives from the literature. This data can serve as a benchmark for the expected potency of novel this compound analogs.
| Compound Class | Target | Key Structural Features | IC50 (µM) | Reference |
| Isoindoline-1,3-dione derivative | AChE | N-[2-(4-phenyl-1-piperazinyl)ethyl] substituent | 1.12 | [4][6] |
| Isoindoline-1,3-dione derivative | BuChE | N-{2-[4-(diphenylmethyl)-1-piperazinyl]ethyl} substituent | 21.24 | [4][6] |
| 2-hydroxy-1H-isoindole-1,3-dione derivative | L1210 cell growth | 6-position electron-donating substituent | 10-4 to 10-8 M | [7] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 4-fluorobenzyl pyridinium moiety | 2.1 | [5] |
Experimental Protocols
To enable researchers to validate the predicted activities of novel this compound analogs, detailed experimental protocols for key assays are provided below.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency of compounds against cholinesterases.
Materials:
-
Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization of Structure-Activity Relationships and Workflows
Visualizing the relationships between chemical structure and biological activity is crucial for understanding SAR. The following diagrams illustrate key concepts and workflows.
Caption: Conceptual SAR workflow for this compound analogs.
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- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Boc-4-amino-octahydro-isoindole
Introduction: Beyond the Reaction Scheme
In the landscape of modern drug discovery and development, chiral building blocks like 2-Boc-4-amino-octahydro-isoindole are invaluable scaffolds. The octahydro-isoindole core provides a rigid, three-dimensional structure that can effectively orient functional groups in biological space, making it a privileged motif in medicinal chemistry.[1] The presence of a primary amine and a Boc-protected secondary amine offers orthogonal handles for subsequent synthetic transformations.
However, the synthesis of such molecules, particularly those involving selective protection of one of two similar amine functionalities, is rarely a simple matter of mixing reagents.[2][3] The potential for side-products—such as the unprotected diamine, the di-protected species, or regioisomers—necessitates a rigorous and multi-faceted validation strategy. Relying on a single data point, like a mass spectrometry peak, is insufficient for unambiguous structural confirmation.
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to validate the synthesis of this compound. We will move beyond simply listing expected data points to explain the causality behind experimental choices and demonstrate how an integrated spectroscopic approach forms a self-validating system, ensuring the absolute integrity of your synthetic building block.
The Validation Workflow: An Integrated Approach
A robust validation process is not linear but rather a convergent workflow where each piece of spectroscopic data corroborates the others. The goal is to build an unshakeable case for the structure and purity of the target compound.
Caption: Integrated workflow for spectroscopic validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial, high-throughput confirmation that a reaction has yielded a product of the correct molecular weight. For molecules like ours, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.
Expertise & Causality in Experimental Design
We choose ESI in positive ion mode ([M+H]⁺) because the two nitrogen atoms in our molecule are basic and readily accept a proton. The inherent instability of the Boc group under certain MS conditions is not a drawback; it is a diagnostic tool.[4][5] The characteristic fragmentation pattern provides a secondary layer of confirmation beyond the simple molecular weight.[6][7]
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is recommended to facilitate protonation.
-
Instrumentation: Introduce the sample into an ESI-MS system via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Data Interpretation and Comparison
The molecular formula for this compound is C₁₄H₂₆N₂O₂, with a monoisotopic mass of 254.1994 Da.
| Species | Expected m/z [M+H]⁺ | Key Fragment Ions (m/z) | Rationale for Fragments |
| Target Product | 255.2 | 199.2, 155.2 | Loss of isobutylene (-56 Da); Loss of Boc group (-100 Da)[8] |
| Unreacted Diamine | 155.2 | - | The starting material will appear as a key fragment of the product. |
| Di-Boc Impurity | 355.3 | 299.3, 255.2, 199.2 | Stepwise loss of isobutylene and Boc groups. |
This data immediately allows for differentiation. If the peak at m/z 155.2 is dominant, it suggests incomplete reaction or in-source fragmentation. A significant peak at m/z 355.3 indicates over-protection. The ideal spectrum shows a strong parent ion at m/z 255.2 with smaller, characteristic fragment peaks.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While MS confirms mass, IR spectroscopy confirms the presence of key functional groups. It is a rapid and non-destructive technique that tells us if the crucial chemical transformations—the addition of a carbamate and the retention of a primary amine—have occurred. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation.
Expertise & Causality in Experimental Design
The most informative regions in the IR spectrum for this molecule are the N-H stretching region (3500-3200 cm⁻¹) and the carbonyl (C=O) stretching region (1750-1650 cm⁻¹). The presence and nature of peaks in these regions provide definitive proof of successful mono-protection. The C=O stretch of a carbamate is typically very strong and sharp, making it an excellent diagnostic peak.[9][10]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or oil product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before running the sample.
-
Analysis: Identify the key absorption bands corresponding to the molecule's functional groups.
Data Interpretation and Comparison
| Functional Group | Expected Frequency (cm⁻¹) | Significance for Validation |
| Primary Amine (N-H Stretch) | ~3380 and ~3310 (two bands) | Confirms the free -NH₂ group is present. Absence in the di-Boc product. |
| Carbamate (N-H Stretch) | ~3350 (one broad band) | Confirms the presence of the Boc-protected amine. |
| Aliphatic (C-H Stretch) | ~2950-2850 | Confirms the saturated octahydro-isoindole ring system. |
| Carbamate (C=O Stretch) | ~1685 (strong, sharp) | Unambiguous evidence of the Boc protecting group. [11] Absent in starting material. |
| Primary Amine (N-H Bend) | ~1610 | Further confirmation of the free -NH₂ group. |
The simultaneous observation of a strong C=O stretch around 1685 cm⁻¹ and the characteristic two N-H stretching bands of a primary amine provides powerful evidence for the successful synthesis of the mono-protected target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides the most detailed picture of the molecule's structure, confirming the carbon-hydrogen framework and connectivity. Both ¹H and ¹³C NMR are essential for a complete validation.
Expertise & Causality in Experimental Design
The choice of NMR solvent (e.g., CDCl₃ or DMSO-d₆) is critical. CDCl₃ is often a good first choice, but if proton exchange of the N-H protons is too rapid, switching to DMSO-d₆ can help resolve these signals. The most diagnostic signal in the ¹H NMR spectrum is the tert-butyl group of the Boc protector, which should appear as a sharp singlet integrating to 9 protons.[12] In ¹³C NMR, the two carbons of the Boc group (the quaternary and carbonyl carbons) are equally diagnostic.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks, determine their multiplicities (singlet, doublet, etc.), and assign them to the protons in the structure.
Expected ¹H NMR Data (in CDCl₃, estimated):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 2.5 | Multiplet | ~7H | Protons on the isoindole ring adjacent to nitrogen atoms (CH, CH₂) |
| ~2.2 - 1.5 | Multiplet | ~6H | Remaining protons on the isoindole ring (CH, CH₂) |
| 1.45 | Singlet | 9H | tert-butyl protons of the Boc group |
| ~1.3 (broad) | Singlet | 2H | -NH₂ protons (exchangeable) |
Note: The octahydro-isoindole ring protons will present as a complex series of overlapping multiplets due to the rigid bicyclic system and diastereotopicity. 2D NMR techniques like COSY would be required for full assignment.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Identify the chemical shifts of all unique carbon atoms.
Expected ¹³C NMR Data (in CDCl₃, estimated):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | Carbamate C=O of Boc group |
| ~79.5 | Quaternary carbon of Boc group |
| ~58 - 40 | Carbons adjacent to nitrogen (C-N) |
| ~35 - 25 | Remaining aliphatic carbons of the ring |
| 28.4 | Methyl carbons of the Boc group |
The presence of the three distinct signals for the Boc group in the ¹H and ¹³C spectra, along with the correct number of signals for the octahydro-isoindole core, provides the final, definitive piece of evidence for the compound's structure.
Integrated Analysis for Unambiguous Confirmation
No single technique is sufficient. True confidence comes from the convergence of all data, as illustrated in the logical diagram below.
Caption: Logical flow for integrating multi-spectroscopic data.
Conclusion
The validation of this compound is a clear example of the necessity of a holistic analytical approach in chemical synthesis. Mass spectrometry provides a rapid confirmation of molecular weight, while IR spectroscopy offers an immediate assessment of the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the unambiguous, high-resolution structural proof. By integrating these techniques, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their foundational building blocks are structurally sound and pure, thereby ensuring the integrity of their subsequent research.
References
- ACS Publications. (2025).
- National Institutes of Health (NIH). (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- PubMed. (2010).
- Reddit. (2023).
- ResearchGate. (n.d.).
- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)
- SciSpace. (n.d.). General method for selective Mono-Boc protection of diamines and thereof.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
- Pittelkow, M. (2007).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
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A Comparative Guide to the Catalytic Synthesis of Octahydro-isoindoles: Efficacy, Selectivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The octahydro-isoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. The efficient and stereocontrolled synthesis of this key heterocyclic framework is therefore of paramount importance. This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of octahydro-isoindoles, with a focus on catalyst efficacy, stereoselectivity, and the underlying mechanistic principles that govern these transformations.
Introduction: The Significance of the Octahydro-isoindole Core
The saturated bicyclic amine structure of octahydro-isoindole is a key component in a variety of pharmacologically active agents. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, antiviral, anti-inflammatory, and neuroprotective effects[1]. The stereochemistry of the ring fusion and the substituents dramatically influences the biological activity, necessitating synthetic methods that offer high levels of stereocontrol. This guide will delve into the catalytic strategies that enable access to these valuable molecules, with a focus on transition metal-catalyzed hydrogenation and emerging asymmetric organocatalytic approaches.
Transition Metal-Catalyzed Hydrogenation: A Workhorse for Saturation
The most common and direct route to the octahydro-isoindole core is the catalytic hydrogenation of partially unsaturated precursors, such as tetrahydrophthalimides or isoindoles. This approach benefits from the use of molecular hydrogen as a clean and atom-economical reductant. The choice of metal catalyst, ligands, and reaction conditions is critical in achieving high yields and, importantly, controlling the diastereoselectivity of the final product. The most frequently employed catalysts are based on platinum, palladium, rhodium, and ruthenium.
Platinum and Palladium Catalysts: High Efficacy in Achiral Hydrogenations
Platinum and palladium catalysts, typically supported on carbon (Pt/C, Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, "Pearlman's catalyst"), are highly effective for the exhaustive reduction of the isoindole aromatic system. These heterogeneous catalysts are favored for their high activity, ease of handling, and recyclability.
A prevalent strategy involves the hydrogenation of cis-1,2,3,6-tetrahydrophthalimide derivatives. The cis-stereochemistry of the product is often dictated by the substrate, with hydrogen delivery occurring from the less sterically hindered face of the molecule adsorbed on the catalyst surface.
Table 1: Comparison of Platinum and Palladium Catalysts for Octahydro-isoindole Synthesis
| Catalyst | Substrate | Conditions | Yield | Diastereoselectivity | Reference |
| Pt/C | Unprotected Indoles | H₂ (moderate pressure), p-toluenesulfonic acid, H₂O, rt | Excellent | Not specified for octahydro | [2] |
| 10% Pd/C | Furan-containing isoindole precursor | H₂ pressure, temperature, and flow rate varied | Near quantitative | High | [3] |
| Pd(OH)₂/C | Olefin-containing isoindoline precursor | H₂, MeOH, rt | 95% | Not specified | [4] |
Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
This protocol provides a general procedure for the synthesis of cis-octahydro-1H-isoindole.
Materials:
-
cis-1,2,3,6-Tetrahydrophthalimide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, a solution of cis-1,2,3,6-tetrahydrophthalimide in ethanol is prepared.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogen source.
-
The atmosphere in the vessel is purged with hydrogen gas multiple times to remove any air.
-
The reaction mixture is then subjected to hydrogen pressure (typically 50-100 psi) and agitated at room temperature or with gentle heating.
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude cis-octahydro-1H-isoindole, which can be further purified by distillation or crystallization.
Causality in Diastereoselective Hydrogenation: The diastereoselectivity in the hydrogenation of cyclic substrates is often governed by the principle of haptophilicity, where a directing functional group on the substrate coordinates to the catalyst surface, guiding the delivery of hydrogen from a specific face[5]. For unsubstituted cyclic imides, the substrate typically adsorbs on the less sterically hindered face, leading to syn-addition of hydrogen.
Caption: General workflow for the synthesis of octahydro-isoindoles via heterogeneous catalytic hydrogenation.
Ruthenium and Rhodium Catalysts: Opportunities for Asymmetric Synthesis
While heterogeneous Pt and Pd catalysts are highly effective, achieving high enantioselectivity with these systems is challenging. Homogeneous catalysts based on ruthenium and rhodium, coordinated with chiral ligands, offer a powerful alternative for the asymmetric hydrogenation of isoindole precursors. These catalysts have shown remarkable success in the enantioselective reduction of a variety of N-heterocycles[6][7].
The asymmetric hydrogenation of cyclic imides to the corresponding hydroxylactams, which are precursors to octahydro-isoindoles, has been achieved with high enantioselectivity using chiral ruthenium complexes[8].
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a meso-Cyclic Imide
| Catalyst | Substrate | Conditions | Product | Enantiomeric Excess (ee) | Reference |
| trans-[Ru((R)-BINAP)(H)₂((R,R)-dpen)] | meso-Cyclic Imide | Base, THF | Hydroxy Lactam | 88-97% | [8] |
Mechanistic Insights into Asymmetric Hydrogenation: In homogeneous asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation, and the subsequent insertion of the double bond into the metal-hydride bond and reductive elimination occur with high stereocontrol, leading to the formation of one enantiomer in excess.
Caption: Simplified catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation.
Organocatalytic Approaches: A New Frontier in Asymmetric Synthesis
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. For the synthesis of chiral octahydro-isoindole scaffolds, organocatalytic dearomatization reactions of indole derivatives represent a promising, albeit less direct, strategy[9][10][11]. These methods often involve the use of chiral Brønsted acids or amines to activate the substrate and control the stereochemical outcome of the reaction.
While direct organocatalytic synthesis of the octahydro-isoindole core is still an emerging area, the enantioselective functionalization of indole precursors, which can then be hydrogenated, provides a viable route to chiral octahydro-isoindoles. For instance, asymmetric Friedel-Crafts reactions of indoles can introduce a chiral center that directs subsequent transformations[12].
Table 3: Organocatalytic Asymmetric Dearomatization of Indoles
| Catalyst Type | Reaction | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | [4+2] Cycloaddition | Indoles and o-quinone diimides | Fused Indolines | Excellent | [10] |
| Chiral Quaternary Ammonium Hypoiodite | Oxidative Umpolung | 2,3-Disubstituted Indoles | Spiroindolenines | High |
These organocatalytic methods provide access to highly functionalized and enantioenriched indole derivatives that can serve as advanced intermediates for the synthesis of complex octahydro-isoindoles.
Conclusion and Future Outlook
The synthesis of octahydro-isoindoles is a well-established field with a range of effective catalytic methods. For large-scale, diastereoselective synthesis of the unsubstituted core, heterogeneous hydrogenation with palladium or platinum catalysts remains the most practical and cost-effective approach. The key advantage is the high efficiency and ease of catalyst separation.
For the synthesis of enantioenriched octahydro-isoindoles, homogeneous asymmetric hydrogenation with ruthenium and rhodium catalysts offers the most direct and powerful strategy, providing high levels of enantioselectivity. The development of more robust and recyclable chiral catalysts will be a key area of future research.
Organocatalysis is a rapidly developing field that presents exciting new opportunities for the asymmetric synthesis of highly functionalized octahydro-isoindole precursors. While direct organocatalytic routes to the saturated core are still in their infancy, the ability to construct complex chiral architectures from simple starting materials will undoubtedly accelerate the discovery of new drug candidates based on the octahydro-isoindole scaffold.
Future research will likely focus on the development of novel catalytic systems that offer improved activity, selectivity, and substrate scope, as well as the application of these methods to the synthesis of increasingly complex and biologically relevant target molecules.
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B. P. V. S. Kumar, et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
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A. B. D. G. de Souza, et al. (2019). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Boc-4-amino-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity, identity, and stability of synthetic intermediates are paramount. 2-Boc-4-amino-octahydro-isoindole, a chiral bicyclic diamine, serves as a critical building block in the synthesis of various pharmacologically active agents. Its structural complexity, featuring a Boc-protecting group, a primary amine, and multiple stereocenters, necessitates a robust and multi-faceted analytical approach to ensure its quality. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and quality control of this key intermediate. We will delve into the causality behind experimental choices, presenting not just protocols, but a self-validating analytical system.
The Imperative of Orthogonal Cross-Validation
Relying on a single analytical technique, no matter how powerful, can lead to an incomplete or even misleading understanding of a compound's purity profile. Each method interrogates the molecule based on different physicochemical properties. Cross-validation, the process of comparing results from multiple, distinct analytical methods, is therefore not a redundancy but a cornerstone of analytical rigor.[1] This approach ensures that what is quantified as the main component by one method is not masking a co-eluting impurity that another method can resolve. For a molecule like this compound, a trifecta of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the primary tool for assessing the purity of non-volatile and thermally labile compounds, making it ideal for Boc-protected amines.[2] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically driven by polarity.[3]
Expertise in Method Development for this compound
The presence of both a lipophilic Boc group and a polar amino group gives this molecule an amphipathic character. A reverse-phase C18 column is the logical starting point, as it effectively retains moderately polar to non-polar compounds. The key challenge is achieving good peak shape for the basic amine, which can interact with residual silanols on the silica-based stationary phase, leading to tailing. To mitigate this, a mobile phase with a low concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is employed to protonate the amine, improving its interaction with the mobile phase and minimizing tailing. A gradient elution from a highly aqueous mobile phase to a high organic content is necessary to elute both polar impurities and the more retained main compound in a reasonable timeframe.
Experimental Protocol: HPLC-UV Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (for the amide bond of the Boc group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Result for this compound |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.05% |
| Specificity | No interference at the retention time of the main peak | Peak purity index > 0.999 |
Table 1: Summary of typical HPLC validation data for the purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation of Identity
GC-MS is exceptionally sensitive and provides high-resolution separation for volatile and thermally stable compounds.[4] For a compound like this compound, direct analysis is challenging due to its low volatility and the presence of polar N-H bonds. Therefore, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape.[5]
The Rationale for Derivatization
Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for derivatizing amines.[4] This replaces the active hydrogens on the amino group with trimethylsilyl (TMS) groups, blocking polar interactions and making the molecule suitable for GC analysis. The mass spectrometer provides an additional layer of confirmation through the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS Analysis (with Derivatization)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization Procedure:
-
To approximately 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Result for Derivatized Analyte |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (%RSD) | ≤ 5.0% | < 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Detectable at ppm levels |
| Specificity | Unique mass spectrum | Confirmed by characteristic fragment ions |
Table 2: Summary of expected GC-MS validation data for the analysis of derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's structure.[6] For this compound, ¹H and ¹³C NMR provide a detailed map of the molecule's proton and carbon framework, confirming the presence of the Boc group, the octahydro-isoindole core, and the amino substituent. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining purity against a certified reference standard, offering an orthogonal approach to chromatographic methods.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition Parameters:
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Expected ¹H NMR Spectral Features:
-
~1.4 ppm: A sharp singlet, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.[6]
-
~1.5-3.5 ppm: A complex series of multiplets corresponding to the aliphatic protons of the octahydro-isoindole ring system.
-
Broad singlet: A signal corresponding to the NH₂ protons, which may be exchangeable with D₂O.
Chiral Separation: Addressing Stereochemical Purity
As this compound is a chiral molecule, confirming its enantiomeric and diastereomeric purity is critical. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.[8]
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system as described previously.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the decision-making for method selection.
Conclusion: A Synthesis of Orthogonal Data for Unimpeachable Quality
The analytical characterization of this compound is a clear example of the necessity for a multi-pronged, cross-validating approach. While HPLC provides the backbone for purity assessment, GC-MS offers a powerful secondary method for identity confirmation and the detection of volatile impurities that might be missed by HPLC. NMR stands as the ultimate arbiter of structure, providing unequivocal identification. Finally, chiral HPLC addresses the critical stereochemical aspect of the molecule. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can have the highest degree of confidence in the quality of this vital synthetic intermediate, ensuring the integrity of their downstream research and development efforts. This self-validating system of analysis is not merely good practice; it is essential for the advancement of robust and reliable pharmaceutical science.
References
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- PharmaGuru. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. PharmaGuru.
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis. BenchChem.
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- Gavin Publishers. (2018).
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- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.
- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
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- PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- PubMed. (1992). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides.
- National Institutes of Health. (2023).
- ResearchGate. (2026). O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- ChemicalBook. (2025). 2-Boc-5-oxo-octahydro-isoindole | 203661-68-1.
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- CymitQuimica. (n.d.). 2-BOC-5-OXO-OCTAHYDRO-ISOINDOLE.
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A Senior Application Scientist's Guide to In Vitro Assay Development for Screening 2-Boc-4-amino-octahydro-isoindole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust in vitro screening assays for 2-Boc-4-amino-octahydro-isoindole derivatives. The focus is on the strategic decision-making, technical execution, and validation required to build a reliable screening funnel, from primary hit identification to secondary confirmation.
Introduction: The Isoindole Scaffold and the Need for Robust Screening
The isoindole nucleus and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Specifically, derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX).[3][4] The this compound scaffold represents a versatile chemical starting point for exploring novel therapeutic agents.
The initial step in realizing the therapeutic potential of any compound library is high-throughput screening (HTS) to identify "hits"—compounds that interact with a biological target of interest. The success of any HTS campaign hinges on the quality of the in vitro assay. A well-designed assay must be robust, reproducible, and relevant to the biological question being asked. This guide will compare and contrast suitable assay formats, provide actionable protocols, and offer insights into the critical choices that underpin a successful screening program.
Foundational Step: Target Identification
Before any assay can be developed, the biological target must be defined. While the octahydro-isoindole scaffold has been associated with various targets, this guide will use a hypothetical protein kinase as the target of interest for illustrative purposes. Kinases are a major class of drug targets, and numerous well-established assay formats exist for screening their inhibitors.
The principles discussed herein are broadly applicable to other target classes, such as GPCRs, proteases, or protein-protein interactions, though the specific assay technology may differ.
Comparative Analysis of Primary Screening Assay Formats
The choice of a primary assay format is a critical decision driven by the nature of the target, available reagents, required throughput, and cost. Below is a comparison of common assay technologies suitable for screening kinase inhibitors.
| Assay Technology | Principle | Advantages | Disadvantages | Key Considerations for Isoindole Derivatives |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled tracer upon binding to a larger protein. Inhibition disrupts this binding, leading to a decrease in polarization. | Homogeneous (no-wash), simple, cost-effective, sensitive.[5][6] | Requires a suitable fluorescent probe; susceptible to interference from fluorescent compounds or light scattering. | The isoindole scaffold is unlikely to be inherently fluorescent, minimizing direct compound interference. |
| AlphaScreen®/AlphaLISA® | Bead-based proximity assay where interaction between a donor and acceptor bead (brought together by a biological interaction) generates a luminescent signal.[7][8][9] | Highly sensitive, homogeneous, versatile for various target classes.[8][9] | Can be sensitive to light and singlet oxygen quenchers. Beads can have non-specific interactions. | Potential for colorimetric quenching if derivatives are colored. Requires careful buffer optimization. |
| Cell-Based Reporter Gene Assay (RGA) | Measures the activity of a specific signaling pathway by linking a downstream transcription factor to the expression of a reporter gene (e.g., luciferase).[10][11][12] | Provides data in a physiological context; measures functional cellular outcomes.[13] | More complex to develop, prone to off-target effects, higher variability than biochemical assays.[14] | Essential for confirming that biochemical inhibition translates to a cellular effect. |
Deep Dive: Fluorescence Polarization (FP) for Kinase Inhibition
FP is an excellent choice for a primary biochemical screen due to its simplicity and robustness.[5] The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase active site.
Deep Dive: AlphaScreen® for Kinase Activity
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is another powerful technology.[8] For a kinase, this can be configured to detect the phosphorylation of a biotinylated substrate.
Assay Development and Validation Workflow
A systematic approach is crucial for developing a robust assay. This workflow ensures that the final protocol is optimized for high-throughput screening.
Statistical Validation: The Z'-Factor
The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[15] It measures the separation between the positive and negative controls, accounting for data variation.[16][17]
Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no inhibition/DMSO).
Interpretation of Z'-Factor Values: [15][16][18]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
Experimental Protocols: A Case Study
Here, we provide a detailed protocol for a Fluorescence Polarization (FP) assay to screen for inhibitors of our hypothetical "Kinase X".
Protocol: FP-Based Kinase X Inhibition Assay
Materials:
-
Kinase X (purified recombinant protein)
-
Fluorescent Tracer (e.g., Bodipy-TMR-ATP analog)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)
-
Negative Control: DMSO
-
384-well, low-volume, black microplates
-
Plate reader equipped with FP optics (e.g., 530 nm excitation, 590 nm emission filters)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Kinase X solution in Assay Buffer.
-
Prepare a 2X Fluorescent Tracer solution in Assay Buffer.
-
Prepare test compounds (this compound derivatives) and controls at 100X final concentration in 100% DMSO. Dilute to 4X in Assay Buffer.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Step 1: Add Compounds/Controls (5 µL)
-
Add 5 µL of 4X test compound to sample wells.
-
Add 5 µL of 4X Staurosporine (e.g., final concentration 10 µM) to positive control wells.
-
Add 5 µL of Assay Buffer containing 4% DMSO to negative control wells.
-
-
Step 2: Add Kinase (10 µL)
-
Add 10 µL of 2X Kinase X solution to all wells.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
Step 3: Add Tracer (5 µL)
-
Add 5 µL of 2X Fluorescent Tracer solution to all wells.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader to measure fluorescence polarization (in milli-polarization units, mP).
-
Mock Data & Z'-Factor Calculation
The following table represents typical data from a Z'-factor validation plate.
| Control Type | Replicates (mP values) | Mean (μ) | Std Dev (σ) |
| Negative (DMSO) | 285, 291, 288, 295, 290, 286, 292, 289 | 289.5 | 3.16 |
| Positive (Staurosporine) | 120, 115, 122, 118, 125, 117, 119, 121 | 119.6 | 3.20 |
Calculation:
-
μ_p = 119.6; σ_p = 3.20
-
μ_n = 289.5; σ_n = 3.16
-
Z' = 1 - ( (3 * 3.20 + 3 * 3.16) / |119.6 - 289.5| )
-
Z' = 1 - ( (9.6 + 9.48) / 169.9 )
-
Z' = 1 - ( 19.08 / 169.9 )
-
Z' = 1 - 0.112
-
Z' = 0.888
Secondary and Orthogonal Assays: Confirming Hits
A primary screen will inevitably produce false positives.[19] It is critical to confirm hits using a multi-step validation process.
-
Hit Confirmation: Re-test the initial hits in the primary assay, preferably using a freshly sourced powder of the compound, to ensure the activity is real and reproducible.[20]
-
Dose-Response Curves: Test confirmed hits in the primary assay across a range of concentrations (e.g., 8-12 points) to determine their potency (IC50).
-
Orthogonal Assay: Validate the active compounds in a different assay format that relies on a distinct detection technology. For example, if the primary screen was an FP binding assay, a secondary assay could be an activity-based format like AlphaScreen or a direct enzyme activity assay measuring substrate turnover. This helps eliminate artifacts specific to the primary assay format.
-
Cell-Based Assay: The ultimate validation is to demonstrate that the compound is active in a relevant cellular context. A cell-based reporter gene assay or a target engagement assay can confirm that the compound can cross the cell membrane and interact with its target in a physiological environment.[21][22]
Troubleshooting Common HTS Issues
Conclusion
Developing a robust in vitro assay for screening a novel compound series like this compound derivatives is a multi-faceted process that demands careful planning, rigorous optimization, and stringent statistical validation. By systematically comparing assay technologies, meticulously developing a protocol, and validating performance with metrics like the Z'-factor, researchers can build a reliable screening platform. The use of orthogonal and cell-based secondary assays is paramount to eliminate artifacts and ensure that hits from a primary screen are biologically relevant, paving the way for a successful hit-to-lead campaign.
References
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
-
On HTS. (2023). Z-factor. On HTS Blog. [Link]
-
Iversen PW, Beck B, Chen YF, et al. (2012). HTS Assay Validation. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
BMG LABTECH. AlphaScreen. BMG LABTECH Resources. [Link]
-
INDIGO Biosciences. (2023). What are the Steps of a Reporter Gene Assay? INDIGO Biosciences Blog. [Link]
-
Wang, L., et al. (2019). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PLoS One, 14(9): e0222229. [Link]
-
Gao, YF., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629:443-458. [Link]
-
Lei, C., et al. (2023). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. Frontiers in Immunology, 14:1266898. [Link]
-
Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-263. [Link]
-
Szymański, P., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 28(23), 7792. [Link]
-
Makuch-Krasowska, D., et al. (2023). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 28(19), 6932. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Resources. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Boc-4-amino-octahydro-isoindole: A Guide for Laboratory Professionals
Hazard Assessment and Core Safety Principles
Understanding the potential hazards of 2-Boc-4-amino-octahydro-isoindole is the first step in ensuring its safe handling and disposal. Based on data from analogous compounds, such as tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate, this class of chemicals is known to cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative to treat this compound as a hazardous substance.
The "Boc" protecting group, a tert-butyloxycarbonyl group, is a type of carbamate. While many carbamates have low acute toxicity, some can be harmful if ingested or absorbed through the skin.[2] It is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a chemical fume hood.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[4]
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical spills.
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[5] Waste this compound should never be mixed with other waste streams without first verifying compatibility.
Waste Storage Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is kept tightly sealed when not in use.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents and strong acids.[3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[8][9] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Workflow:
-
Collection: Carefully transfer all waste this compound, including any contaminated disposable labware, into the designated hazardous waste container.
-
Spill Residue: For small spills, sweep up the solid material and place it in the hazardous waste container.[3] Do not use water to clean up spills as this may create a solution that is more difficult to contain.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
Contacting Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year for academic labs), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]
Emergency Procedures
In the event of an accidental exposure or a large spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Large Spill | Evacuate the immediate area. Alert others in the vicinity. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[3] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- PubChem. (n.d.). tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- American Chemical Society. (n.d.).
- MedicalLab Management. (2019, June).
- Capot Chemical. (n.d.). MSDS of Rel-(3AS,4S,7AR)-2-boc-4-amino-octahydro-isoindole.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- U.S. Environmental Protection Agency. (n.d.).
- Delaware Health and Social Services. (n.d.).
- Alfa Aesar. (2020, February 14).
- PubChem. (n.d.).
- Fisher Scientific. (2023, September 5). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)
- Pickering Laboratories. (2020, October 27). Safety Data Sheet (SDS)
- Sigma-Aldrich. (2025, October 16).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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A Comprehensive Guide to the Safe Handling of 2-Boc-4-amino-octahydro-isoindole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Boc-4-amino-octahydro-isoindole. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a cautious approach is paramount.[1] The guidance herein is predicated on the available Safety Data Sheet (SDS) and established best practices for handling structurally related Boc-protected amino compounds.
Understanding the Hazards: A Proactive Stance on Safety
While comprehensive toxicological data for this compound is not fully available, the structure, containing a Boc-protected amine and an octahydro-isoindole core, warrants careful handling.[1] The Safety Data Sheet indicates that prolonged or repeated exposure may lead to allergic reactions in sensitive individuals and that the compound may cause respiratory irritation.[1] It is stable under recommended storage conditions but is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which can liberate the free amine.[2][3][4] Therefore, inadvertent contact with acids could alter the compound and present different hazard profiles.
Key Potential Hazards:
-
May cause respiratory tract irritation.[1]
-
Potential for allergic skin reactions with repeated exposure.[1]
-
Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
The full toxicological profile is not yet determined, necessitating cautious handling.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to minimize exposure and ensure personal safety. The following table outlines the required equipment, with the rationale for each selection grounded in general laboratory safety standards and the known properties of similar chemical structures.[5][6][7][8]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles with Side Shields & Face Shield | Safety goggles are the minimum requirement to protect against splashes.[7] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or holes before use and dispose of them properly after handling.[9] |
| Body | Laboratory Coat | A standard lab coat is required to protect skin from accidental contact.[5][6][9] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9]
-
PPE Inspection: Before commencing work, ensure all required PPE is readily available and in good condition.[5]
-
Emergency Equipment: Verify that a safety shower and eyewash station are accessible and in proper working order.
Handling the Compound
-
Don PPE: Wear all PPE as specified in the table above.
-
Avoid Dust Formation: When handling the solid material, use appropriate tools like spatulas to prevent the generation of dust.[5]
-
Portioning and Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spill:
-
Evacuate the immediate area.
-
If you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
-
Large Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
-
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.[9]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
-
Waste Segregation:
-
Dispose of this compound as non-halogenated organic waste, unless mixed with other substances that would classify it differently.
-
-
Institutional Guidelines:
-
Adhere strictly to your institution's chemical waste disposal procedures. Contact your EHS department for specific guidance.
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Benchchem.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Application Note – N-Boc protection. Sigma-Aldrich.
- MSDS of Rel-(3AS,4S,7AR)-2-boc-4-amino-octahydro-isoindole. Capot Chemical.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet. CDN Isotopes.
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- SAFETY DATA SHEET. Alfa Aesar.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
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- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment. US EPA.
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- tert-Butyloxycarbonyl protecting group. Wikipedia.
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- 2-BOC-5-OXO-OCTAHYDRO-ISOINDOLE. CymitQuimica.
- The chemistry of isoindole natural products. Beilstein Journals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
